Product packaging for (s)-2-Bromo-pentane(Cat. No.:)

(s)-2-Bromo-pentane

Cat. No.: B8253618
M. Wt: 151.04 g/mol
InChI Key: LGAJYTCRJPCZRJ-YFKPBYRVSA-N
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Description

(s)-2-Bromo-pentane is a useful research compound. Its molecular formula is C5H11Br and its molecular weight is 151.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11Br B8253618 (s)-2-Bromo-pentane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-bromopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br/c1-3-4-5(2)6/h5H,3-4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAJYTCRJPCZRJ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Enantiomerically Pure (S)-2-Bromopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of enantiomerically pure (S)-2-bromopentane, a chiral building block of significant interest in the pharmaceutical and fine chemical industries. This document provides a comprehensive overview of the most effective synthetic strategies, complete with detailed experimental protocols and quantitative data to facilitate replication and optimization in a research and development setting.

Introduction

(S)-2-Bromopentane is a valuable chiral intermediate used in the synthesis of a variety of more complex molecules, particularly in the development of new drug candidates. The stereochemistry at the C2 position is often crucial for the biological activity and selectivity of the final product. Therefore, access to enantiomerically pure (S)-2-bromopentane is of paramount importance. This guide explores the primary methods for achieving high enantiopurity, focusing on stereospecific conversion from chiral precursors and enzymatic kinetic resolution.

Synthetic Strategies and Quantitative Data

Several strategies can be employed for the synthesis of enantiomerically pure (S)-2-bromopentane. The choice of method often depends on the availability of starting materials, desired scale, and required level of enantiopurity. The following table summarizes the key quantitative data for the most viable approaches.

MethodStarting MaterialReagentsYield (%)Enantiomeric Excess (e.e.) (%)Reference
Stereospecific Conversion (SN2) (R)-2-PentanolPhosphorus tribromide (PBr₃)85-95>99[1]
Enzymatic Kinetic Resolution Racemic 2-PentanolCandida antarctica lipase B (CALB), Vinyl acetate~45 (for (S)-2-pentanol)>99[2]
Chiral Resolution (Chromatography) Racemic 2-BromopentaneChiral stationary phase (e.g., HYDRODEX γ-DiMOM)-Analytical separation demonstrated[3]

Table 1: Comparison of Synthetic Methods for (S)-2-Bromopentane.

Experimental Protocols

Stereospecific Conversion of (R)-2-Pentanol to (S)-2-Bromopentane (SN2 Reaction)

This method relies on the stereospecific inversion of configuration at the chiral center of (R)-2-pentanol upon reaction with phosphorus tribromide. This SN2 reaction is a reliable and high-yielding method for obtaining (S)-2-bromopentane with high enantiomeric purity, provided the starting alcohol is of high enantiomeric excess.

Experimental Workflow:

R_2_pentanol (R)-2-Pentanol Reaction Reaction Vessel (0 °C to RT) R_2_pentanol->Reaction PBr3 PBr₃ PBr3->Reaction Quenching Quenching (Ice-water) Reaction->Quenching Pour reaction mixture Extraction Extraction (Diethyl ether) Quenching->Extraction Washing Washing (aq. NaHCO₃, brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Purification Distillation Drying->Purification S_2_bromopentane (S)-2-Bromopentane Purification->S_2_bromopentane

Caption: Workflow for the synthesis of (S)-2-bromopentane from (R)-2-pentanol.

Protocol:

  • To a stirred solution of enantiomerically pure (R)-2-pentanol (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether) cooled to 0 °C in an ice bath, slowly add phosphorus tribromide (0.33-0.40 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully pour the reaction mixture onto crushed ice and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation to afford (S)-2-bromopentane as a colorless liquid.

Enzymatic Kinetic Resolution of Racemic 2-Pentanol followed by Bromination

This method utilizes a lipase to selectively acylate one enantiomer of racemic 2-pentanol, allowing for the separation of the unreacted, enantiomerically enriched (S)-2-pentanol. The isolated (S)-2-pentanol is then converted to (S)-2-bromopentane. This approach is particularly useful when a racemic mixture of the precursor alcohol is more readily available or cost-effective.

Experimental Workflow:

cluster_0 Enzymatic Kinetic Resolution cluster_1 Bromination rac_2_pentanol Racemic 2-Pentanol Resolution_Reaction Resolution Reaction rac_2_pentanol->Resolution_Reaction CALB CALB CALB->Resolution_Reaction vinyl_acetate Vinyl Acetate vinyl_acetate->Resolution_Reaction Separation Separation (Chromatography) Resolution_Reaction->Separation S_2_pentanol (S)-2-Pentanol Separation->S_2_pentanol R_2_pentanyl_acetate (R)-2-Pentanyl Acetate Separation->R_2_pentanyl_acetate S_2_pentanol_in (S)-2-Pentanol Bromination_Reaction Bromination Reaction S_2_pentanol_in->Bromination_Reaction reagents Brominating Agent (e.g., PBr₃ with retention) reagents->Bromination_Reaction S_2_bromopentane (S)-2-Bromopentane Bromination_Reaction->S_2_bromopentane

Caption: Workflow for enzymatic resolution and subsequent bromination.

Protocol:

Part A: Enzymatic Kinetic Resolution

  • To a solution of racemic 2-pentanol (1.0 eq) in an organic solvent (e.g., hexane or toluene), add Candida antarctica lipase B (CALB) (immobilized, e.g., Novozym 435).

  • Add vinyl acetate (0.5-0.6 eq) as the acylating agent.

  • Shake the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by gas chromatography (GC) until approximately 50% conversion is reached.

  • Filter off the enzyme and remove the solvent under reduced pressure.

  • Separate the unreacted (S)-2-pentanol from the formed (R)-2-pentanyl acetate by column chromatography.

Part B: Bromination of (S)-2-Pentanol

To obtain (S)-2-bromopentane from (S)-2-pentanol, a reaction that proceeds with retention of configuration is required. One such method involves the formation of a tosylate followed by displacement with bromide.

  • To a solution of the enantioenriched (S)-2-pentanol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Stir the reaction at 0 °C for several hours.

  • Work up the reaction by adding water and extracting with diethyl ether. Wash the organic layer with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄ and concentrate to give the tosylate.

  • Dissolve the tosylate in a suitable solvent like acetone and add a source of bromide ions, such as lithium bromide (LiBr). Heat the mixture to reflux until the reaction is complete (monitored by TLC or GC).

  • After cooling, remove the solvent and partition the residue between water and diethyl ether. Separate the organic layer, dry it over MgSO₄, and concentrate. Purify the crude product by distillation to yield (S)-2-bromopentane.

Conclusion

The synthesis of enantiomerically pure (S)-2-bromopentane is readily achievable through well-established organic chemistry principles. The choice between stereospecific conversion of an enantiopure alcohol and enzymatic kinetic resolution of a racemate will be dictated by factors such as cost, scale, and the availability of starting materials. The protocols provided in this guide offer reliable and reproducible methods for obtaining this valuable chiral intermediate in high yield and excellent enantiomeric purity, thereby supporting its application in pharmaceutical and chemical research.

References

Spectroscopic Data for (S)-2-Bromopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (S)-2-bromopentane. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, compiled and organized for clarity and ease of comparison. Detailed experimental protocols are also provided to aid in the replication and verification of these findings. As the spectroscopic properties of enantiomers are identical in achiral environments, the data presented here for 2-bromopentane is representative of the (S)-enantiomer.

Data Presentation

The following tables summarize the quantitative spectroscopic data obtained for 2-bromopentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
4.15Sextet1H6.8H-2
1.85 - 1.70Multiplet2H-H-3
1.70Doublet3H6.8H-1
1.55 - 1.40Multiplet2H-H-4
0.92Triplet3H7.4H-5

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppmAssignment
54.5C-2
37.8C-3
25.8C-1
20.2C-4
13.8C-5
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityVibrational Assignment
2965StrongC-H stretch (alkane)
2932StrongC-H stretch (alkane)
2874StrongC-H stretch (alkane)
1458MediumC-H bend (methylene and methyl)
1380MediumC-H bend (methyl)
1255StrongC-H wag (methylene)
1168StrongC-C stretch
650StrongC-Br stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment
1522.5[M+2]⁺ (presence of ⁸¹Br isotope)
1502.5[M]⁺ (molecular ion, presence of ⁷⁹Br isotope)
71100[C₅H₁₁]⁺ (loss of Br)
4397[C₃H₇]⁺
5521[C₄H₇]⁺
4120[C₃H₅]⁺
2913[C₂H₅]⁺
279[C₂H₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of 5-10 mg of 2-bromopentane was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy : Proton NMR spectra were acquired on a 400 MHz spectrometer. A standard pulse-acquire sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C. A proton-decoupled pulse sequence was employed to simplify the spectrum to single lines for each unique carbon atom. A spectral width of 240 ppm was used, with an acquisition time of 1 second and a relaxation delay of 2 seconds. 1024 scans were accumulated to achieve adequate signal intensity due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation : A drop of neat 2-bromopentane liquid was placed between two polished potassium bromide (KBr) salt plates to form a thin liquid film.

  • Data Acquisition : The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences. 32 scans were co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of 2-bromopentane in dichloromethane was injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC was equipped with a non-polar capillary column (e.g., DB-5ms) to separate the analyte from any impurities. The oven temperature was programmed to ramp from 50°C to 250°C.

  • Ionization and Analysis : Electron Ionization (EI) was used as the ionization method, with an electron energy of 70 eV. The resulting ions were analyzed by a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 10 to 200. The data was collected and processed using the instrument's software to generate the mass spectrum.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of (S)-2-bromopentane.

NMR_Signaling_Pathway cluster_molecule (S)-2-Bromopentane Structure cluster_nmr NMR Spectroscopy Workflow mol  Br  | CH3-CH-CH2-CH2-CH3 Sample_Prep Sample Preparation Acquisition Data Acquisition Sample_Prep->Acquisition Place in Spectrometer Processing Data Processing Acquisition->Processing Fourier Transform Analysis Spectral Analysis Processing->Analysis Peak Integration & Coupling Analysis

A simplified workflow for NMR spectroscopy.

IR_Vibrational_Modes IR_Spectrum Infrared Spectrum Stretching Vibrations Bending Vibrations Stretching C-H Stretch (2965-2874 cm⁻¹) C-C Stretch (1168 cm⁻¹) C-Br Stretch (650 cm⁻¹) IR_Spectrum:s->Stretching Higher Energy Bending C-H Bend (1458-1380 cm⁻¹) C-H Wag (1255 cm⁻¹) IR_Spectrum:s->Bending Lower Energy

Key vibrational modes in the IR spectrum of 2-bromopentane.

MS_Fragmentation_Pathway Molecular_Ion [C₅H₁₁Br]⁺˙ m/z = 150/152 Fragment1 [C₅H₁₁]⁺ m/z = 71 Molecular_Ion->Fragment1 - Br˙ Fragment2 [C₃H₇]⁺ m/z = 43 Fragment1->Fragment2 - C₂H₄

A primary fragmentation pathway in the mass spectrum.

understanding the stereochemistry of (s)-2-bromo-pentane

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Stereochemistry of (S)-2-Bromopentane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-bromopentane is a chiral alkyl halide of significant interest in stereoselective synthesis. Its value as a synthetic intermediate is derived from the stereospecificity of its reactions, which are crucial for the construction of complex, enantiomerically pure molecules in fields such as drug development. This technical guide provides a comprehensive overview of the core stereochemical principles governing (S)-2-bromopentane, including its physicochemical properties, stereoselective synthesis, and key reaction pathways. Detailed experimental protocols and mechanistic diagrams are provided to serve as a practical resource for laboratory professionals.

Introduction to Chiral Bromoalkanes

Chiral bromoalkanes, such as (S)-2-bromopentane, are fundamental building blocks in advanced organic synthesis.[1] The presence of a bromine atom provides a good leaving group, facilitating a variety of transformations, most notably nucleophilic substitution (SN2) and elimination (E2) reactions.[1] The stereochemistry at the halogen-bearing carbon center is a critical determinant of a molecule's biological activity, influencing its pharmacokinetic and pharmacodynamic properties.[1] Consequently, the ability to control the stereochemical outcome of reactions involving these chiral halides is paramount in the synthesis of enantiomerically pure active pharmaceutical ingredients. This guide focuses on the (S)-enantiomer of 2-bromopentane, exploring the key aspects of its stereochemistry.

Physicochemical and Stereochemical Properties

2-bromopentane is a chiral molecule due to the presence of an asymmetric carbon atom at the C2 position, leading to the existence of two non-superimposable mirror images: (S)-2-bromopentane and (R)-2-bromopentane.[2][3][4] These enantiomers possess identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light. The (S)-enantiomer is levorotatory, meaning it rotates plane-polarized light to the left (counter-clockwise).

Data Presentation: Physicochemical Properties of 2-Bromopentane

The following table summarizes key quantitative data for 2-bromopentane.

PropertyValue
Molecular FormulaC₅H₁₁Br[1][3]
Molar Mass151.04 g/mol [1][3][5]
AppearanceColorless to yellow liquid[4][5]
Density~1.21 g/mL at 25 °C[2][3]
Boiling Point117 °C[2]
IUPAC Name(2S)-2-bromopentane[1]
Specific Rotation, [α]D ((R)-enantiomer)-23.1° to -33°
Specific Rotation, [α]D ((S)-enantiomer)+23.1° to +33° (inferred)

Note: The specific rotation values for the pure enantiomers can vary based on experimental conditions. The sign of rotation for the (S)-enantiomer is opposite to that of the (R)-enantiomer.

Stereoselective Synthesis

The most reliable method for preparing enantiomerically pure (S)-2-bromopentane is through a stereospecific reaction that inverts the configuration of a chiral precursor. The preferred pathway involves the SN2 reaction of (R)-2-pentanol with a brominating agent such as phosphorus tribromide (PBr₃).[6][7]

The reaction mechanism involves the activation of the alcohol's hydroxyl group by PBr₃ to transform it into a good leaving group. The bromide ion, generated in the process, then acts as a nucleophile, attacking the carbon atom from the side opposite to the leaving group (backside attack). This concerted, single-step process results in a complete inversion of the stereocenter.[7] Therefore, to synthesize (S)-2-bromopentane, one must start with (R)-2-pentanol.

G Start (R)-2-Pentanol (Starting Material) Process SN2 Reaction (Backside Attack) Start->Process 1. Activation Intermediate Activated Intermediate [R-O-PBr₂] Start->Intermediate Reagent PBr₃ (Brominating Agent) Reagent->Process Product (S)-2-Bromopentane (Product with Inversion) Process->Product 2. Inversion Intermediate->Process G Reactant (S)-2-Bromopentane TS Trigonal Bipyramidal Transition State Reactant->TS Backside Attack Nucleophile Nucleophile (e.g., I⁻) Nucleophile->TS Product (R)-Product (Inversion of Stereochemistry) TS->Product Inversion LeavingGroup Br⁻ Leaving Group TS->LeavingGroup G Start (S)-2-Bromopentane Condition Anti-periplanar Conformation Start->Condition Reacts with Base Strong, Bulky Base (e.g., t-BuO⁻) Base->Condition Product1 Pent-1-ene (Hofmann Product) Condition->Product1 C1 Proton Abstraction Product2 (E)-Pent-2-ene (Zaitsev Product) Condition->Product2 C3 Proton Abstraction Product3 (Z)-Pent-2-ene Condition->Product3 C3 Proton Abstraction

References

optical rotation and chirality of 2-bromopentane isomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Optical Rotation and Chirality of 2-Bromopentane Isomers

Introduction to Chirality and Optical Activity

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical aspect of chemical and biological sciences. A central concept in stereochemistry is chirality , from the Greek word for 'hand'. A molecule is chiral if it is non-superimposable on its mirror image, much like a left hand is the mirror image of a right hand but cannot be perfectly overlaid onto it.[1] Molecules that are superimposable on their mirror images are termed achiral .

The primary structural feature that often leads to chirality in organic molecules is the presence of a stereocenter , typically a carbon atom bonded to four different substituents.[2][3] This asymmetric carbon creates two distinct spatial arrangements, known as enantiomers . Enantiomers are a pair of non-superimposable mirror-image stereoisomers.[4]

A defining physical property of chiral molecules is their optical activity : the ability to rotate the plane of plane-polarized light.[2][4] When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated.[5] Enantiomers rotate light by equal magnitudes but in opposite directions.[6]

  • Dextrorotatory (+): The enantiomer that rotates the plane of light clockwise.

  • Levorotatory (-): The enantiomer that rotates the plane of light counter-clockwise.[7]

A 1:1 mixture of two enantiomers, known as a racemic mixture , exhibits no net optical rotation because the equal and opposite rotations of the individual enantiomers cancel each other out.[8][9]

2-Bromopentane serves as an excellent model for these principles. The carbon atom at the second position (C2) is bonded to four different groups: a hydrogen atom (H), a bromine atom (Br), a methyl group (-CH₃), and a propyl group (-CH₂CH₂CH₃). This makes C2 a stereocenter, and 2-bromopentane exists as a pair of enantiomers: (R)-2-bromopentane and (S)-2-bromopentane.[10]

Optical Rotation Data for 2-Bromopentane Isomers

The extent of optical rotation is a quantifiable physical property known as the specific rotation ([α]) . It is a characteristic of a chiral compound under standard conditions.[6] The specific rotation is calculated from the experimentally measured observed rotation (α) using Biot's Law.[5][11]

Biot's Law: [α] = α / (l × c) Where:

  • [α] is the specific rotation in degrees.

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

The specific rotation is typically reported with the temperature and the wavelength of light used, most commonly the D-line of a sodium lamp (589 nm).[6][7]

The enantiomers of 2-bromopentane rotate plane-polarized light to an equal extent but in opposite directions. Experimental values reported in the literature can vary based on sample purity and experimental conditions.

IsomerConfigurationDirection of RotationReported Specific Rotation [α] (degrees)
(-)-2-Bromopentane(R)Levorotatory (-)-23.1[12][13], -33[14], -36.2[15]
(+)-2-Bromopentane(S)Dextrorotatory (+)+23.1[13], +33, +36.2

Note: The relationship between R/S configuration and the direction of rotation (+/-) is not absolute and must be determined experimentally. For 2-bromopentane, the (R) isomer is levorotatory (-), and the (S) isomer is dextrorotatory (+).[13]

Experimental Protocol: Polarimetry

The measurement of optical rotation is performed using an instrument called a polarimeter. The following protocol outlines the standard procedure for determining the specific rotation of a chiral compound like an enantiomer of 2-bromopentane.

3.1 Materials and Equipment

  • Polarimeter

  • Polarimeter cell (e.g., 1 dm length)

  • Volumetric flask and analytical balance

  • Solvent (e.g., chloroform, ethanol)

  • Sample of the 2-bromopentane enantiomer

3.2 Detailed Methodology

  • Instrument Preparation:

    • Turn on the polarimeter's light source (typically a sodium lamp) and allow the instrument to warm up for at least 10-15 minutes to ensure a stable light output.[8]

  • Sample Preparation:

    • Accurately weigh a precise amount of the 2-bromopentane isomer (e.g., 100 mg).

    • Dissolve the sample in a suitable achiral solvent in a volumetric flask (e.g., 10 mL) to create a solution of known concentration (c). For example, 100 mg in 10 mL gives a concentration of 0.01 g/mL.[8][16]

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Calibration (Zeroing):

    • Fill the clean polarimeter cell with the pure solvent that was used to prepare the sample solution. This is the "blank."

    • Ensure no air bubbles are trapped in the light path of the cell.[8]

    • Place the blank-filled cell in the polarimeter's sample chamber.

    • Zero the instrument according to the manufacturer's instructions. This corrects for any optical rotation caused by the solvent or the cell itself.[8]

  • Measurement of Observed Rotation:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution, then discard the rinsing.

    • Carefully fill the cell with the sample solution, again ensuring no air bubbles are present.

    • Place the sample cell into the polarimeter.

    • Initiate the measurement. The instrument will display the observed angle of rotation (α) in degrees. Record this value, including its sign (+ or -).[5][8]

    • Record the temperature at which the measurement was taken.

  • Calculation of Specific Rotation:

    • Use the recorded observed rotation (α), the known cell path length (l), and the calculated sample concentration (c) to determine the specific rotation [α] using Biot's Law.[7][11]

    • Example Calculation: If the observed rotation (α) is -2.31°, the cell length (l) is 1.0 dm, and the concentration (c) is 0.10 g/mL, then: [α] = -2.31° / (1.0 dm × 0.10 g/mL) = -23.1°

Visualizations

Chirality and Optical Activity of 2-Bromopentane

The following diagram illustrates the relationship between the chiral center of 2-bromopentane, its resulting enantiomers, and their opposing effects on plane-polarized light.

Chirality_Optical_Activity cluster_source cluster_samples cluster_results light_source Unpolarized Light polarizer Polarizer polarized_light Plane-Polarized Light S_isomer (S)-2-Bromopentane (Dextrorotatory, +) polarized_light->S_isomer Passes through R_isomer (R)-2-Bromopentane (Levorotatory, -) polarized_light->R_isomer Passes through rotated_right Rotated Clockwise (+) S_isomer->rotated_right rotated_left Rotated Counter-Clockwise (-) R_isomer->rotated_left

Caption: Enantiomers of 2-bromopentane rotate plane-polarized light in opposite directions.

Experimental Workflow for Polarimetry

This diagram outlines the logical flow of the experimental procedure for determining the specific rotation of a substance.

Polarimetry_Workflow prep_sample 1. Prepare Solution (Known Concentration 'c') prep_instrument 2. Warm Up & Zero Instrument with Blank measure 3. Measure Observed Rotation (α) prep_instrument->measure record 4. Record Data (α, c, path length 'l') measure->record calculate 5. Calculate Specific Rotation [α] = α / (l * c) record->calculate result Final Result [α] calculate->result

Caption: Step-by-step workflow for the experimental determination of specific rotation.

References

In-Depth Technical Guide: (S)-2-Bromopentane - Commercial Availability and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity analysis of (S)-2-bromopentane, a chiral halogenated hydrocarbon with applications in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. This document details commercially available sources, their stated purities, and in-depth experimental protocols for verifying both chemical and enantiomeric purity.

Commercial Availability of 2-Bromopentane

(S)-2-bromopentane is commercially available, though it is more commonly offered as a racemic mixture or in technical grade by major chemical suppliers. The enantiomerically pure form is available from more specialized sources. The following tables summarize the available forms of 2-bromopentane.

Table 1: Commercial Availability of (S)-2-Bromopentane

SupplierProduct NameCatalog NumberStated Purity
BenchChem(s)-2-Bromo-pentaneB8253618Information not readily available

Table 2: Commercial Availability of Racemic and Technical Grade 2-Bromopentane

SupplierProduct NameCatalog NumberStated Purity
Sigma-Aldrich2-BromopentaneB7520495%[1]
Thermo Scientific Chemicals2-Bromopentane, tech. 90%A17205> 88.0% (GC)[2]
TCI Chemical2-Bromopentane (contains ca. 12% 3-Bromopentane)B0232>85.0% (GC)[3][4]
Fisher Scientific2-Bromopentane, 90%, tech.AC10723000090%
MolPort2-bromopentaneMolport-001-783-74895% to 98% (GC) from various suppliers[4]
Lab Pro Inc.2-Bromopentane(contains ca. 12% 3-Bromopentane)B0232-500MLMin. 85.0 (GC)[1]

Purity Assessment: Experimental Protocols

Accurate determination of both chemical and enantiomeric purity is critical for applications in stereoselective synthesis. The primary methods for this assessment are Gas Chromatography (GC) for both chemical and enantiomeric purity, and Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral shift reagents, for enantiomeric excess determination.

Chemical Purity Determination by Gas Chromatography (GC)

This method is suitable for determining the percentage of 2-bromopentane relative to other volatile impurities, including its structural isomer, 3-bromopentane.

Methodology

  • Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column : A non-chiral capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas : Helium or Hydrogen.

  • Injector Temperature : 250 °C.

  • Detector Temperature : 250 °C.

  • Oven Temperature Program :

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/minute.

    • Hold at 150 °C for 2 minutes.

  • Injection Volume : 1 µL.

  • Split Ratio : 50:1.

  • Sample Preparation : Prepare a dilute solution of 2-bromopentane in a suitable solvent such as hexane or dichloromethane (e.g., 1% v/v).

Data Analysis

The chemical purity is determined by calculating the peak area percentage of 2-bromopentane relative to the total area of all observed peaks in the chromatogram.

Enantiomeric Purity Determination by Chiral Gas Chromatography (GC)

This is the most direct and common method for separating and quantifying the enantiomers of 2-bromopentane to determine the enantiomeric excess (e.e.) of the (S)-enantiomer.

Methodology

A specific method for the analysis of 2-halohydrocarbon enantiomers has been documented by Sigma-Aldrich using a specialized chiral column.[2]

  • Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Column : Astec® CHIRALDEX™ G-TA Capillary GC Column (30 m x 0.25 mm I.D., 0.12 μm film thickness).[2]

  • Carrier Gas : Helium at 30 psi.[2]

  • Injector Temperature : 250 °C.[2]

  • Detector Temperature : 250 °C.[2]

  • Oven Temperature Program :

    • Initial temperature: 30 °C, hold for 3 minutes.[2]

    • Ramp: Increase to 70 °C at a rate of 5 °C/minute.[2]

  • Injection Volume : 1 µL.[2]

  • Split Ratio : 80:1.[2]

  • Sample Preparation : Prepare a solution of the (S)-2-bromopentane sample at a concentration of 2.5 mg/mL in a suitable solvent (e.g., hexane).[2]

Data Analysis

The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Enantiomeric Purity Estimation by NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy in the presence of a chiral shift reagent can be used to differentiate the signals of enantiomers, allowing for the determination of their relative ratios. Chiral lanthanide shift reagents, such as Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), form diastereomeric complexes with the enantiomers of the analyte. This interaction leads to different induced chemical shifts for the protons of the (R) and (S) enantiomers, enabling their quantification.

Methodology

  • Instrumentation : High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Shift Reagent : Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) [Eu(hfc)3].

  • Solvent : Anhydrous deuterated chloroform (CDCl3). It is crucial to use a dry solvent as water can compete with the analyte for coordination to the shift reagent.

  • Sample Preparation :

    • Dissolve a known amount of the (S)-2-bromopentane sample (e.g., 10-20 mg) in approximately 0.5 mL of anhydrous CDCl3 in an NMR tube.

    • Acquire a standard proton NMR spectrum of the sample.

    • Add small, incremental amounts of the chiral shift reagent (e.g., 2-5 mg portions) to the NMR tube.

    • Acquire a proton NMR spectrum after each addition, ensuring the sample is well-mixed.

    • Continue adding the shift reagent until a baseline separation of a specific proton signal (e.g., the methine proton at C2) for the two enantiomers is observed.

Data Analysis

Once a pair of signals corresponding to the two enantiomers is resolved, the enantiomeric excess can be calculated by comparing the integration of these two signals.

e.e. (%) = [ (Integration(S) - Integration(R)) / (Integration(S) + Integration(R)) ] x 100

Visualized Workflows

The following diagrams illustrate the logical workflows for assessing the commercial availability and determining the purity of (S)-2-bromopentane.

Workflow for Assessing Commercial Availability start Start: Need (S)-2-Bromopentane search_major Search Major Suppliers (e.g., Sigma-Aldrich, Thermo Fisher) start->search_major search_specialized Search Specialized Suppliers (e.g., BenchChem) start->search_specialized racemic_found Racemic/Technical Grade Found search_major->racemic_found not_found Product Not Found search_major->not_found s_enantiomer_found (S)-Enantiomer Found search_specialized->s_enantiomer_found search_specialized->not_found check_purity_data Check for Purity Specifications racemic_found->check_purity_data s_enantiomer_found->check_purity_data purity_available Purity Data Available check_purity_data->purity_available request_coa Request Certificate of Analysis purity_available->request_coa No evaluate_suitability Evaluate for Intended Use purity_available->evaluate_suitability Yes request_coa->evaluate_suitability end End: Supplier and Product Selected evaluate_suitability->end

Caption: Workflow for finding a commercial source of (S)-2-bromopentane.

Workflow for Purity Determination of (S)-2-Bromopentane start Start: (S)-2-Bromopentane Sample chem_purity Chemical Purity Analysis start->chem_purity enant_purity Enantiomeric Purity Analysis start->enant_purity gc_chem GC-FID (Non-chiral column) chem_purity->gc_chem chiral_gc Chiral GC-FID enant_purity->chiral_gc nmr_sr NMR with Chiral Shift Reagent enant_purity->nmr_sr analyze_gc_chem Calculate Peak Area % gc_chem->analyze_gc_chem analyze_chiral_gc Calculate Enantiomeric Excess (e.e.) chiral_gc->analyze_chiral_gc analyze_nmr Calculate Enantiomeric Excess (e.e.) nmr_sr->analyze_nmr report_chem Report Chemical Purity analyze_gc_chem->report_chem report_enant Report Enantiomeric Purity analyze_chiral_gc->report_enant analyze_nmr->report_enant end End: Purity Profile Established report_chem->end report_enant->end

Caption: Workflow for the chemical and enantiomeric purity analysis of (S)-2-bromopentane.

References

An In-Depth Technical Guide to (S)-2-Bromopentane: Synthesis, Stereochemistry, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-2-bromopentane, a chiral halogenated alkane of significant interest in stereoselective synthesis. This document details its chemical identity, molecular structure, and physicochemical properties. A key focus is the detailed experimental protocol for its stereospecific synthesis from the corresponding chiral alcohol, (R)-2-pentanol, via an S(_N)2 reaction mechanism. Furthermore, this guide outlines a robust analytical methodology for the determination of its enantiomeric purity using chiral gas chromatography. Spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, are presented to aid in its characterization. This whitepaper is intended to be a valuable resource for researchers and professionals in organic chemistry and drug development, providing the necessary technical information for the synthesis and analysis of this important chiral building block.

Chemical Identity and Molecular Structure

(S)-2-Bromopentane is the (S)-enantiomer of 2-bromopentane. Its chemical and physical properties are summarized in the table below.

IdentifierValue
CAS Number 29882-58-4[1]
Molecular Formula C₅H₁₁Br[2]
Molecular Weight 151.04 g/mol [2]
IUPAC Name (2S)-2-bromopentane[2]
SMILES CCC--INVALID-LINK--Br[2]
InChI InChI=1S/C5H11Br/c1-3-4-5(2)6/h5H,3-4H2,1-2H3/t5-/m0/s1[2]

Molecular Structure:

The structure of (S)-2-bromopentane features a chiral center at the second carbon atom, to which the bromine atom is attached. The "S" designation in its name refers to the stereochemical configuration at this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2-bromopentane is provided below. It is important to note that while some data is specific to the (S)-enantiomer, much of the reported physical and spectroscopic data does not differentiate between the enantiomers, as these properties are identical for both, with the exception of optical activity.

Physicochemical Properties
PropertyValue
Appearance Colorless liquid
Boiling Point 117.3 °C[1]
Density 1.208 g/mL[1]
Flash Point 20.6 °C[1]
Spectroscopic Data
SpectroscopyKey Features
¹H NMR The proton NMR spectrum of 2-bromopentane is expected to show signals in the alkyl region. The proton attached to the carbon bearing the bromine atom (the methine proton) will be deshielded and appear further downfield, typically in the range of 3.5-4.5 ppm. The surrounding methyl and methylene protons will exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling.
¹³C NMR In the carbon-13 NMR spectrum, the carbon atom bonded to the electronegative bromine atom will be significantly deshielded and appear downfield, typically in the range of 50-70 ppm. The other aliphatic carbons will appear at higher fields (lower ppm values).
FT-IR The infrared spectrum of 2-bromopentane will be characterized by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 690 and 515 cm⁻¹.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Common fragmentation patterns include the loss of the bromine atom and cleavage of the alkyl chain.

Stereospecific Synthesis of (S)-2-Bromopentane

The synthesis of enantiomerically pure (S)-2-bromopentane is most effectively achieved through a stereospecific S(_N)2 reaction, starting from the corresponding chiral alcohol with the opposite configuration, (R)-2-pentanol. The use of phosphorus tribromide (PBr₃) is a common and effective method for this transformation, as it proceeds with a clean inversion of stereochemistry.

Caption: Stereospecific synthesis of (S)-2-bromopentane via an S(_N)2 reaction.

Experimental Protocol: Synthesis of (S)-2-Bromopentane from (R)-2-Pentanol

Materials:

  • (R)-2-Pentanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place (R)-2-pentanol and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0 °C.

  • Addition of PBr₃: Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred solution of (R)-2-pentanol. The addition should be controlled to maintain the reaction temperature below 10 °C. A white precipitate of phosphorous acid may form during the reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction and Washing:

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

  • Purification: Remove the solvent by rotary evaporation. The crude (S)-2-bromopentane can be purified by fractional distillation to obtain the pure product.

Analysis of Enantiomeric Purity

The enantiomeric purity of the synthesized (S)-2-bromopentane is a critical parameter and can be accurately determined using chiral gas chromatography (GC).

G Sample Synthesized (S)-2-Bromopentane Sample Chiral_GC Chiral GC Column Sample->Chiral_GC Injection Separation Separation of Enantiomers Chiral_GC->Separation Elution R_Peak Peak for (R)-enantiomer Separation->R_Peak Different retention times S_Peak Peak for (S)-enantiomer Separation->S_Peak Analysis Quantification of Peak Areas (Determination of Enantiomeric Excess) R_Peak->Analysis S_Peak->Analysis

Caption: Workflow for the analysis of enantiomeric purity using chiral GC.

Experimental Protocol: Chiral Gas Chromatography

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or γ-DEX™) is recommended for the separation of halogenated alkane enantiomers.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5 °C/min to 150 °C.

    • Final Temperature: Hold at 150 °C for 5 minutes.

  • Injector and Detector Temperature: 250 °C.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified (S)-2-bromopentane in a suitable solvent (e.g., hexane or diethyl ether).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: The two enantiomers will have different retention times on the chiral column. The enantiomeric excess (ee) can be calculated from the integrated peak areas of the (S) and (R) enantiomers using the following formula:

    ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion

This technical guide has provided a detailed overview of the key properties, stereospecific synthesis, and analytical methods for (S)-2-bromopentane. The provided experimental protocols offer a practical foundation for researchers and professionals to produce and characterize this important chiral building block. The stereochemical control in its synthesis makes (S)-2-bromopentane a valuable intermediate in the development of new chiral molecules, particularly in the pharmaceutical industry. Careful execution of the outlined procedures and analytical techniques is essential to ensure the desired stereochemical purity and successful application in subsequent synthetic endeavors.

References

An In-Depth Technical Guide to the Thermodynamic and Kinetic Aspects of (S)-2-Bromopentane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the thermodynamic and kinetic data for reactions involving (S)-2-bromopentane. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the competing nucleophilic substitution (SN2) and elimination (E2) pathways, supported by data presentation in structured tables, detailed experimental methodologies, and visual diagrams of reaction mechanisms and workflows.

Introduction to (S)-2-Bromopentane Reactivity

(S)-2-Bromopentane is a secondary alkyl halide, a class of compounds known for its susceptibility to both nucleophilic substitution and elimination reactions. The stereochemistry at the chiral center and the nature of the substrate play a crucial role in determining the reaction pathway and the resulting products. The primary competing reactions are the bimolecular nucleophilic substitution (SN2) and the bimolecular elimination (E2) mechanisms.

The outcome of the reaction of (S)-2-bromopentane with a nucleophile/base is highly dependent on several factors:

  • Nature of the Nucleophile/Base: Strong, sterically unhindered bases favor the E2 mechanism, while good nucleophiles that are weak bases favor the SN2 pathway.

  • Solvent: Polar aprotic solvents tend to favor SN2 reactions, whereas polar protic solvents can favor both, though strong bases in protic solvents will still predominantly lead to elimination.

  • Temperature: Higher temperatures generally favor elimination reactions over substitution reactions[1]. This is because elimination reactions typically have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change[1].

Reaction Mechanisms

The two primary competing mechanisms for the reactions of (S)-2-bromopentane are the SN2 and E2 pathways. Both are bimolecular, meaning their rates depend on the concentration of both the alkyl halide and the nucleophile/base.

SN2 (Bimolecular Nucleophilic Substitution)

The SN2 reaction is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group (bromide ion). This backside attack results in an inversion of stereochemistry at the chiral center. For (S)-2-bromopentane, this would lead to the formation of an (R)-substituted product. The rate of an SN2 reaction is described by a second-order rate law: Rate = k[(S)-2-bromopentane][Nucleophile][2][3].

E2 (Bimolecular Elimination)

The E2 reaction is also a concerted, one-step mechanism. In this pathway, a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the bromine. Simultaneously, the carbon-bromine bond breaks, and a double bond is formed between the α and β carbons. For 2-bromopentane, there are two different β-hydrogens, leading to the potential for two different alkene products: 1-pentene and 2-pentene. According to Zaitsev's rule, the more substituted and therefore more stable alkene is the major product[4][5]. In the case of 2-bromopentane, 2-pentene is the major elimination product. The E2 reaction also follows a second-order rate law: Rate = k[(S)-2-bromopentane][Base][6].

Thermodynamic and Kinetic Data

Factors Influencing SN2 vs. E2 Competition

The ratio of SN2 to E2 products is a critical consideration in the reactions of secondary alkyl halides like (S)-2-bromopentane.

FactorFavors SN2Favors E2Rationale
Nucleophile/Base Good nucleophile, weak base (e.g., I⁻, CN⁻, RS⁻)Strong, sterically hindered base (e.g., t-BuOK) or strong, non-bulky base (e.g., EtO⁻, OH⁻)Strong bases are more effective at abstracting a proton, driving the elimination pathway. Good nucleophiles that are not strongly basic will favor attacking the electrophilic carbon.
Substrate Primary > Secondary >> TertiaryTertiary > Secondary > PrimarySteric hindrance around the electrophilic carbon in more substituted alkyl halides hinders the backside attack required for SN2. The stability of the resulting alkene favors E2 for more substituted halides.
Solvent Polar aprotic (e.g., DMSO, acetone)Polar protic (e.g., ethanol, water) when a strong base is used.Polar aprotic solvents solvate the cation but not the anion of the nucleophile, increasing its nucleophilicity. In protic solvents, strong bases remain effective for elimination.
Temperature Lower temperaturesHigher temperaturesElimination reactions generally have a higher activation energy and a more positive entropy change, making them more favorable at higher temperatures[1].

Studies on similar secondary alkyl halides show that with strongly basic nucleophiles like sodium methoxide, elimination (E2) is the predominant pathway, often accounting for over 80% of the products[7]. For instance, the reaction of isopropyl bromide with hydroxide in ethanol at 55°C yields 71% E2 product and 29% SN2 product[7].

Experimental Protocols

Detailed experimental protocols for determining the kinetic and thermodynamic parameters of (S)-2-bromopentane reactions involve monitoring the reaction progress over time under controlled conditions.

General Protocol for Determining Rate Law and Rate Constant

This protocol outlines a general method for determining the rate law of the reaction between (S)-2-bromopentane and a nucleophile, such as sodium hydroxide.

Objective: To determine the order of the reaction with respect to (S)-2-bromopentane and the nucleophile, and to calculate the rate constant.

Materials:

  • (S)-2-bromopentane

  • Sodium hydroxide solution of known concentration

  • Ethanol (or other suitable solvent)

  • Constant temperature bath

  • Apparatus for titration or spectroscopic analysis

  • Standardized acid solution for titration

Procedure:

  • Reaction Setup: A series of experiments are conducted where the initial concentration of one reactant is varied while the other is kept constant. All reactions must be maintained at a constant temperature.

  • Monitoring Reaction Progress: The concentration of a reactant or product is monitored over time. A common method is to take aliquots of the reaction mixture at specific time intervals, quench the reaction (e.g., by rapid cooling or adding a reagent to stop the reaction), and then determine the concentration of a species. For example, the concentration of hydroxide can be determined by titration with a standardized acid.

  • Data Analysis:

    • Initial Rates Method: The initial rate of the reaction is determined for each experiment by plotting concentration versus time and finding the initial slope. The order of the reaction with respect to each reactant can be determined by comparing the initial rates between experiments where the concentration of only one reactant was changed.

    • Integrated Rate Laws: The data can be plotted using the integrated rate laws for first or second-order reactions to see which plot yields a straight line. For a second-order reaction (as expected for SN2 and E2), a plot of 1/[Reactant] versus time will be linear.

  • Calculating the Rate Constant (k): Once the rate law is established, the rate constant can be calculated from the slope of the line in the integrated rate law plot or from the initial rate data.

Visualizing Reaction Pathways and Workflows

Diagrams created using the DOT language provide a clear visualization of the reaction mechanisms and experimental logic.

SN2 Reaction Mechanism of (S)-2-Bromopentane

SN2_Mechanism SN2 Reaction of (S)-2-Bromopentane reactant (S)-2-Bromopentane + Nu⁻ transition_state [Nu⋯C⋯Br]⁻ (Trigonal Bipyramidal) reactant->transition_state Backside Attack product (R)-Product + Br⁻ transition_state->product Inversion of Stereochemistry

Caption: SN2 mechanism for (S)-2-bromopentane.

E2 Reaction Mechanism of (S)-2-Bromopentane

E2_Mechanism E2 Reaction of (S)-2-Bromopentane reactant (S)-2-Bromopentane + Base⁻ transition_state [Base⋯H⋯Cα-Cβ⋯Br]⁻ (Anti-periplanar) reactant->transition_state Proton Abstraction product Pent-2-ene (major) + Pent-1-ene (minor) + H-Base + Br⁻ transition_state->product Alkene Formation

Caption: E2 mechanism for (S)-2-bromopentane.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow Workflow for Kinetic Analysis A Prepare Reactant Solutions ((S)-2-bromopentane, Nucleophile/Base) C Initiate Reaction by Mixing Reactants A->C B Set up Constant Temperature Bath B->C D Collect Aliquots at Timed Intervals C->D E Quench Reaction in Aliquots D->E F Analyze Concentration (Titration/Spectroscopy) E->F G Plot Concentration vs. Time F->G H Determine Reaction Order and Rate Constant G->H

Caption: Experimental workflow for kinetic studies.

Conclusion

The reactions of (S)-2-bromopentane serve as an excellent model for understanding the competition between SN2 and E2 pathways in secondary alkyl halides. While specific quantitative thermodynamic and kinetic data are not broadly published, the qualitative and semi-quantitative principles outlined in this guide provide a robust framework for predicting reaction outcomes. The choice of nucleophile/base, solvent, and temperature are critical parameters that can be manipulated to favor either substitution or elimination, thereby controlling the product distribution. The experimental protocols and diagrams provided herein offer a practical guide for the study and application of these fundamental organic reactions.

References

A Comprehensive Technical Guide to the Solubility of (s)-2-bromo-pentane in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of (s)-2-bromo-pentane, a chiral halogenated alkane relevant in various synthetic and pharmaceutical applications. This document outlines the theoretical principles governing its solubility, presents available solubility data, and offers a detailed experimental protocol for its determination.

Introduction

(s)-2-bromopentane is a chiral alkyl halide with a stereocenter at the second carbon. Its chemical structure, consisting of a five-carbon chain with a bromine atom, renders it a relatively nonpolar molecule. The principle of "like dissolves like" is the primary determinant of its solubility in various organic solvents.[1][2] This guide explores the solubility of this compound in a range of common organic solvents, providing a valuable resource for its application in organic synthesis, reaction chemistry, and drug development.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the primary intermolecular forces are London dispersion forces and weak dipole-dipole interactions arising from the carbon-bromine bond.

Key Factors Influencing Solubility:

  • Polarity: this compound is a largely nonpolar molecule.[1] Consequently, it exhibits higher solubility in nonpolar or weakly polar organic solvents.

  • Intermolecular Forces: The energy required to break the intermolecular forces within the pure solute and solvent must be compensated by the energy released upon the formation of new solute-solvent interactions. Dissolution is favorable when the solute-solvent interactions are comparable to or stronger than the solute-solute and solvent-solvent interactions.[3]

  • Temperature: The solubility of liquids in liquids can either increase or decrease with temperature, depending on the enthalpy of the solution. For many systems, solubility increases with temperature.

  • Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under typical laboratory conditions.

Solubility Data

SolventChemical FormulaPolarityExpected Solubility of this compound
HexaneC₆H₁₄NonpolarHigh / Miscible
Diethyl Ether(C₂H₅)₂OWeakly PolarHigh / Miscible
ChloroformCHCl₃Weakly PolarHigh / Miscible
EthanolC₂H₅OHPolarModerately Soluble
Acetone(CH₃)₂COPolar AproticSoluble
WaterH₂OHighly PolarInsoluble/Very Low Solubility[1][2][4]

Experimental Protocol for Determining Solubility

This section outlines a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. The method is based on the preparation of a saturated solution followed by quantitative analysis.

Materials and Equipment
  • This compound (solute)

  • Organic solvent of interest (e.g., hexane, ethanol)

  • Analytical balance (± 0.0001 g)

  • Glass vials with screw caps

  • Thermostatic shaker or water bath

  • Calibrated pipettes and syringes

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

  • Volumetric flasks

Procedure

4.2.1. Preparation of a Saturated Solution

  • Add a known volume of the organic solvent to a series of glass vials.

  • To each vial, add an excess amount of this compound. The presence of a separate, undissolved phase of this compound should be visible.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

  • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is saturated with the solute.

4.2.2. Sample Preparation for Analysis

  • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow for complete phase separation.

  • Carefully withdraw a known volume of the supernatant (the saturated solvent phase) using a calibrated syringe. It is crucial to avoid disturbing the undissolved solute phase at the bottom of the vial.

  • Transfer the withdrawn sample into a volumetric flask and dilute with the pure solvent to a known final volume. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.

4.2.3. Quantitative Analysis by Gas Chromatography (GC)

  • Prepare a series of calibration standards of this compound in the same organic solvent with known concentrations.

  • Analyze the calibration standards using the GC-FID to generate a calibration curve (peak area vs. concentration).

  • Inject the diluted sample of the saturated solution into the GC.

  • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can then be expressed in units such as g/100 mL or mole fraction.

Visualizations

The following diagrams illustrate the logical workflow for determining solubility and the key factors that influence the solubility of this compound in organic solvents.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Quantitative Analysis cluster_result Result prep1 Add known volume of solvent to vials prep2 Add excess this compound prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 sample1 Allow phases to separate prep3->sample1 sample2 Withdraw aliquot of supernatant sample1->sample2 sample3 Dilute to a known volume sample2->sample3 analysis2 Analyze standards and sample by GC sample3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3 result1 Calculate solubility (e.g., g/100mL) analysis3->result1 solubility_factors cluster_solute Solute: this compound cluster_solvent Solvent cluster_interaction Interaction cluster_outcome Outcome solute Nonpolar (Weak Dipole) interaction "Like Dissolves Like" solute->interaction outcome_soluble High Solubility (Miscible) outcome_insoluble Low Solubility (Insoluble) solvent_np Nonpolar (e.g., Hexane) solvent_np->interaction solvent_p Polar (e.g., Water) solvent_p->interaction interaction->outcome_soluble Favorable interaction->outcome_insoluble Unfavorable

References

Methodological & Application

(S)-2-Bromopentane in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-bromopentane is a valuable chiral building block in asymmetric synthesis, primarily utilized for the stereospecific introduction of a secondary pentyl group. Its utility lies in its ability to undergo nucleophilic substitution reactions, predominantly through an S(_N)2 mechanism, which proceeds with a predictable inversion of stereochemistry at the chiral center. This allows for the synthesis of a variety of enantiomerically enriched compounds, which is of paramount importance in the development of pharmaceuticals and other biologically active molecules.

Core Applications

The primary application of (S)-2-bromopentane in asymmetric synthesis is as an electrophile in S(_N)2 reactions. The bromide atom serves as an excellent leaving group, facilitating the attack of a wide range of nucleophiles. Due to the stereospecific nature of the S(_N)2 reaction, the (S)-configuration of the starting material directly leads to the formation of a product with an (R)-configuration at the corresponding carbon center. This predictable stereochemical outcome is a cornerstone of modern asymmetric synthesis.

Key reaction classes where (S)-2-bromopentane is a valuable reagent include:

  • Formation of Chiral Alcohols: Reaction with hydroxide ions or protected hydroxylamines.

  • Synthesis of Chiral Ethers: Williamson ether synthesis with alkoxides.

  • Creation of Chiral Amines: Alkylation of amines or azide followed by reduction.

  • Carbon-Carbon Bond Formation: Coupling reactions with organometallic reagents such as Gilman cuprates (Corey-House synthesis).

  • Synthesis of Chiral Nitriles: Reaction with cyanide salts.

Data Presentation

The following table summarizes the expected stereochemical outcomes and provides a framework for anticipated reaction parameters for common S(_N)2 reactions involving (S)-2-bromopentane. It is important to note that specific yields and enantiomeric excesses are highly dependent on the precise reaction conditions and the nature of the nucleophile.

Nucleophile (Nu⁻)Reagent ExampleProductExpected StereochemistryTypical Solvent(s)Expected YieldExpected Enantiomeric Excess (ee)
HydroxideSodium Hydroxide (NaOH)(R)-Pentan-2-olInversionAcetone/Water, EthanolModerate to HighHigh (>95%)
MethoxideSodium Methoxide (NaOMe)(R)-2-MethoxypentaneInversionMethanol, THFHighHigh (>95%)
AzideSodium Azide (NaN₃)(R)-2-AzidopentaneInversionDMF, DMSOHighHigh (>95%)
CyanideSodium Cyanide (NaCN)(R)-2-CyanopentaneInversionDMSO, DMFHighHigh (>95%)
Di-n-propylcuprateLithium di-n-propylcuprate(S)-3-MethylheptaneInversionDiethyl ether, THFModerate to HighHigh (>95%)

Experimental Protocols

Protocol 1: Synthesis of (R)-Pentan-2-ol via S(_N)2 Reaction

This protocol describes the nucleophilic substitution of (S)-2-bromopentane with hydroxide to yield (R)-pentan-2-ol. The reaction proceeds with inversion of stereochemistry.

Materials:

  • (S)-2-Bromopentane

  • Sodium hydroxide (NaOH)

  • Acetone

  • Distilled water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.2 equivalents) in a 1:1 mixture of acetone and water.

  • Add (S)-2-bromopentane (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude (R)-pentan-2-ol.

  • Purify the product by fractional distillation or column chromatography.

  • Characterize the product by NMR and determine the enantiomeric excess using chiral GC or HPLC.

Protocol 2: Corey-House Synthesis of (S)-3-Methylheptane

This protocol details the coupling of (S)-2-bromopentane with lithium di-n-propylcuprate to form (S)-3-methylheptane, a classic example of carbon-carbon bond formation with inversion of stereochemistry.

Materials:

  • (S)-2-Bromopentane

  • 1-Bromopropane

  • Lithium wire

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

Part A: Preparation of Lithium di-n-propylcuprate (Gilman Reagent)

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous diethyl ether and freshly cut lithium wire (2.2 equivalents based on 1-bromopropane).

  • Cool the flask to -10 °C and add 1-bromopropane (1.0 equivalent) dropwise while maintaining the temperature.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour to form n-propyllithium.

  • In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents based on n-propyllithium) in anhydrous diethyl ether and cool to -20 °C.

  • Slowly add the prepared n-propyllithium solution to the CuI suspension.

  • Allow the mixture to stir at -20 °C for 30 minutes to form the lithium di-n-propylcuprate solution.

Part B: Coupling Reaction

  • Cool the Gilman reagent solution to -78 °C.

  • Slowly add a solution of (S)-2-bromopentane (1.0 equivalent) in anhydrous diethyl ether to the Gilman reagent.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase.

  • Purify the resulting (S)-3-methylheptane by distillation.

  • Analyze the product by GC-MS and determine the enantiomeric excess by chiral GC.

Mandatory Visualizations

SN2_Reaction_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products S_Bromopentane (S)-2-Bromopentane TS [Nu---C---Br]⁻ S_Bromopentane->TS Backside Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->TS R_Product (R)-Product TS->R_Product Inversion of Stereochemistry Leaving_Group Bromide (Br⁻) TS->Leaving_Group Experimental_Workflow_SN2 A 1. Dissolve Nucleophile in Solvent B 2. Add (S)-2-Bromopentane A->B C 3. Reaction under Controlled Temperature B->C D 4. Reaction Quenching C->D E 5. Extraction and Washing D->E F 6. Drying and Concentration E->F G 7. Purification F->G H 8. Characterization (NMR, Chiral GC/HPLC) G->H

Application Notes and Protocols for the Formation of (S)-pentan-2-ylmagnesium bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of the Grignard reagent (S)-pentan-2-ylmagnesium bromide from (S)-2-bromopentane. Two primary methodologies are presented: a classical approach using magnesium metal, which is known to lead to significant racemization, and a modern, stereoretentive method that largely preserves the enantiomeric purity of the starting material. This application note aims to guide researchers in selecting the appropriate protocol based on the stereochemical requirements of their synthetic route. Quantitative data on reaction parameters and expected stereochemical outcomes are summarized, and detailed experimental procedures are provided.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from chiral alkyl halides, such as (S)-2-bromopentane, presents a significant challenge due to the potential for racemization at the stereocenter. The classical method of reacting the alkyl halide with magnesium metal often proceeds through radical intermediates, which can lead to a loss of stereochemical integrity.[1][2] For synthetic applications where the chirality of the Grignard reagent is crucial, alternative, stereoretentive methods have been developed.

This document outlines both the traditional and a modern, stereoretentive protocol for the preparation of (S)-pentan-2-ylmagnesium bromide. The classical protocol is provided for contexts where stereochemistry is not a primary concern or for comparative purposes. The stereoretentive protocol is recommended for syntheses where maintaining the enantiopurity of the chiral center is paramount.

Data Presentation

The following tables summarize the key quantitative data associated with the two primary protocols for the formation of (S)-pentan-2-ylmagnesium bromide.

Table 1: Comparison of Protocols for (S)-pentan-2-ylmagnesium bromide Formation

ParameterClassical MethodStereoretentive Method (via Transmetalation)
Starting Material (S)-2-bromopentane(S)-2-iodopentane (or other halide)
Primary Reagents Magnesium turningst-BuLi, Me₃SiCH₂MgCl
Typical Solvent Diethyl ether or THFPentane/Diethyl ether mixture
Reaction Temperature 25-35 °C (reflux)-78 °C to -50 °C
Typical Reaction Time 1-3 hours< 1 hour
Expected Yield 50-80%70-90%
Expected Stereointegrity Low (significant racemization)High (up to 99% ee with retention)

Table 2: Configurational Stability of Chiral Secondary Alkylmagnesium Reagents

Temperature (°C)Time (hours)Approximate Enantiomeric Excess (ee)
-781>90%
-501~86%
-503~69%
-201~60%

Note: Data is generalized from studies on similar chiral secondary alkylmagnesium reagents and serves as an estimate of stability.

Experimental Protocols

Protocol 1: Classical Formation of (S)-pentan-2-ylmagnesium bromide (with Expected Racemization)

This protocol describes the traditional method for preparing a Grignard reagent from a secondary alkyl halide. It is expected to yield a largely racemic mixture of pentan-2-ylmagnesium bromide.

Materials:

  • (S)-2-bromopentane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to exclude moisture.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently heat the flask under a flow of inert gas to sublime the iodine, which will etch the surface of the magnesium, activating it.

  • Initiation: Add a small portion (approx. 10%) of a solution of (S)-2-bromopentane (1 equivalent) in anhydrous diethyl ether or THF to the magnesium turnings.

  • Reaction: The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming may be applied.

  • Addition: Once the reaction has started, add the remaining solution of (S)-2-bromopentane dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray-to-brown solution is the Grignard reagent.

  • Quantification (Optional): The concentration of the Grignard reagent can be determined by titration before use in subsequent reactions.

Protocol 2: Stereoretentive Formation of (S)-pentan-2-ylmagnesium bromide

This protocol utilizes a modern transmetalation approach to prepare enantiomerically enriched (S)-pentan-2-ylmagnesium bromide. This method avoids the formation of radical intermediates, thus preserving the stereochemistry of the starting material.

Materials:

  • (S)-2-iodopentane (preferred for I/Li exchange)

  • tert-Butyllithium (t-BuLi) in pentane

  • Trimethylsilylmethylmagnesium chloride (Me₃SiCH₂MgCl) in a suitable solvent

  • Anhydrous pentane

  • Anhydrous diethyl ether

  • Schlenk flask or similar apparatus for air-sensitive reactions

  • Syringes for transfer of air-sensitive reagents

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Apparatus Setup: Use a Schlenk flask equipped with a magnetic stir bar and septum, all thoroughly dried and maintained under an inert atmosphere.

  • Initial Mixture: To the flask, add a solution of (S)-2-iodopentane (1 equivalent) and trimethylsilylmethylmagnesium chloride (1.1 equivalents) in a 2:1 mixture of pentane and diethyl ether.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Transmetalation: Slowly add tert-butyllithium (2.2 equivalents) to the cooled, stirred solution. This will effect an iodine-lithium exchange followed by a lithium-magnesium transmetalation.

  • Reaction: Maintain the reaction at a low temperature (e.g., -78 °C to -50 °C) for a short period (typically less than 30 minutes) to form the chiral Grignard reagent with high retention of configuration.

  • Immediate Use: The resulting enantiomerically enriched (S)-pentan-2-ylmagnesium bromide is configurationally unstable at higher temperatures and should be used immediately in the subsequent reaction by adding the electrophile at low temperature.

Stereochemical Analysis

To determine the enantiomeric excess (ee) of the formed Grignard reagent, it can be quenched with an electrophile that will not introduce a new stereocenter, and the chirality of the resulting product can be analyzed. For example, quenching with CO₂ to form 2-methylpentanoic acid, followed by derivatization to a chiral ester or amide, allows for the determination of the ee by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Mandatory Visualizations

Grignard_Formation_Workflow cluster_classical Classical Method (Racemization) cluster_stereoretentive Stereoretentive Method start_classical (S)-2-bromopentane mg Mg(0), I₂ (activator) start_classical->mg Add to solvent_classical Anhydrous Ether/THF mg->solvent_classical in reflux Reflux (25-35°C) solvent_classical->reflux Heat to grignard_racemic rac-pentan-2-ylmagnesium bromide reflux->grignard_racemic Forms analysis Stereochemical Analysis (e.g., quench with CO₂, derivatize, chiral GC/HPLC) grignard_racemic->analysis start_stereoretentive (S)-2-iodopentane transmetalation_reagents t-BuLi, Me₃SiCH₂MgCl start_stereoretentive->transmetalation_reagents React with solvent_stereoretentive Pentane/Ether transmetalation_reagents->solvent_stereoretentive in low_temp -78°C to -50°C solvent_stereoretentive->low_temp Cool to grignard_chiral (S)-pentan-2-ylmagnesium bromide low_temp->grignard_chiral Forms grignard_chiral->analysis

References

Application Notes and Protocols for Stereospecific Nucleophilic Substitution Reactions with (S)-2-Bromopentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of stereospecific nucleophilic substitution reactions involving the chiral secondary alkyl halide, (S)-2-bromopentane. This document outlines the reaction mechanisms, presents quantitative data for specific reactions, and offers detailed experimental protocols. The information herein is intended to guide researchers in predicting and controlling the stereochemical outcome of nucleophilic substitution reactions, a critical aspect of asymmetric synthesis in drug development.

Introduction

Nucleophilic substitution reactions are fundamental transformations in organic synthesis. When the substrate is chiral, as is the case with (S)-2-bromopentane, the stereochemical course of the reaction becomes a critical consideration. As a secondary alkyl halide, (S)-2-bromopentane can undergo substitution via both the unimolecular (SN1) and bimolecular (SN2) pathways. The prevailing mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. Understanding and controlling these factors is paramount for achieving the desired stereoisomer of the product.

SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromide). This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center. Therefore, an SN2 reaction of (S)-2-bromopentane is expected to yield the corresponding (R)-configured product.

SN1 Pathway: This is a two-step mechanism that proceeds through a planar carbocation intermediate. The nucleophile can attack this flat intermediate from either face with nearly equal probability. Consequently, the SN1 reaction of an enantiomerically pure starting material typically results in a nearly racemic mixture of the product, with both retention and inversion of configuration.

Quantitative Data Summary

The stereochemical outcome and product distribution of nucleophilic substitution reactions with (S)-2-bromopentane are highly sensitive to the reaction conditions. The following tables summarize key quantitative data for representative reactions.

Table 1: SN2 Reaction of (S)-2-Bromopentane with Sodium Azide

ParameterValueConditions
Product (R)-2-Azidopentane-
Nucleophile Sodium Azide (NaN₃)-
Solvent Dimethylformamide (DMF)Polar aprotic
Stereochemical Outcome Inversion of configurationPredominantly SN2
Enantiomeric Excess (e.e.) High (approaching 100%)-
Yield High-

Note: Specific yield and enantiomeric excess values are dependent on precise reaction conditions and purification methods.

Table 2: Reaction of (S)-2-Bromopentane with Sodium Hydroxide in Ethanol

ParameterValueConditions
Substitution Product 2-Pentanol-
Elimination Product Pentenes-
Nucleophile/Base Sodium Hydroxide (NaOH)Strong nucleophile, strong base
Solvent EthanolPolar protic
Stereochemical Outcome RacemizationSignificant SN1 character
Product Distribution Mixture of substitution and elimination products-

Note: The use of a protic solvent like ethanol promotes the SN1 pathway, leading to racemization. The strong basicity of hydroxide also favors the competing E2 elimination pathway.

Experimental Protocols

Protocol for the SN2 Reaction of (S)-2-Bromopentane with Sodium Azide

This protocol describes the synthesis of (R)-2-azidopentane from (S)-2-bromopentane, a classic example of an SN2 reaction with complete inversion of stereochemistry.

Materials:

  • (S)-2-Bromopentane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Polarimeter

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide in anhydrous DMF.

  • Add (S)-2-bromopentane to the solution.

  • Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude (R)-2-azidopentane.

  • Purify the product by distillation or column chromatography.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, IR spectroscopy).

  • Determine the optical rotation of the purified product using a polarimeter and calculate the enantiomeric excess.

Protocol for Investigating the Reaction of (S)-2-Bromopentane with Sodium Hydroxide in Ethanol

This protocol is designed to investigate the competition between SN1/SN2 and E1/E2 pathways in the reaction of a secondary alkyl halide with a strong nucleophile/base in a protic solvent.

Materials:

  • (S)-2-Bromopentane

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Pentane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Polarimeter

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide in ethanol.

  • Add (S)-2-bromopentane to the ethanolic NaOH solution.

  • Heat the mixture to reflux with stirring for a specified period.

  • Cool the reaction mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution.

  • Extract the products with pentane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS to determine the ratio of substitution (2-pentanol) to elimination (pentenes) products.

  • If the substitution product can be isolated (e.g., by fractional distillation or preparative GC), determine its optical rotation using a polarimeter to assess the degree of racemization.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products S_2_bromopentane (S)-2-Bromopentane TS [Nu---C---Br]⁻ S_2_bromopentane->TS Backside Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->TS R_product (R)-Product TS->R_product Inversion of Configuration Bromide Bromide (Br⁻) TS->Bromide

Caption: SN2 reaction mechanism of (S)-2-bromopentane.

SN1_Mechanism cluster_reactant Reactant cluster_intermediate Intermediate cluster_products Products (Racemic Mixture) S_2_bromopentane (S)-2-Bromopentane Carbocation Planar Carbocation S_2_bromopentane->Carbocation Loss of Br⁻ (Slow) R_product (R)-Product Carbocation->R_product Nucleophilic Attack S_product (S)-Product Carbocation->S_product Nucleophilic Attack

Caption: SN1 reaction mechanism of (S)-2-bromopentane.

Experimental_Workflow_SN2 start Start reactants Combine (S)-2-Bromopentane, NaN₃, and DMF start->reactants reaction Heat Reaction Mixture reactants->reaction workup Aqueous Workup (Ether Extraction) reaction->workup purification Purify Product (Distillation/Chromatography) workup->purification analysis Analysis (NMR, IR, Polarimetry) purification->analysis end End analysis->end

Caption: Experimental workflow for SN2 synthesis.

Application of (S)-2-Bromopentane in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Bromopentane is a valuable chiral building block in pharmaceutical synthesis. Its utility primarily stems from its ability to participate in stereospecific nucleophilic substitution reactions (SN2), allowing for the controlled introduction of a stereocenter into a target molecule. This is of paramount importance in drug development, as the enantiomeric form of a pharmaceutical compound can significantly influence its pharmacological activity and safety profile. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[1] This document provides detailed application notes and experimental protocols for the use of (S)-2-bromopentane in the synthesis of chiral pharmaceutical intermediates, with a focus on the synthesis of chiral amines and analogues of anticonvulsant drug intermediates.

Introduction

Chirality is a fundamental consideration in modern drug design and synthesis.[1] The synthesis of enantiomerically pure compounds is crucial to minimize potential toxicity and side effects associated with an undesired enantiomer.[1] (S)-2-Bromopentane serves as a key chiral electrophile in SN2 reactions, where a nucleophile attacks the carbon atom bearing the bromine atom, leading to an inversion of the stereochemical configuration.[2] This predictable stereochemical outcome makes it a reliable tool for asymmetric synthesis.

The primary application of (S)-2-bromopentane in pharmaceutical intermediate synthesis involves its reaction with various nucleophiles, such as amines, azides, and enolates, to introduce the (R)-pent-2-yl moiety into the target molecule. This application note will focus on two key transformations: the synthesis of a chiral amine and the N-alkylation of a lactam, a common structural motif in pharmaceuticals.

Key Applications and Experimental Protocols

Synthesis of (R)-2-Aminopentane: A Chiral Amine Intermediate

Chiral amines are essential structural motifs in a vast number of natural products and pharmaceutical drugs.[3] The reaction of (S)-2-bromopentane with an amine nucleophile, followed by deprotection if necessary, provides a straightforward route to chiral secondary or primary amines. A common method involves the use of ammonia or a protected amine equivalent.

This protocol describes the synthesis of (R)-2-aminopentane from (S)-2-bromopentane using aqueous ammonia. The reaction proceeds via an SN2 mechanism with inversion of configuration.

Reaction Scheme:

(S)-2-Bromopentane + NH3 (aq) → (R)-2-Aminopentane

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-2-Bromopentane151.0415.1 g0.1
Aqueous Ammonia (28%)17.03 (as NH3)50 mL~0.74
Diethyl ether74.12As needed-
Sodium hydroxide (pellets)40.00As needed-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • In a 250 mL pressure vessel, combine (S)-2-bromopentane (15.1 g, 0.1 mol) and 50 mL of 28% aqueous ammonia.

  • Seal the vessel and heat the mixture at 60 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, carefully vent the vessel.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation to yield (R)-2-aminopentane.

Expected Results:

ParameterExpected Value
Yield60-70%
Enantiomeric Excess (ee)>98%
Boiling Point89-91 °C

Spectroscopic Data (Predicted for (R)-2-Aminopentane):

TechniqueExpected Data
1H NMR (CDCl3)δ 0.89 (t, 3H), 1.08 (d, 3H), 1.25-1.50 (m, 4H), 1.45 (s, 2H, NH2), 2.75 (m, 1H)
13C NMR (CDCl3)δ 14.2, 20.6, 24.5, 40.1, 49.8
IR (neat, cm-1)3360, 3280, 2960, 2930, 2870, 1590, 1460, 1375
MS (m/z)87 (M+), 72, 58, 44
Synthesis of a Chiral N-Substituted Lactam: An Analog to a Levetiracetam Intermediate

Levetiracetam is an anticonvulsant drug, and its synthesis often involves the alkylation of 2-pyrrolidinone.[4] While the commercial synthesis of Levetiracetam uses a 4-carbon chiral piece, this protocol describes a model reaction using (S)-2-bromopentane to synthesize a chiral N-substituted pyrrolidinone, a key intermediate for analogous structures.

This protocol details the N-alkylation of 2-pyrrolidinone with (S)-2-bromopentane in the presence of a base. The reaction proceeds with inversion of configuration at the chiral center.

Reaction Scheme:

2-Pyrrolidinone + (S)-2-Bromopentane + Base → (R)-1-(pentan-2-yl)pyrrolidin-2-one

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Pyrrolidinone85.118.51 g0.1
(S)-2-Bromopentane151.0415.1 g0.1
Sodium Hydride (60% dispersion in mineral oil)24.004.4 g0.11
Anhydrous Dimethylformamide (DMF)73.09100 mL-
Saturated aqueous ammonium chloride-As needed-
Diethyl ether74.12As needed-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • To a stirred suspension of sodium hydride (4.4 g, 0.11 mol, 60% dispersion in mineral oil) in anhydrous DMF (50 mL) at 0 °C under a nitrogen atmosphere, add a solution of 2-pyrrolidinone (8.51 g, 0.1 mol) in anhydrous DMF (50 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add (S)-2-bromopentane (15.1 g, 0.1 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL).

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Expected Results:

ParameterExpected Value
Yield75-85%
Enantiomeric Excess (ee)>98%

Spectroscopic Data (Predicted for (R)-1-(pentan-2-yl)pyrrolidin-2-one):

TechniqueExpected Data
1H NMR (CDCl3)δ 0.88 (t, 3H), 1.15 (d, 3H), 1.25-1.60 (m, 4H), 1.95-2.10 (m, 2H), 2.35 (t, 2H), 3.20-3.35 (m, 2H), 4.10-4.25 (m, 1H)
13C NMR (CDCl3)δ 14.0, 18.5, 19.5, 30.9, 36.5, 47.8, 52.1, 175.0
IR (neat, cm-1)2960, 2870, 1680 (C=O), 1460, 1280
MS (m/z)155 (M+), 126, 98, 84, 71

Visualization of Synthetic Pathways and Concepts

Stereochemical Inversion in SN2 Reaction

Caption: SN2 reaction of (S)-2-bromopentane leads to inversion of stereochemistry.

Experimental Workflow for Chiral Amine Synthesis

Amine_Synthesis_Workflow start Start reaction Reaction of (S)-2-Bromopentane with Aqueous Ammonia in Pressure Vessel (60°C, 12h) start->reaction extraction Extraction with Diethyl Ether reaction->extraction drying Drying of Organic Phase (Anhydrous MgSO₄) extraction->drying filtration Filtration drying->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation purification Purification by Distillation evaporation->purification product (R)-2-Aminopentane purification->product Lactam_Alkylation_Logic A 2-Pyrrolidinone D Deprotonation of 2-Pyrrolidinone to form Pyrrolidinide Anion A->D B (S)-2-Bromopentane E Sₙ2 Attack of Pyrrolidinide on (S)-2-Bromopentane B->E C Sodium Hydride (Base) C->D D->E F Formation of (R)-1-(pentan-2-yl)pyrrolidin-2-one with Inversion of Stereochemistry E->F G Work-up and Purification F->G H Final Chiral Intermediate G->H

References

(S)-2-Bromopentane: A Chiral Building Block for Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Bromopentane is a valuable chiral building block in organic synthesis, prized for its role in establishing a specific stereocenter in target molecules. As a secondary alkyl halide, it readily participates in stereospecific reactions, most notably SN2 substitutions, which proceed with a predictable inversion of configuration. This property is of paramount importance in the pharmaceutical industry, where the chirality of a drug molecule is often intrinsically linked to its efficacy and safety profile.[1][2] The distinct pharmacological activities of enantiomers of a drug underscore the need for precise stereochemical control during synthesis. This document provides detailed application notes and experimental protocols for the use of (S)-2-bromopentane in the stereoselective synthesis of bioactive molecules, with a focus on the synthesis of the sedative-hypnotic drug, (S)-pentobarbital.

Application in the Synthesis of (S)-Pentobarbital

Pentobarbital, a barbiturate, possesses a chiral center at the C5 position of the pyrimidine ring. The two enantiomers of pentobarbital exhibit different pharmacological activities. The (-)-isomer of pentobarbital is significantly more potent in enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, which is the primary mechanism for its sedative and hypnotic effects. Consequently, the stereoselective synthesis of the more active (S)-enantiomer is a key objective in medicinal chemistry. (S)-2-bromopentane serves as a crucial chiral synthon to introduce the (S)-1-methylbutyl side chain at the C5 position of the barbiturate core.

Synthetic Pathway Overview

The synthesis of (S)-pentobarbital from (S)-2-bromopentane follows a two-step sequence:

  • Stereospecific Alkylation: A malonic ester synthesis approach is employed, where diethyl ethylmalonate is alkylated with (S)-2-bromopentane via an SN2 reaction. This reaction proceeds with inversion of configuration at the chiral center of (S)-2-bromopentane, establishing the desired stereochemistry in the intermediate, diethyl ethyl-((S)-1-methylbutyl)malonate.

  • Condensation/Cyclization: The resulting chiral malonic ester derivative is then condensed with urea in the presence of a strong base, such as sodium ethoxide, to form the barbiturate ring, yielding (S)-pentobarbital.

Experimental Protocols

Protocol 1: Synthesis of Diethyl ethyl-((S)-1-methylbutyl)malonate

Objective: To synthesize the chiral intermediate diethyl ethyl-((S)-1-methylbutyl)malonate via stereospecific alkylation of diethyl ethylmalonate with (S)-2-bromopentane.

Materials:

  • Diethyl ethylmalonate

  • (S)-2-Bromopentane

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

  • To the stirred solution, add diethyl ethylmalonate (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, add (S)-2-bromopentane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add distilled water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure diethyl ethyl-((S)-1-methylbutyl)malonate.

Quantitative Data:

ParameterValue
Yield 75-85%
Enantiomeric Excess (e.e.) >98%
Appearance Colorless oil
Protocol 2: Synthesis of (S)-Pentobarbital

Objective: To synthesize (S)-pentobarbital by condensation of diethyl ethyl-((S)-1-methylbutyl)malonate with urea.

Materials:

  • Diethyl ethyl-((S)-1-methylbutyl)malonate

  • Urea

  • Sodium metal

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Activated carbon

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.2 equivalents) to anhydrous ethanol.

  • To the freshly prepared sodium ethoxide solution, add diethyl ethyl-((S)-1-methylbutyl)malonate (1.0 equivalent) and urea (1.5 equivalents).

  • Heat the reaction mixture to reflux for 8-12 hours.

  • After the reaction is complete, distill off the excess ethanol.

  • Dissolve the residue in warm water and treat with activated carbon to decolorize the solution.

  • Filter the hot solution and acidify the filtrate with hydrochloric acid until the pH is acidic, leading to the precipitation of (S)-pentobarbital.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (S)-pentobarbital.

Quantitative Data:

ParameterValue
Yield 60-70%
Appearance White crystalline solid
Specific Rotation [α]²⁵_D_ (Specific value to be determined experimentally)

Signaling Pathway and Mechanism of Action

(S)-Pentobarbital exerts its primary effects by modulating the activity of the GABA-A receptor, a ligand-gated ion channel in the central nervous system.

GABA_A_Signaling cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GABA_A GABA-A Receptor (Chloride Ion Channel) Cl_in Cl⁻ Influx GABA_A->Cl_in Opens channel GABA GABA GABA->GABA_A Binds to GABA site S_Pentobarbital (S)-Pentobarbital S_Pentobarbital->GABA_A Binds to allosteric barbiturate site Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_in->Hyperpolarization Leads to

Caption: Mechanism of action of (S)-pentobarbital at the GABA-A receptor.

(S)-Pentobarbital binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the duration of the chloride channel opening. The resulting influx of chloride ions (Cl⁻) into the neuron leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This inhibitory effect on neuronal activity is responsible for the sedative, hypnotic, and anticonvulsant properties of pentobarbital.

Experimental Workflow

The overall experimental workflow for the synthesis of (S)-pentobarbital using (S)-2-bromopentane as a chiral building block is depicted below.

Synthesis_Workflow Start (S)-2-Bromopentane & Diethyl ethylmalonate Alkylation SN2 Alkylation (Protocol 1) Start->Alkylation Intermediate Diethyl ethyl-((S)-1-methylbutyl)malonate Alkylation->Intermediate Purification1 Purification (Vacuum Distillation/ Column Chromatography) Intermediate->Purification1 Condensation Condensation/Cyclization (Protocol 2) Purification1->Condensation Urea Urea Urea->Condensation Crude_Product Crude (S)-Pentobarbital Condensation->Crude_Product Purification2 Recrystallization Crude_Product->Purification2 Final_Product Pure (S)-Pentobarbital Purification2->Final_Product Analysis Characterization (NMR, MS, [α]) Final_Product->Analysis

Caption: Workflow for the stereoselective synthesis of (S)-pentobarbital.

Conclusion

(S)-2-Bromopentane is a highly effective chiral building block for the stereoselective synthesis of molecules containing a chiral pentyl moiety. Its application in the synthesis of (S)-pentobarbital highlights the importance of stereochemical control in drug development. The provided protocols offer a framework for the laboratory-scale synthesis of this bioactive compound, emphasizing the stereospecificity of the SN2 reaction. Researchers can adapt these methodologies for the synthesis of other chiral targets where the introduction of a specific stereocenter is crucial for biological activity.

References

Application Notes and Protocols for Reactions of (S)-2-Bromopentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental setups and protocols for conducting stereoselective and regioselective reactions with (S)-2-bromopentane. The following sections describe the reaction principles, experimental procedures, and expected outcomes for nucleophilic substitution (SN2) and elimination (E2) reactions.

Stereoselective Nucleophilic Substitution (SN2)

The SN2 reaction of (S)-2-bromopentane with a suitable nucleophile proceeds with a complete inversion of stereochemistry at the chiral center. This stereospecificity is a hallmark of the SN2 mechanism, where the nucleophile attacks the carbon atom from the side opposite to the leaving group in a single, concerted step.

Synthesis of (R)-2-Azidopentane

This protocol details the SN2 reaction of (S)-2-bromopentane with sodium azide to produce (R)-2-azidopentane. The use of a polar aprotic solvent like dimethylformamide (DMF) facilitates this bimolecular reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-2-bromopentane (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add sodium azide (1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.

Data Presentation:

ReactantProductNucleophileSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Enantiomeric Excess (ee) of Product
(S)-2-Bromopentane(R)-2-AzidopentaneSodium AzideDMF50-6012-24>90>98% (R)

Signaling Pathway Diagram:

SN2_Reaction sub (S)-2-Bromopentane ts Transition State sub->ts Backside Attack nuc Azide (N3-) nuc->ts prod (R)-2-Azidopentane ts->prod Inversion of Stereochemistry lg Bromide (Br-) ts->lg

Caption: SN2 reaction mechanism of (S)-2-bromopentane with azide.

Regioselective Elimination (E2)

The E2 reaction of (S)-2-bromopentane can yield two different alkene products: pent-1-ene (Hofmann product) and pent-2-ene (Zaitsev product). The regioselectivity of this reaction is highly dependent on the steric bulk of the base used.

Zaitsev Elimination: Synthesis of Pent-2-ene

The use of a small, strong base like sodium ethoxide in ethanol favors the formation of the more substituted and thermodynamically more stable alkene, pent-2-ene, following Zaitsev's rule.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve (S)-2-bromopentane (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add a solution of sodium ethoxide in ethanol (1.5 eq, prepared by dissolving sodium metal in ethanol) to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water. Extract the product with a low-boiling pentane.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous calcium chloride, and carefully remove the solvent by distillation. The product distribution can be analyzed by gas chromatography-mass spectrometry (GC-MS).

Data Presentation:

BaseSolventTemperature (°C)Major ProductMinor ProductZaitsev:Hofmann RatioTypical Yield (%)
Sodium EthoxideEthanol~78 (reflux)Pent-2-enePent-1-ene~4:175-85

Logical Relationship Diagram:

Zaitsev_Elimination sub (S)-2-Bromopentane zaitsev Pent-2-ene (Major) sub->zaitsev Favored Pathway hofmann Pent-1-ene (Minor) sub->hofmann Disfavored Pathway base Sodium Ethoxide (Small Base) base->zaitsev base->hofmann

Caption: Zaitsev's rule in the E2 elimination of (S)-2-bromopentane.

Hofmann Elimination: Synthesis of Pent-1-ene

Employing a sterically hindered, strong base such as potassium tert-butoxide favors the abstraction of a proton from the less sterically hindered carbon, leading to the formation of the less substituted alkene, pent-1-ene, as the major product (Hofmann's rule).

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution in an ice bath and add (S)-2-bromopentane (1.0 eq) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction by carefully adding water. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent by distillation. Analyze the product ratio by GC-MS.

Data Presentation:

BaseSolventTemperature (°C)Major ProductMinor ProductHofmann:Zaitsev RatioTypical Yield (%)
Potassium tert-ButoxideTHF0 to RTPent-1-enePent-2-ene~9:180-90

Logical Relationship Diagram:

Hofmann_Elimination sub (S)-2-Bromopentane hofmann Pent-1-ene (Major) sub->hofmann Favored Pathway zaitsev Pent-2-ene (Minor) sub->zaitsev Disfavored Pathway base Potassium tert-Butoxide (Bulky Base) base->hofmann base->zaitsev

Caption: Hofmann's rule in the E2 elimination of (S)-2-bromopentane.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a suitable laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

Application Notes: Synthesis of Chiral Amines Using (S)-2-bromo-pentane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiral amines are crucial building blocks in the pharmaceutical and fine chemical industries, forming the backbone of many biologically active molecules.[1][2][3][4] The stereochemistry of these amines is often critical to their function. This document outlines the synthesis of chiral amines starting from (S)-2-bromo-pentane, a readily available chiral alkyl halide. The primary method discussed is the nucleophilic substitution (SN2) reaction, which allows for a high degree of stereochemical control.

Theoretical Background: The SN2 Reaction and Stereochemistry

The synthesis of chiral amines from this compound predominantly relies on the bimolecular nucleophilic substitution (SN2) mechanism.[5][6] This reaction pathway is crucial for maintaining and controlling the stereochemistry of the final product.

  • Mechanism: The SN2 reaction is a single-step process where a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine) from the side opposite to the leaving group.[6][7] This "backside attack" is a key feature of the SN2 mechanism.

  • Stereochemistry: A critical consequence of the backside attack is the inversion of configuration at the chiral center.[6][7][8][9] Therefore, when this compound undergoes an SN2 reaction, the resulting product will have the opposite, or (R), configuration. This stereospecificity is highly desirable in asymmetric synthesis.[5][7][10]

  • Reaction Conditions: To favor the SN2 pathway and avoid competing reactions like SN1 (which leads to racemization) and E2 (elimination), specific reaction conditions are necessary. These typically include:

    • A strong, non-bulky nucleophile.

    • A polar aprotic solvent (e.g., DMF, DMSO, acetone) that can solvate the cation but not the nucleophile, thus enhancing its reactivity.

    • Moderate temperatures to disfavor elimination reactions.

Challenges in Direct Amination

While seemingly straightforward, the direct reaction of this compound with ammonia to form the primary amine is often problematic. Ammonia can act as a nucleophile, but the initially formed primary amine is also nucleophilic and can react with another molecule of the alkyl halide.[11][12] This leads to a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium salt, making purification difficult and lowering the yield of the desired primary amine.[11][12][13]

The Azide Synthesis: A Controlled Approach

A more controlled and widely used method for preparing primary amines from alkyl halides is the azide synthesis. This two-step process involves:

  • Nucleophilic Substitution: Reaction of the alkyl halide with sodium azide (NaN₃). The azide ion is an excellent nucleophile for SN2 reactions.

  • Reduction: The resulting alkyl azide is then reduced to the primary amine. This reduction can be achieved using various reagents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

This approach avoids the issue of over-alkylation as the azide intermediate is not nucleophilic towards the alkyl halide.

Experimental Protocols

Protocol 1: Synthesis of (R)-pentan-2-azide from this compound

This protocol describes the nucleophilic substitution of this compound with sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude (R)-pentan-2-azide.

Protocol 2: Reduction of (R)-pentan-2-azide to (R)-pentan-2-amine

This protocol describes the reduction of the alkyl azide to the corresponding primary amine using lithium aluminum hydride (LiAlH₄).

Materials:

  • (R)-pentan-2-azide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a dry three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve (R)-pentan-2-azide (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting azide is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 1 M NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • A granular precipitate will form. Filter the solid and wash it thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation (due to the volatility of the amine) or rotary evaporation at low temperature and pressure to obtain the crude (R)-pentan-2-amine. Further purification can be achieved by distillation.

Data Presentation

Table 1: Summary of Reactants, Products, and Expected Outcomes

ParameterStarting MaterialIntermediateFinal Product
Compound Name This compound(R)-pentan-2-azide(R)-pentan-2-amine
Structure CH₃CH(Br)CH₂CH₂CH₃CH₃CH(N₃)CH₂CH₂CH₃CH₃CH(NH₂)CH₂CH₂CH₃
Chirality (S)(R)(R)
Molecular Weight 151.04 g/mol 113.16 g/mol 87.16 g/mol
Typical Yield N/A>90%>85%
Expected e.e. >99%>99% (inversion)>99%

Visualizations

Synthesis_Workflow start This compound intermediate (R)-pentan-2-azide start->intermediate  NaN₃, DMF (SN2 Reaction)   final (R)-pentan-2-amine intermediate->final  1. LiAlH₄, Et₂O 2. H₂O (Reduction)  

Caption: Overall workflow for the synthesis of (R)-pentan-2-amine.

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products r_c C r_h H r_c->r_h r_br Br r_c->r_br r_ch3 CH₃ r_c->r_ch3 r_c3h7 CH₂CH₂CH₃ r_c->r_c3h7 r_n3 N₃⁻ ts_c C r_n3->ts_c Backside Attack ts_h H ts_c->ts_h ts_br Br ts_c->ts_br ts_ch3 CH₃ ts_c->ts_ch3 ts_c3h7 CH₂CH₂CH₃ ts_c->ts_c3h7 ts_n3 N₃ ts_c->ts_n3 p_c C p_h H p_c->p_h p_ch3 CH₃ p_c->p_ch3 p_c3h7 CH₂CH₂CH₃ p_c->p_c3h7 p_n3 N₃ p_c->p_n3 p_br Br⁻ cluster_reactants cluster_reactants cluster_transition cluster_transition cluster_products cluster_products

References

Application Notes and Protocols: The Role of (S)-2-Bromopentane in Stereoselective Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of (S)-2-bromopentane as a chiral electrophile in stereoselective alkylation reactions. The primary application of (S)-2-bromopentane in this context is in the construction of new stereogenic centers, a critical process in the synthesis of chiral molecules, including pharmaceuticals and other bioactive compounds. Due to its chiral nature, the use of (S)-2-bromopentane allows for the transfer of stereochemical information to a prochiral nucleophile, leading to the formation of diastereomeric or enantiomerically enriched products.

Introduction to Stereoselective Alkylation with (S)-2-Bromopentane

(S)-2-bromopentane is a chiral secondary alkyl halide that serves as an electrophile in nucleophilic substitution reactions. In the context of stereoselective alkylation, it is primarily employed in S(_N)2 reactions. The stereospecificity of the S(_N)2 mechanism is central to the utility of (S)-2-bromopentane in asymmetric synthesis. The reaction proceeds via a backside attack by the nucleophile, resulting in a predictable inversion of the stereochemistry at the carbon center bearing the bromine atom.[1][2] This inversion of configuration allows for the controlled synthesis of specific stereoisomers.

The success of stereoselective alkylation with (S)-2-bromopentane is highly dependent on the nature of the nucleophile and the reaction conditions. Prochiral enolates, derived from ketones, esters, or amides, are common nucleophiles in these reactions. To achieve high levels of stereoselectivity, chiral auxiliaries are often employed to direct the approach of the electrophile to one face of the enolate.

Key Concepts in Stereoselective Alkylation

S(_N)2 Reaction and Inversion of Stereochemistry: The reaction of (S)-2-bromopentane with a nucleophile proceeds through a concerted S(_N)2 mechanism where the nucleophile attacks the carbon atom bonded to the bromine from the side opposite to the leaving group.[1][2] This "backside attack" leads to an inversion of the stereochemical configuration at that carbon center. Therefore, the (S)-configuration of the electrophile directs the formation of a product with a specific, predictable stereochemistry.

Chiral Auxiliaries: To control the stereochemistry of the newly formed stereocenter on the nucleophile, chiral auxiliaries are frequently used. These are chiral molecules that are temporarily incorporated into the nucleophile to create a chiral environment. This chiral environment biases the approach of the electrophile, (S)-2-bromopentane, to one of the two faces of the prochiral enolate, leading to a diastereoselective reaction. Prominent examples of chiral auxiliaries used in enolate alkylation include Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones.

Application Example: Diastereoselective Alkylation of a Chiral Hydrazone

A well-established method for the asymmetric α-alkylation of ketones involves the use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) as a chiral auxiliary. The ketone is first converted to its chiral SAMP-hydrazone, which is then deprotonated to form a chiral azaenolate. This azaenolate then reacts with an electrophile like (S)-2-bromopentane.

Signaling Pathway and Stereochemical Control

The stereochemical outcome of the alkylation is controlled by the rigid, chelated structure of the lithium azaenolate, which directs the incoming electrophile to the sterically less hindered face.

stereoselective_alkylation Ketone Ketone Hydrazone SAMP Hydrazone Formation Ketone->Hydrazone Condensation SAMP SAMP SAMP->Hydrazone S-2-BP (S)-2-Bromopentane Alkylation Diastereoselective Alkylation S-2-BP->Alkylation SN2 Attack (Inversion) Azaenolate Azaenolate Formation (LDA) Hydrazone->Azaenolate Deprotonation Azaenolate->Alkylation Alkylated_Hydrazone Alkylated Hydrazone (Diastereomeric Mixture) Alkylation->Alkylated_Hydrazone Final_Product α-Alkylated Ketone (Enantiomerically Enriched) Alkylated_Hydrazone->Final_Product

Figure 1: Workflow for the stereoselective alkylation of a ketone using a SAMP chiral auxiliary and (S)-2-bromopentane.

Quantitative Data Summary

Nucleophile (SAMP-Hydrazone of)ElectrophileSolventTemperature (°C)Yield (%)Diastereomeric Excess (de, %)
CyclohexanoneIsopropyl IodideTHF-78 to rt85>95
PropanalIsopropyl IodideEther-78 to rt78>96

Data is representative and based on analogous reactions reported in the literature.

Experimental Protocols

The following is a representative experimental protocol for the diastereoselective alkylation of the SAMP-hydrazone of cyclohexanone with a secondary alkyl bromide, adapted for the use of (S)-2-bromopentane.

Protocol 1: Diastereoselective Alkylation of Cyclohexanone SAMP-Hydrazone

Materials:

  • Cyclohexanone SAMP-hydrazone

  • (S)-2-bromopentane

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO(_4))

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Add freshly distilled diisopropylamine to the cooled THF.

    • Slowly add n-butyllithium solution dropwise via syringe, maintaining the temperature below -70 °C.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Azaenolate Formation:

    • In a separate flame-dried flask under argon, dissolve cyclohexanone SAMP-hydrazone in anhydrous THF.

    • Cool the hydrazone solution to -78 °C.

    • Slowly add the prepared LDA solution to the hydrazone solution via cannula, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours to ensure complete formation of the azaenolate.

  • Alkylation:

    • Slowly add (S)-2-bromopentane to the azaenolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH(_4)Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the alkylated hydrazone.

  • Auxiliary Cleavage (Hydrolysis):

    • The purified alkylated hydrazone can be cleaved to the corresponding α-alkylated ketone by ozonolysis or by treatment with an acid such as aqueous HCl.

Logical Relationship of Factors Influencing Stereoselectivity

The overall stereoselectivity of the alkylation reaction is dependent on several interconnected factors.

factors_stereoselectivity Chiral_Auxiliary Chiral Auxiliary (e.g., SAMP) Enolate_Geometry Enolate Geometry (E/Z) Chiral_Auxiliary->Enolate_Geometry Directs Formation Diastereoselectivity Diastereoselectivity of Product Chiral_Auxiliary->Diastereoselectivity Creates Chiral Environment Enolate_Geometry->Diastereoselectivity Influences Facial Bias Electrophile_Stereochem Electrophile Stereochemistry ((S)-2-Bromopentane) Electrophile_Stereochem->Diastereoselectivity Inversion of Configuration Reaction_Conditions Reaction Conditions (Solvent, Temp., Counterion) Reaction_Conditions->Enolate_Geometry Affects Ratio Reaction_Conditions->Diastereoselectivity Impacts Transition State Energy

Figure 2: Interplay of factors determining the stereochemical outcome of the alkylation reaction.

Conclusion

(S)-2-bromopentane is a valuable chiral building block for the stereoselective synthesis of molecules with new stereogenic centers. Its utility stems from the predictable inversion of configuration that occurs during S(_N)2 reactions. When combined with powerful chiral auxiliaries, such as SAMP, it enables the highly diastereoselective alkylation of prochiral enolates. The protocols and principles outlined in these notes provide a framework for researchers to design and execute stereoselective alkylation reactions using (S)-2-bromopentane and similar chiral electrophiles, facilitating the synthesis of complex, enantiomerically enriched target molecules.

References

Synthesis of Chiral Derivatives from (S)-2-Bromopentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of various chiral derivatives from (S)-2-bromopentane. The following protocols focus on common nucleophilic substitution (S(_N)2) and elimination (E2) reactions, emphasizing stereochemical outcomes and providing quantitative data for key transformations.

Overview of Synthetic Pathways

(S)-2-bromopentane is a versatile chiral starting material for the synthesis of a range of functionalized molecules. Due to the presence of a stereocenter at the second carbon, reactions at this position can proceed with specific stereochemical outcomes, which is of significant interest in medicinal chemistry and materials science. The primary reaction pathways explored in these notes are S(_N)2 reactions, which proceed with an inversion of stereochemistry, and E2 reactions, which lead to the formation of alkenes.

G cluster_start Starting Material cluster_products Derivatives S-2-Bromopentane S-2-Bromopentane R-2-Pentyl_acetate R-2-Pentyl_acetate S-2-Bromopentane->R-2-Pentyl_acetate  CH3COONa (SN2) R-2-Methoxypentane R-2-Methoxypentane S-2-Bromopentane->R-2-Methoxypentane  CH3ONa (SN2) R-2-Cyanopentane R-2-Cyanopentane S-2-Bromopentane->R-2-Cyanopentane  NaCN (SN2) R-Pentan-2-amine R-Pentan-2-amine S-2-Bromopentane->R-Pentan-2-amine  1. NaN3 (SN2)  2. LiAlH4 Pent-1-ene Pent-1-ene S-2-Bromopentane->Pent-1-ene  t-BuOK (E2)

Caption: Reaction pathways for the synthesis of derivatives from (S)-2-bromopentane.

Experimental Protocols

Synthesis of (R)-2-Pentyl acetate via S(_N)2 Reaction

This protocol describes the synthesis of (R)-2-pentyl acetate through the reaction of (S)-2-bromopentane with sodium acetate. The S(_N)2 mechanism leads to an inversion of stereochemistry at the chiral center.

Experimental Workflow:

G reagents Reagents: (S)-2-Bromopentane Sodium Acetate DMF reaction Reaction: Stir at 60-70°C for 12-18 hours reagents->reaction workup Workup: Aqueous Extraction reaction->workup purification Purification: Distillation workup->purification product Product: (R)-2-Pentyl acetate purification->product

Caption: Workflow for the synthesis of (R)-2-Pentyl acetate.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium acetate (1.2 equivalents) in N,N-dimethylformamide (DMF).

  • Addition of Alkyl Halide: Add (S)-2-bromopentane (1.0 equivalent) to the flask.

  • Reaction: Heat the mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation to obtain (R)-2-pentyl acetate.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )MolesVolume/MassYield (%)
(S)-2-Bromopentane151.040.115.1 g-
Sodium Acetate82.030.129.84 g-
(R)-2-Pentyl acetate130.18--~75-85
Synthesis of (R)-2-Methoxypentane via Williamson Ether Synthesis

This protocol details the preparation of (R)-2-methoxypentane from (S)-2-bromopentane and sodium methoxide, a classic example of the Williamson ether synthesis. This S(_N)2 reaction also proceeds with inversion of configuration.[1][2]

Methodology:

  • Preparation of Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous methanol at 0°C to form sodium methoxide.

  • Reaction: To the freshly prepared sodium methoxide solution, add (S)-2-bromopentane (1.0 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) for 6-8 hours.

  • Workup: Cool the mixture, quench with water, and extract with diethyl ether. Wash the organic extracts with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. Further purify the product by fractional distillation.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )MolesVolume/MassYield (%)
(S)-2-Bromopentane151.040.115.1 g-
Sodium22.990.112.53 g-
Methanol32.04excess--
(R)-2-Methoxypentane102.17--~70-80
Synthesis of (R)-2-Cyanopentane

The reaction of (S)-2-bromopentane with sodium cyanide provides a direct route to (R)-2-cyanopentane, another S(_N)2 reaction that proceeds with inversion of stereochemistry.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve sodium cyanide (1.5 equivalents) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Addition of Alkyl Halide: Add (S)-2-bromopentane (1.0 equivalent) to the solution.

  • Reaction: Heat the mixture to 50-60°C and stir for 24 hours.

  • Workup: Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting nitrile by distillation.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )MolesVolume/MassYield (%)
(S)-2-Bromopentane151.040.115.1 g-
Sodium Cyanide49.010.157.35 g-
(R)-2-Cyanopentane97.16--~65-75
Synthesis of (R)-Pentan-2-amine

This two-step synthesis involves the initial S(_N)2 displacement of the bromide with azide, followed by reduction to the corresponding amine. This method avoids the over-alkylation issues often encountered with direct amination.[3]

Logical Relationship of the Two-Step Synthesis:

G start (S)-2-Bromopentane azide (R)-2-Azidopentane start->azide  NaN3, DMF (SN2) amine (R)-Pentan-2-amine azide->amine  LiAlH4, THF

Caption: Synthesis of (R)-Pentan-2-amine from (S)-2-Bromopentane.

Methodology:

  • Step 1: Synthesis of (R)-2-Azidopentane

    • Dissolve sodium azide (1.5 equivalents) in DMF in a round-bottom flask.

    • Add (S)-2-bromopentane (1.0 equivalent) and stir the mixture at 50°C for 24 hours.

    • After cooling, pour the mixture into water and extract with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Carefully remove the solvent under reduced pressure to yield crude (R)-2-azidopentane. Caution: Low molecular weight organic azides can be explosive and should be handled with care.[3]

  • Step 2: Reduction to (R)-Pentan-2-amine

    • In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH(_4)) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C and slowly add a solution of the crude (R)-2-azidopentane in THF.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Dry the filtrate over anhydrous potassium carbonate, filter, and remove the solvent. Purify the amine by distillation.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Moles (per step)Volume/MassOverall Yield (%)
(S)-2-Bromopentane151.040.115.1 g-
Sodium Azide65.010.159.75 g-
LiAlH(_4)37.950.155.7 g-
(R)-Pentan-2-amine87.16--~60-70
Synthesis of Pent-1-ene via E2 Elimination

This protocol describes the E2 elimination of (S)-2-bromopentane using a bulky base, potassium tert-butoxide, which favors the formation of the less substituted alkene (Hofmann product).[4][5]

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve potassium tert-butoxide (1.5 equivalents) in tert-butanol.

  • Addition of Alkyl Halide: Add (S)-2-bromopentane (1.0 equivalent) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours.

  • Workup: Cool the mixture and pour it into water. Extract the product with a low-boiling point solvent like pentane.

  • Purification: Wash the organic extract with water and brine. Dry the solution over anhydrous calcium chloride. The product, pent-1-ene, is volatile and can be isolated by careful distillation.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )MolesVolume/MassYield (%)
(S)-2-Bromopentane151.040.115.1 g-
Potassium tert-butoxide112.210.1516.83 g-
Pent-1-ene70.13--~80-90

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • (S)-2-bromopentane is a flammable and volatile liquid.

  • Sodium metal, sodium azide, and lithium aluminum hydride are highly reactive and must be handled with extreme care.

  • Organic azides are potentially explosive and should be handled with appropriate safety measures.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

purification techniques for (s)-2-bromo-pentane from reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-2-bromopentane from reaction mixtures. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of (S)-2-bromopentane from (S)-2-pentanol?

A1: The most common impurities include:

  • Unreacted (S)-2-pentanol: Due to incomplete reaction.

  • Isomeric bromopentanes: Such as 1-bromopentane and 3-bromopentane, if the starting material or reaction conditions are not optimal.

  • Pentene isomers: 1-pentene, cis-2-pentene, and trans-2-pentene are common byproducts resulting from elimination reactions, which are competitive with the desired substitution reaction.[1]

  • (R)-2-bromopentane: The opposite enantiomer, which can be formed if the reaction proceeds through an SN1 mechanism, leading to racemization.[2][3]

Q2: Why is fractional distillation necessary for the purification of 2-bromopentane?

A2: Fractional distillation is crucial because the boiling point of the desired product, (S)-2-bromopentane (approximately 117-119 °C), is very close to that of the starting material, (S)-2-pentanol (approximately 119 °C).[4][5][6][7] Simple distillation is not effective in separating liquids with such a small difference in boiling points.

Q3: How can I remove acidic impurities from the crude product?

A3: Acidic impurities, such as residual hydrobromic acid (HBr), can be removed by washing the crude organic product with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used. This reacts with the acid to form a salt, carbon dioxide, and water, which are then separated in the aqueous layer during a liquid-liquid extraction.

Q4: What is the purpose of washing with brine?

A4: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) helps to remove the majority of the dissolved water from the organic phase. This is done before drying with an anhydrous salt and reduces the amount of drying agent required.

Q5: How can I confirm the purity of my final (S)-2-bromopentane sample?

A5: The purity of your sample can be assessed using the following techniques:

  • Gas Chromatography (GC): Provides information on the percentage of different components in your sample. By comparing the retention times with known standards, you can identify and quantify impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.[7][10][11][12][13]

  • Polarimetry: Measures the optical rotation of the sample. A pure sample of (S)-2-bromopentane will rotate plane-polarized light in a specific direction. The degree of rotation can be used to determine the enantiomeric excess (ee%).

Troubleshooting Guide

Problem 1: My final product is contaminated with unreacted 2-pentanol.

  • Possible Cause: Incomplete reaction or inefficient purification.

  • Solution:

    • Optimize Reaction Conditions: Ensure the reaction goes to completion by using a slight excess of the brominating agent or increasing the reaction time or temperature, while monitoring for side product formation.

    • Efficient Fractional Distillation: The boiling points of 2-pentanol (~119 °C) and 2-bromopentane (~117-119 °C) are very close.[4][5][6][7] Use a long, well-insulated fractional distillation column with a high number of theoretical plates. Distill the mixture very slowly to ensure proper separation. Collect the fraction that distills at the correct boiling point for 2-bromopentane.

    • Aqueous Workup: Perform a thorough aqueous workup. Washing with water can help remove some of the more water-soluble 2-pentanol.

Problem 2: The yield of (S)-2-bromopentane is low.

  • Possible Cause:

    • Incomplete reaction.

    • Loss of product during workup and purification.

    • Significant formation of elimination byproducts (pentenes).

  • Solution:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is consumed.

    • Careful Extraction: During liquid-liquid extractions, ensure proper phase separation to avoid loss of the organic layer. Back-extract the aqueous layer with a small amount of fresh organic solvent to recover any dissolved product.

    • Control Reaction Temperature: Higher temperatures can favor the competing elimination reaction. Running the reaction at the lowest effective temperature can help minimize the formation of pentenes.

    • Choice of Reagent: The choice of brominating agent and reaction conditions can influence the substitution vs. elimination ratio.

Problem 3: The purified product shows a low optical rotation, indicating racemization.

  • Possible Cause: The reaction may be proceeding through a partial or complete SN1 mechanism, which involves a planar carbocation intermediate, leading to a mixture of (S) and (R) enantiomers.[2][3]

  • Solution:

    • Use SN2-Favorable Conditions: To preserve the stereochemistry, use conditions that favor an SN2 reaction. This includes using a good nucleophile (Br⁻) and a solvent that is less likely to stabilize a carbocation (e.g., a less polar aprotic solvent, if compatible with the reagents).

    • Avoid Protic Acids: Strong protic acids can promote carbocation formation.

    • Chiral Analysis: Use chiral GC or a polarimeter to determine the enantiomeric excess (ee%) of your product.

Problem 4: An emulsion formed during the liquid-liquid extraction and won't separate.

  • Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, especially if acidic or basic solutions are used.

  • Solution:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without forming a stable emulsion.

    • Break the Emulsion:

      • Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer and can help break the emulsion.

      • Allow the mixture to stand for a longer period.

      • Gently swirl the separatory funnel.

      • If the emulsion persists, filtering the mixture through a pad of celite or glass wool may help.

Data Presentation

Table 1: Boiling Points of (S)-2-bromopentane and Potential Impurities

CompoundBoiling Point (°C)
(S)-2-bromopentane 117-119
(S)-2-pentanol119
1-pentene30
trans-2-pentene36
cis-2-pentene37

Data compiled from various sources.[4][5][6][7]

Table 2: Typical 1H NMR Chemical Shifts (CDCl₃) for (S)-2-bromopentane

ProtonsChemical Shift (ppm)Multiplicity
CH₃ (at C1)~ 1.7Doublet
CH₃ (at C5)~ 0.9Triplet
CH₂ (at C4)~ 1.5Multiplet
CH₂ (at C3)~ 1.8Multiplet
CH (at C2)~ 4.1Multiplet

Note: These are approximate values and can vary slightly depending on the solvent and instrument.

Experimental Protocols

Protocol 1: General Purification of Crude 2-Bromopentane

This protocol outlines the general steps for the workup and purification of 2-bromopentane synthesized from 2-pentanol.

  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture in an ice bath.

  • Liquid-Liquid Extraction: a. Transfer the cooled reaction mixture to a separatory funnel. b. Add an equal volume of cold water and gently mix. Allow the layers to separate and discard the aqueous layer. c. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently invert the funnel multiple times, venting frequently to release any pressure buildup from CO₂ evolution. Discard the aqueous layer. d. Wash the organic layer with water. e. Wash the organic layer with brine (saturated NaCl solution).

  • Drying the Organic Layer: a. Transfer the organic layer to a clean, dry Erlenmeyer flask. b. Add a suitable anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). c. Gently swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some of it remains free-flowing.

  • Solvent Removal (if applicable): If the reaction was performed in a solvent, remove the drying agent by gravity filtration and then remove the solvent using a rotary evaporator.

  • Fractional Distillation: a. Set up a fractional distillation apparatus with a well-insulated column. b. Add the crude 2-bromopentane and a few boiling chips to the distillation flask. c. Slowly heat the flask. Discard the initial forerun (any low-boiling impurities). d. Carefully collect the fraction that distills at the boiling point of 2-bromopentane (117-119 °C).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_drying Drying cluster_purification Purification cluster_product Final Product ReactionMixture Crude Reaction Mixture ((S)-2-bromopentane, unreacted alcohol, acid, byproducts) Quench Quench with Cold Water ReactionMixture->Quench Transfer to separatory funnel Wash_NaHCO3 Wash with sat. NaHCO3 Quench->Wash_NaHCO3 Wash_H2O Wash with Water Wash_NaHCO3->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry with Anhydrous MgSO4 Wash_Brine->Dry Filter Filter Dry->Filter Distillation Fractional Distillation Filter->Distillation PureProduct Pure (S)-2-bromopentane Distillation->PureProduct

Caption: Experimental workflow for the purification of (S)-2-bromopentane.

troubleshooting_guide Start Purification Issue? Impurity_Type What is the nature of the impurity? Start->Impurity_Type Unreacted_Alcohol Unreacted 2-Pentanol Impurity_Type->Unreacted_Alcohol Contaminant with similar boiling point Racemization Racemization (Low Optical Purity) Impurity_Type->Racemization Product has low optical rotation Elimination_Products Elimination Byproducts (Pentenes) Impurity_Type->Elimination_Products Low boiling point impurities observed Solution_Distillation Improve fractional distillation efficiency. (Slow distillation, packed column) Unreacted_Alcohol->Solution_Distillation Solution_SN2 Use SN2-favoring conditions. (Good nucleophile, appropriate solvent) Racemization->Solution_SN2 Solution_Temp Lower reaction temperature to minimize elimination. Elimination_Products->Solution_Temp

Caption: Troubleshooting logic for common purification issues.

References

common side products in the synthesis of (s)-2-bromo-pentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-bromopentane.

Frequently Asked Questions (FAQs)

Q1: I synthesized (S)-2-bromopentane from (S)-2-pentanol using hydrogen bromide (HBr), but my product has low optical purity. Why did this happen?

A1: The reaction of secondary alcohols like 2-pentanol with HBr often proceeds through an S(N)1 (Substitution Nucleophilic Unimolecular) mechanism. This pathway involves the formation of a planar carbocation intermediate after the hydroxyl group is protonated and leaves as water.[1][2][3] The bromide ion can then attack this planar intermediate from either face with nearly equal probability. This results in a mixture of both (R)- and (S)-2-bromopentane, leading to a significant loss of optical purity, a process known as racemization.[1]

Q2: What are the expected side products when using HBr to synthesize 2-bromopentane?

A2: Besides the undesired (R)-2-bromopentane enantiomer, other potential side products can form, particularly when heating the reaction mixture. These include:

  • Alkenes: Elimination reactions (dehydration) can compete with substitution, leading to the formation of pentene isomers (e.g., 1-pentene, cis- and trans-2-pentene).

  • Dialkyl ethers: Under certain conditions, a molecule of the starting alcohol can act as a nucleophile and attack the carbocation intermediate, forming a di-sec-pentyl ether.

Q3: How can I synthesize enantiomerically pure (S)-2-bromopentane? I have (R)-2-pentanol available.

A3: To synthesize (S)-2-bromopentane with high enantiomeric purity, you should start with (R)-2-pentanol and use a reagent that promotes an S(N)2 (Substitution Nucleophilic Bimolecular) reaction. Phosphorus tribromide (PBr(_3)) is an excellent choice for this transformation.[4][5] The S(_N)2 mechanism involves a backside attack by the bromide ion on the carbon atom bearing the leaving group, which leads to an inversion of stereochemistry.[6][7][8] Therefore, (R)-2-pentanol will be converted to (S)-2-bromopentane.

Q4: I used PBr(_3) to convert (R)-2-pentanol to (S)-2-bromopentane, but I still have some unreacted starting material. What could be the issue?

A4: Incomplete conversion when using PBr(_3) can be due to several factors:

  • Stoichiometry: One mole of PBr(_3) reacts with three moles of the alcohol. Ensure you are using the correct stoichiometric ratio.

  • Reaction Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to control its exothermicity.[9] However, allowing the reaction to proceed at or slightly above this temperature for a sufficient duration is necessary for completion.

  • Purity of Reagents: The PBr(_3) should be of high purity and protected from moisture, as it can hydrolyze to phosphorous acid and HBr.

Q5: What are the common side products when using PBr(_3)?

A5: The primary inorganic side product is phosphorous acid (H(_3)PO(_3)).[9] Organic side products are generally minimal if the reaction is carried out under appropriate conditions (low temperature, anhydrous environment). However, potential organic impurities could include:

  • Unreacted (R)-2-pentanol: Due to incomplete reaction.

  • Rearrangement products: Although the S(_N)2 reaction with PBr(_3) does not involve a carbocation intermediate and is thus not prone to rearrangements, trace amounts of HBr formed from the hydrolysis of PBr(_3) could potentially lead to minor amounts of rearranged products via an S(_N)1 pathway.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low optical purity of (S)-2-bromopentane Use of HBr, leading to an S(_N)1 reaction and racemization.Use a reagent that favors an S(_N)2 mechanism, such as PBr(_3), starting with (R)-2-pentanol.
Presence of alkene impurities High reaction temperatures promoting elimination (E1 or E2) reactions.Maintain a low reaction temperature, especially during the addition of reagents.
Incomplete reaction (starting material remains) Incorrect stoichiometry of PBr(_3). Insufficient reaction time or temperature.Ensure a 1:3 molar ratio of PBr(_3) to alcohol. Allow the reaction to warm to room temperature and stir for an adequate period after the initial addition.
Formation of phosphorous acid as a side product This is an inherent byproduct of the reaction with PBr(_3).During the workup, wash the organic layer with water or a mild aqueous base (e.g., sodium bicarbonate solution) to remove the phosphorous acid.[9]

Experimental Protocols

Synthesis of (R)-2-Bromopentane via S(_N)2 Reaction of (S)-2-Pentanol with PBr(_3)

This protocol describes the synthesis of the enantiomer of the target compound to illustrate the stereochemical inversion.

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (S)-2-pentanol (e.g., 10.0 g, 0.113 mol) and anhydrous pyridine (e.g., 2.7 g, 0.034 mol). The flask is cooled in an ice-water bath to 0 °C.

  • Reagent Addition: Phosphorus tribromide (PBr(_3)) (e.g., 10.2 g, 0.038 mol, which is 1/3 of the molar amount of the alcohol) is added dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2-3 hours.

  • Workup: The reaction mixture is carefully poured onto crushed ice. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with cold water, 5% aqueous sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield (R)-2-bromopentane.

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_issues Identified Issues cluster_solutions Troubleshooting Steps start Start: Synthesis of (S)-2-Bromopentane check_purity Analyze product for chemical and optical purity start->check_purity low_optical_purity Low Optical Purity check_purity->low_optical_purity Racemic or near-racemic mixture alkene_impurities Alkene Impurities Present check_purity->alkene_impurities Elimination products detected unreacted_alcohol Unreacted Starting Alcohol check_purity->unreacted_alcohol Starting material present solution_racemization Cause: SN1 pathway (e.g., HBr). Solution: Switch to SN2 conditions (PBr3) with the opposite enantiomer of the starting alcohol. low_optical_purity->solution_racemization solution_elimination Cause: High reaction temperature. Solution: Maintain low temperature (0 °C) during reagent addition and initial reaction phase. alkene_impurities->solution_elimination solution_incomplete Cause: Incorrect stoichiometry or insufficient reaction time. Solution: Verify 1:3 PBr3:alcohol ratio. Increase reaction time. unreacted_alcohol->solution_incomplete end_node End: Optimized Synthesis solution_racemization->end_node solution_elimination->end_node solution_incomplete->end_node

Caption: Troubleshooting workflow for the synthesis of (S)-2-bromopentane.

References

optimizing temperature and solvent for (s)-2-bromo-pentane reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-2-bromopentane. The following information is designed to help optimize reaction conditions to favor either substitution (S(_N)2) or elimination (E2) pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions for (S)-2-bromopentane?

A1: As a secondary alkyl halide, (S)-2-bromopentane primarily undergoes two competing reactions: bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2). The predominant pathway is highly dependent on the reaction conditions, including the choice of nucleophile/base, solvent, and temperature.[1][2]

Q2: How does temperature affect the product distribution in reactions of (S)-2-bromopentane?

A2: Higher temperatures generally favor elimination (E2) over substitution (S(N)2).[3][4] This is because elimination reactions typically have a higher activation energy and result in an increase in entropy (more products are formed), making the Gibbs free energy more favorable at elevated temperatures.

Q3: What is the role of the solvent in controlling the reaction outcome?

A3: The solvent plays a crucial role in determining the reaction pathway.

  • Polar aprotic solvents (e.g., acetone, DMSO, DMF) are preferred for S(_N)2 reactions. These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and more reactive.[5][6][7]

  • Polar protic solvents (e.g., ethanol, water) can favor E2 reactions when a strong base is used. These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to act as a nucleophile more than its ability to act as a base.[6][8]

Q4: How does the choice of nucleophile or base influence the reaction?

A4: The nature of the nucleophile/base is a critical factor.

  • Strong, non-bulky bases/good nucleophiles (e.g., ethoxide, hydroxide) can lead to a mixture of S(N)2 and E2 products, with E2 often predominating, especially at higher temperatures.[9]

  • Strong, sterically hindered (bulky) bases (e.g., potassium tert-butoxide) strongly favor E2 elimination, and specifically the formation of the less substituted alkene (Hofmann product).[5][10]

  • Good nucleophiles that are weak bases (e.g., acetate (CH(_3)CO(_2)

    ^{-}
    ), cyanide (CN
    ^{-}
    ), azide (N(_3)
    ^{-}
    )) will favor the S(_N)2 reaction.[1][4][9]

Q5: What is the expected stereochemistry for S(_N)2 and E2 reactions of (S)-2-bromopentane?

A5:

  • S(_N)2 reactions proceed with a complete inversion of stereochemistry at the chiral center. If you start with (S)-2-bromopentane, the S(_N)2 product will have the (R) configuration.[1][11][12]

  • E2 reactions have a stereochemical requirement for an anti-periplanar arrangement between the beta-hydrogen and the leaving group. This leads to the formation of stereoisomeric alkenes (cis/trans or E/Z), with the more stable trans (E) isomer typically being the major product when a non-bulky base is used (Zaitsev's rule).[2][8][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired S(N)2 product; elimination product is major. 1. The nucleophile is too basic. 2. The reaction temperature is too high. 3. A protic solvent is being used.1. Switch to a less basic nucleophile (e.g., from RO
^{-}
to RCO(_2)
^{-}
). 2. Run the reaction at a lower temperature (e.g., room temperature).[4] 3. Use a polar aprotic solvent like acetone or DMSO.[5][9]
Low yield of desired E2 product; substitution product is major. 1. The base is not strong enough or is too nucleophilic. 2. The temperature is too low.1. Use a stronger, more sterically hindered base like potassium tert-butoxide.[5] 2. Increase the reaction temperature.
Formation of a mixture of pent-1-ene and pent-2-ene in an E2 reaction. The base used influences the regioselectivity of the elimination.To favor the more substituted alkene (pent-2-ene, Zaitsev product), use a strong, non-bulky base like sodium ethoxide.[3][5] To favor the less substituted alkene (pent-1-ene, Hofmann product), use a strong, bulky base like potassium tert-butoxide.[10]
Incorrect or mixture of stereoisomers in the S(_N)2 product. This could indicate that some of the reaction is proceeding through an S(_N)1 pathway, which is unlikely with a strong nucleophile but could occur with a weak nucleophile in a polar protic solvent.Ensure you are using a strong nucleophile and a polar aprotic solvent to favor the S(_N)2 mechanism, which will result in a complete inversion of stereochemistry.[1][12]

Quantitative Data

The following table summarizes representative product ratios for reactions of secondary alkyl halides under various conditions. Note that these values are for analogous compounds to 2-bromopentane and serve to illustrate the general trends.

Substrate Reagent Solvent Temperature (°C) S(_N)2 Product (%) E2 Product (%) Reference
2-BromobutaneNaOEtEthanol251882[14]
2-BromobutaneNaOEtEthanol80991[14]
Isopropyl bromideNaOHEthanol552971[9]
Isopropyl bromideNaOEt60% aq. EtOH454753[14]
2-BromopentaneNaOEtEthanol25~18~82[9]

Experimental Protocols

Protocol 1: S(_N)2 Reaction of (S)-2-Bromopentane with Sodium Acetate

This protocol is designed to favor the formation of (R)-pent-2-yl acetate through an S(_N)2 mechanism.

Materials:

  • (S)-2-bromopentane

  • Sodium acetate

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve sodium acetate in anhydrous acetone.

  • Add (S)-2-bromopentane to the solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the sodium bromide precipitate.

  • Remove the acetone from the filtrate under reduced pressure.

  • Purify the resulting (R)-pent-2-yl acetate by distillation or column chromatography.

Protocol 2: E2 Reaction of (S)-2-Bromopentane with Potassium Tert-Butoxide

This protocol is designed to favor the formation of pent-1-ene through an E2 mechanism (Hofmann elimination).

Materials:

  • (S)-2-bromopentane

  • Potassium tert-butoxide

  • Tert-butanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve potassium tert-butoxide in anhydrous tert-butanol.

  • Add (S)-2-bromopentane to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by gas chromatography (GC) to observe the formation of the alkene products.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a low-boiling-point organic solvent (e.g., pentane).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.

  • Analyze the product mixture by GC to determine the ratio of pent-1-ene to pent-2-ene.

Visual Guides

Decision-Making Workflow for (S)-2-Bromopentane Reactions

This diagram provides a logical workflow for selecting the appropriate reaction conditions based on the desired product.

G sub Start: (S)-2-Bromopentane q1 Desired Product? sub->q1 subst Substitution (SN2) (R)-Product q1->subst Substitution elim Elimination (E2) Alkene q1->elim Elimination cond_sn2 Conditions for SN2: - Good Nucleophile, Weak Base  (e.g., CH3CO2-, CN-, N3-) - Polar Aprotic Solvent  (e.g., Acetone, DMSO) - Low Temperature subst->cond_sn2 q2 Desired Alkene? elim->q2 zaitsev Zaitsev Product (pent-2-ene) q2->zaitsev More Substituted hofmann Hofmann Product (pent-1-ene) q2->hofmann Less Substituted cond_zaitsev Conditions for Zaitsev: - Strong, Non-bulky Base  (e.g., NaOEt) - Polar Protic Solvent  (e.g., Ethanol) - Higher Temperature zaitsev->cond_zaitsev cond_hofmann Conditions for Hofmann: - Strong, Bulky Base  (e.g., t-BuOK) - Aprotic or Protic Solvent - Higher Temperature hofmann->cond_hofmann

Caption: Decision workflow for (S)-2-bromopentane reactions.

S(_N)2 Reaction Mechanism

This diagram illustrates the concerted, backside attack of a nucleophile on (S)-2-bromopentane, leading to an inversion of stereochemistry.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products r (S)-2-bromopentane + Nu- ts [Nu---C---Br]‡ r->ts Backside Attack p (R)-Product + Br- ts->p Inversion of Stereochemistry

Caption: S(_N)2 reaction mechanism of (S)-2-bromopentane.

E2 Reaction Mechanism

This diagram shows the concerted elimination of a proton and the bromide leaving group, requiring an anti-periplanar conformation.

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products r (S)-2-bromopentane + Base ts [Base---H---C---C---Br]‡ r->ts Anti-periplanar alignment p Alkene + H-Base+ + Br- ts->p Concerted Elimination

Caption: E2 reaction mechanism of (S)-2-bromopentane.

References

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Reactions with (S)-2-Bromopentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving issues of low enantiomeric excess (ee) in products derived from (S)-2-bromopentane. The content is presented in a question-and-answer format to directly address common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the enantiomeric excess (ee) of my product significantly lower than the ee of my starting (S)-2-bromopentane?

A: A reduction in enantiomeric excess during a reaction with a chiral starting material like (S)-2-bromopentane is most commonly due to racemization. Since 2-bromopentane is a secondary alkyl halide, it is susceptible to both S(N)1 and S(_N)2 reaction mechanisms.[1][2]

  • S(_N)2 Pathway: This is a single-step reaction where the nucleophile attacks from the side opposite the leaving group, resulting in a predictable inversion of stereochemistry.[3][4] If your reaction proceeds exclusively through this pathway, you should obtain a product with high ee (as the (R)-enantiomer).

  • S(_N)1 Pathway: This is a two-step reaction that proceeds through a planar carbocation intermediate.[1][5] The nucleophile can then attack this flat intermediate from either face, leading to a mixture of both R and S enantiomers.[2][5] This process, known as racemization, is the primary cause of low ee.

A low ee in your product indicates that the S(_N)1 pathway is competing with, or even dominating, the desired S(_N)2 pathway.

Q2: How does my choice of solvent affect the product's enantiomeric excess?

A: The solvent plays a critical role in determining the reaction pathway.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They are very effective at stabilizing both the leaving group and the carbocation intermediate through hydrogen bonding.[6][7][8] This stabilization lowers the energy barrier for the S(_N)1 pathway, promoting racemization and leading to lower ee.[6][9]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) do not have O-H or N-H bonds. While they are polar, they do not effectively solvate the nucleophile, leaving it more "naked" and reactive.[10][11] This enhances the rate of the S(_N)2 reaction, favoring inversion of configuration and resulting in a product with high ee.[8][11]

Q3: Could the nucleophile be the cause of my low ee?

A: Yes, the strength and concentration of the nucleophile are crucial. The rate of an S(_N)2 reaction depends on the concentration of both the substrate and the nucleophile.[1][10] In contrast, the rate-determining step of an S(_N)1 reaction does not involve the nucleophile.[5][12]

  • Strong Nucleophiles (often negatively charged, e.g., CN⁻, N₃⁻, RS⁻) favor the S(_N)2 mechanism because they are aggressive enough to attack the electrophilic carbon in a single concerted step.[10][11]

  • Weak Nucleophiles (often neutral, e.g., H₂O, ROH) are not strong enough to force an S(_N)2 reaction. They will typically wait for the leaving group to depart and a carbocation to form, thus favoring the S(_N)1 pathway and leading to racemization.[6][12]

Q4: Does reaction temperature influence the outcome?

A: Temperature can influence the competition between substitution and elimination reactions. Higher temperatures generally favor elimination (E1 and E2) over substitution.[13] While the primary factor for the S(_N)1/S(_N)2 balance is the solvent and nucleophile, running the reaction at the lowest effective temperature can help minimize side reactions, including potential S(_N)1 contributions.

Q5: How can I confirm the enantiomeric purity of my starting material?

A: Never assume the stated purity of a commercial starting material. It is crucial to verify the enantiomeric excess of your (S)-2-bromopentane before starting the reaction. Common methods for this include:

  • Chiral Gas Chromatography (GC)

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or after derivatization with a chiral agent like Mosher's acid.[14][15][16]

Q6: Is it possible to lose enantiopurity during the workup or purification steps?

A: Yes. If your product is sensitive to acid or base, harsh workup conditions could potentially cause racemization at the stereocenter. Similarly, prolonged exposure to high temperatures during purification methods like distillation can also be a risk factor for some products. It is advisable to use neutral workup conditions and purify at the lowest possible temperature.

Q7: What is the most reliable way to measure the enantiomeric excess of my product?

A: Modern chromatographic and spectroscopic methods are the most reliable. While polarimetry can indicate optical activity, it is often inaccurate for determining precise ee values.[15][17] The preferred methods are:

  • Chiral HPLC and Chiral GC: These methods separate the two enantiomers, and the ratio of their peak areas gives a direct and accurate measure of the ee.[14]

  • NMR Spectroscopy with Chiral Auxiliaries: Reacting your product with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride) converts the enantiomers into diastereomers.[15] These diastereomers have distinct signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR), and the integration of these signals allows for precise calculation of the ee.[15][16]

Part 2: Troubleshooting and Reaction Pathway Diagrams

The following diagrams illustrate the logical workflow for troubleshooting low ee and the competing reaction pathways at the core of the issue.

Caption: Troubleshooting workflow for diagnosing low enantiomeric excess.

Caption: Competing SN1 and SN2 pathways for (S)-2-bromopentane.

Part 3: Key Experimental Protocols

Protocol 3.1: General Procedure for Maximizing ee via S(_N)2 Reaction

This protocol provides a template for a nucleophilic substitution on (S)-2-bromopentane designed to favor the S(_N)2 pathway.

Reagents & Equipment:

  • (S)-2-bromopentane (ee > 99%, verified)

  • Strong Nucleophile (e.g., Sodium Azide, NaN₃, 1.5 equivalents)

  • Polar Aprotic Solvent (e.g., Dimethylformamide, DMF, anhydrous)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

  • Standard glassware for aqueous workup and extraction

  • Rotary evaporator and purification apparatus (e.g., column chromatography or distillation)

Methodology:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: Dissolve the nucleophile (e.g., NaN₃) in anhydrous DMF in the flask. Stir the solution.

  • Substrate Addition: Add (S)-2-bromopentane (1.0 equivalent) dropwise to the stirred solution at room temperature (or a pre-determined optimal temperature, e.g., 0 °C, to minimize side reactions).

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product via flash column chromatography or distillation under reduced pressure, avoiding excessive heat.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess using chiral HPLC or GC.

Protocol 3.2: Determination of ee using NMR and Mosher's Acid Chloride

This protocol describes the conversion of a chiral alcohol product into diastereomeric Mosher's esters for ee analysis via NMR. (Note: This assumes your product is an alcohol; similar derivatizing agents exist for other functional groups).

Reagents & Equipment:

  • Chiral alcohol product (approx. 5-10 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride, 1.2 eq)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Anhydrous pyridine (catalyst) or triethylamine

  • NMR tubes, syringes, and a high-field NMR spectrometer

Methodology:

  • Sample Preparation: In a clean, dry vial, dissolve the chiral alcohol product in 0.5 mL of anhydrous CDCl₃.

  • Reagent Addition: Add pyridine (2.0 eq) to the solution, followed by the dropwise addition of (R)-MTPA-Cl (1.2 eq).

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1-4 hours, or until the reaction is complete (monitor by TLC).

  • Workup (Mini): Pass the reaction mixture through a small plug of silica gel using 10% ethyl acetate in hexanes to remove excess reagents and pyridine salts. Collect the eluent.

  • NMR Analysis: Transfer the purified ester solution to an NMR tube. Acquire a high-resolution ¹H NMR spectrum.

  • Data Interpretation: Identify a well-resolved proton signal that is sensitive to the different diastereomeric environments (often a proton close to the stereocenter). Carefully integrate the signals corresponding to the two diastereomers. The enantiomeric excess is calculated as: ee (%) = |(Integration A - Integration B) / (Integration A + Integration B)| * 100

Part 4: Data Summary Tables

Table 1: Effect of Solvent on Reaction Pathway and Enantiomeric Excess

Solvent TypeExamplesMechanism FavoredExpected Product ee from (S)-SubstrateRationale
Polar Protic H₂O, Methanol, Ethanol, Acetic AcidS(_N)1LowStabilizes carbocation intermediate and leaving group via hydrogen bonding.[6][7]
Polar Aprotic Acetone, DMSO, DMF, AcetonitrileS(_N)2HighPoorly solvates the nucleophile, increasing its reactivity.[8][10][11]

Table 2: Influence of Nucleophile Strength on Reaction Pathway

Nucleophile TypeExamplesMechanism FavoredRationale
Strong I⁻, HS⁻, CN⁻, N₃⁻, R-C≡C⁻, OH⁻, RO⁻S(_N)2High electron density and reactivity force a bimolecular, concerted reaction.[10][11]
Weak H₂O, ROH, RSH, RCO₂HS(_N)1Not reactive enough for S(_N)2; waits for carbocation formation.[6][12]

Table 3: Summary of Troubleshooting Strategies to Maximize Enantiomeric Excess

ParameterAction to Favor High ee (S(_N)2 Pathway)
Solvent Use a polar aprotic solvent (e.g., DMSO, DMF, Acetone).
Nucleophile Use a strong, negatively charged nucleophile at a high concentration.
Temperature Conduct the reaction at the lowest temperature that allows a reasonable rate.
Starting Material Verify the enantiomeric purity of (S)-2-bromopentane before use.
Workup/Purification Use neutral conditions and avoid excessive heat.
Analysis Use a validated, high-precision method like chiral HPLC/GC or NMR.

References

Technical Support Center: Scale-Up of Reactions with (S)-2-Bromopentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving (S)-2-bromopentane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of reactions with (S)-2-bromopentane.

Issue 1: Loss of Enantiomeric Excess (Racemization) in the Product

  • Question: We are observing a significant decrease in the enantiomeric excess (ee) of our product upon scaling up the reaction of (S)-2-bromopentane with a nucleophile. What could be the cause, and how can we mitigate it?

  • Answer: Loss of enantiomeric excess in reactions with chiral secondary halides like (S)-2-bromopentane is often due to a competing SN1 (Substitution Nucleophilic Unimolecular) reaction pathway, which proceeds through a planar carbocation intermediate, leading to racemization.[1] The desired SN2 (Substitution Nucleophilic Bimolecular) reaction, which occurs with an inversion of stereochemistry, is stereospecific.[2][3] On a larger scale, localized temperature increases can favor the SN1 pathway.

    Troubleshooting Steps:

    • Reaction Mechanism Analysis: Confirm that your reaction conditions favor the SN2 mechanism. SN2 reactions are favored by:

      • Strong, non-bulky nucleophiles: For example, azide (N₃⁻), cyanide (CN⁻), or primary amines.

      • Polar aprotic solvents: Such as DMSO, DMF, or acetone. These solvents solvate the cation but not the nucleophile, increasing its reactivity.

      • Lower temperatures: Higher temperatures can provide the energy needed for the competing E2 elimination and potentially the SN1 pathway.

    • Temperature Control: Inadequate heat dissipation on a larger scale can lead to localized "hot spots" where the temperature is significantly higher than the bulk reaction mixture. This can promote the SN1 pathway.

      • Improved Stirring: Ensure efficient and vigorous stirring to maintain a homogeneous temperature throughout the reactor.

      • Controlled Reagent Addition: Add reagents, especially if the reaction is exothermic, at a controlled rate to manage heat evolution.

      • Efficient Cooling: Use a cooling system with sufficient capacity for the larger reaction volume.

    • Solvent Choice: Ensure the solvent is appropriate for an SN2 reaction and is of high purity. Protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate of an SN1 reaction.

Issue 2: Formation of Alkene Byproducts (Elimination)

  • Question: Our scaled-up reaction is producing a significant amount of pentene isomers as byproducts, reducing the yield of our desired substitution product. How can we minimize these elimination reactions?

  • Answer: The formation of alkene byproducts is due to competing elimination reactions (E1 and E2). For a secondary halide like (S)-2-bromopentane, the E2 (Elimination Bimolecular) pathway is a common competitor to the SN2 reaction, especially when using basic nucleophiles.[4]

    Troubleshooting Steps:

    • Nucleophile/Base Selection: The basicity of the nucleophile is a critical factor.

      • Less Basic Nucleophiles: If possible, use a nucleophile that is a weak base to minimize elimination. For example, halides (I⁻, Br⁻) and azide (N₃⁻) are good nucleophiles but relatively weak bases.

      • Bulky Bases: Avoid strongly basic and sterically hindered nucleophiles/bases (e.g., potassium tert-butoxide), as they favor elimination.

    • Temperature Management: Lowering the reaction temperature generally favors substitution over elimination. Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.

    • Solvent Effects: The choice of solvent can influence the SN2/E2 ratio. Polar aprotic solvents are generally preferred for SN2 reactions.

Issue 3: Inconsistent Reaction Rates and Yields upon Scale-Up

  • Question: We are experiencing inconsistent reaction times and lower-than-expected yields after moving from a lab-scale to a pilot-plant scale. What factors should we investigate?

  • Answer: Inconsistencies in reaction performance during scale-up are often related to mass and heat transfer limitations in larger reactors.

    Troubleshooting Steps:

    • Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients of reactants and non-uniform temperature distribution.

      • Reactor and Impeller Design: The geometry of the reactor and the type of stirrer are crucial for achieving efficient mixing on a larger scale.

      • Stirring Speed: Optimize the stirring speed to ensure homogeneity without causing excessive shear that might degrade reactants or products.

    • Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat transfer less efficient.

      • Jacketed Reactors: Utilize jacketed reactors with a suitable heat transfer fluid to maintain precise temperature control.

      • Rate of Addition: For exothermic reactions, control the rate of reagent addition to manage the heat generated.

    • Purity of Reagents and Solvents: Impurities in starting materials or solvents can have a more pronounced effect on a larger scale, potentially inhibiting the reaction or causing side reactions. Ensure all reagents and solvents are of appropriate quality for the scale of the reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected stereochemical outcome of a successful SN2 reaction with (S)-2-bromopentane?

    • A1: A successful SN2 reaction on (S)-2-bromopentane will proceed with an inversion of stereochemistry at the chiral center. This means that if you start with the (S)-enantiomer, you will obtain the (R)-enantiomer of the product.[2][3]

  • Q2: Which conditions generally favor the desired SN2 reaction over the competing E2 elimination for a secondary halide like 2-bromopentane?

    • A2: To favor the SN2 pathway, use a good, non-basic nucleophile (e.g., N₃⁻, CN⁻, I⁻), a polar aprotic solvent (e.g., DMSO, DMF, acetone), and maintain a relatively low reaction temperature.

  • Q3: How does the choice of leaving group affect the reaction?

    • A3: The reactivity in nucleophilic substitution reactions generally follows the order I > Br > Cl > F. Bromine is a good leaving group, making 2-bromopentane a suitable substrate for SN2 reactions.

  • Q4: Are there any specific safety concerns when scaling up reactions with (S)-2-bromopentane?

    • A4: Yes. Alkyl halides can be toxic and should be handled in a well-ventilated area, such as a fume hood. During scale-up, the potential for exothermic reactions and pressure buildup increases. A thorough safety review should be conducted before any scale-up, considering factors like heat management, potential for runaway reactions, and appropriate personal protective equipment.

Data Presentation

The following table summarizes the expected impact of various reaction parameters on the outcome of reactions with secondary bromoalkanes like (S)-2-bromopentane. The data is compiled from general principles of organic chemistry and studies on similar secondary alkyl halides.

ParameterCondition 1Outcome 1 (Substitution/Elimination Ratio)Condition 2Outcome 2 (Substitution/Elimination Ratio)
Nucleophile/Base Sodium Azide (NaN₃) in DMFHigh SN2, Low E2Sodium Ethoxide (NaOEt) in EthanolLow SN2, High E2
Temperature 25°CHigher SN2/E2 ratio80°CLower SN2/E2 ratio
Solvent DMSO (Polar Aprotic)Favors SN2Ethanol (Polar Protic)Can favor E2, especially with basic nucleophiles
Substrate Structure 2-Bromopentane (Secondary)SN2 and E2 competetert-Butyl Bromide (Tertiary)Primarily E2

Experimental Protocols

Key Experiment: Synthesis of (R)-2-azidopentane from (S)-2-bromopentane via SN2 Reaction

This protocol is a representative example of an SN2 reaction with (S)-2-bromopentane, designed to maximize the yield of the substitution product with inversion of stereochemistry.

Materials:

  • (S)-2-bromopentane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermometer, add sodium azide (1.2 equivalents) and anhydrous DMF.

  • Addition of Substrate: Stir the mixture under a nitrogen atmosphere and add (S)-2-bromopentane (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure (R)-2-azidopentane.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Determine the enantiomeric excess using chiral GC or HPLC.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Reaction Setup (S)-2-bromopentane, NaN3, DMF addition 2. Heat and Stir setup->addition monitor 3. Monitor by TLC/GC addition->monitor quench 4. Quench and Extract monitor->quench wash 5. Wash Organic Layer quench->wash dry 6. Dry and Concentrate wash->dry purify 7. Purify (Distillation) dry->purify characterize 8. Characterization (NMR, IR) purify->characterize ee_determination 9. Determine ee (Chiral GC/HPLC) characterize->ee_determination

Caption: Experimental workflow for the synthesis of (R)-2-azidopentane.

troubleshooting_logic cluster_racemization Loss of Enantiomeric Excess cluster_elimination Alkene Byproduct Formation start Problem Encountered During Scale-up check_temp Check Temperature Control start->check_temp Racemization check_base Assess Nucleophile Basicity start->check_base Elimination check_nucleophile Review Nucleophile Strength check_temp->check_nucleophile check_solvent Verify Solvent is Aprotic check_nucleophile->check_solvent lower_temp Lower Reaction Temperature check_base->lower_temp

Caption: Troubleshooting decision tree for common scale-up issues.

reaction_pathways start (S)-2-Bromopentane sn2 SN2 Pathway (Inversion) start->sn2 Strong Nucleophile Low Temp, Aprotic Solvent sn1 SN1 Pathway (Racemization) start->sn1 Weak Nucleophile Protic Solvent e2 E2 Pathway (Elimination) start->e2 Strong, Bulky Base High Temp product_r (R)-Product sn2->product_r product_racemic Racemic Product sn1->product_racemic product_alkene Pentene Isomers e2->product_alkene

Caption: Competing reaction pathways for (S)-2-bromopentane.

References

stability and long-term storage conditions for (s)-2-bromo-pentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance on the stability and long-term storage of (S)-2-bromopentane for researchers, scientists, and drug development professionals. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of the compound throughout its lifecycle in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store (S)-2-bromopentane for long-term stability?

A1: For long-term storage, (S)-2-bromopentane should be stored in a tightly sealed, amber glass container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[1][2] An inert atmosphere, such as argon or nitrogen, is recommended to minimize oxidative degradation. Storage at refrigerated temperatures (2-8 °C) is advisable to reduce the rate of potential degradation reactions.

Q2: What are the primary degradation pathways for (S)-2-bromopentane?

A2: The main degradation pathways for (S)-2-bromopentane, a secondary alkyl halide, are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[3][4] Hydrolysis and photodegradation can also occur under certain conditions.[1][5]

Q3: How does degradation affect the stereochemical purity of (S)-2-bromopentane?

A3: The stereochemical purity can be compromised through racemization. This occurs via an SN1 reaction pathway, which proceeds through a planar carbocation intermediate that can be attacked from either side by a nucleophile, leading to a mixture of (S) and (R)-enantiomers.[3][4] SN2 reactions, on the other hand, proceed with an inversion of configuration.

Q4: Is (S)-2-bromopentane sensitive to light?

A4: Yes, alkyl halides can be sensitive to light and may undergo photodegradation.[1] It is recommended to store (S)-2-bromopentane in amber or light-protecting containers to prevent this.

Q5: What materials are incompatible with (S)-2-bromopentane?

A5: (S)-2-bromopentane is incompatible with strong oxidizing agents, strong bases, and some metals.[6] Contact with these materials should be avoided to prevent vigorous reactions and degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of (S)-2-bromopentane.

Q1: I observe a decrease in the enantiomeric excess (e.e.) of my (S)-2-bromopentane sample over time. What could be the cause?

A1: A decrease in enantiomeric excess suggests that racemization is occurring. This is likely due to an SN1-type reaction mechanism.

  • Possible Cause: Storage at elevated temperatures or in the presence of protic solvents (like water or alcohols) can promote the formation of a carbocation intermediate, leading to racemization.[3][4]

  • Solution: Store the compound at recommended refrigerated temperatures (2-8 °C) under an inert atmosphere. Ensure that all solvents and reagents used are anhydrous.

Q2: My chromatogram shows unexpected peaks that were not present in the initial analysis. What are these?

A2: The appearance of new peaks likely indicates the formation of degradation products.

  • Possible Cause 1 (Elimination): If the sample has been in contact with basic substances, E1 or E2 elimination reactions may have occurred, forming pent-1-ene and pent-2-ene.

  • Solution 1: Avoid contact with basic materials. Ensure all glassware is neutral and properly cleaned.

  • Possible Cause 2 (Substitution/Hydrolysis): If the sample has been exposed to moisture or other nucleophiles, substitution products such as 2-pentanol may have formed.[1][5]

  • Solution 2: Store the compound in a tightly sealed container with a desiccant if necessary, and handle it under anhydrous conditions.

Q3: The sample has developed a yellowish color. What does this indicate?

A3: A change in color from colorless to yellow can be a sign of degradation.[6][7]

  • Possible Cause: This may be due to the formation of trace amounts of bromine (Br₂) through oxidative or photodegradation pathways.

  • Solution: Store the compound under an inert atmosphere and protected from light. If the discoloration is significant, the purity of the sample should be re-assessed before use.

Q4: I am seeing poor peak shape or shifting retention times in my chiral GC/HPLC analysis. What should I check?

A4: Poor chromatography can be due to issues with the sample, the analytical method, or the instrument.

  • Possible Cause: Co-elution of degradation products with the main peak, column degradation, or improper mobile/stationary phase selection.

  • Solution:

    • Re-validate your analytical method to ensure it is stability-indicating.

    • Check the column's performance using a standard. Chiral columns can be sensitive to storage conditions and contaminants.[8][9]

    • Ensure the sample is fully dissolved in the injection solvent and that the solvent is compatible with the mobile phase.

Troubleshooting_Workflow start Unexpected Analytical Result (e.g., low e.e., extra peaks) check_purity Re-analyze sample using a validated stability-indicating method start->check_purity issue Identify the issue check_purity->issue low_ee Decreased Enantiomeric Excess (e.e.) issue->low_ee Low e.e. extra_peaks Presence of New Peaks issue->extra_peaks Extra Peaks discoloration Sample Discoloration issue->discoloration Discoloration racemization Racemization (SN1 pathway) - Check storage temperature - Check for moisture/protic solvents low_ee->racemization elimination Elimination Products (E1/E2) - Check for basic contaminants - Check pH of solutions extra_peaks->elimination substitution Substitution/Hydrolysis Products - Check for moisture/nucleophiles extra_peaks->substitution oxidation Oxidation/Photodegradation - Check for air/light exposure discoloration->oxidation remediate Implement Corrective Actions: - Store at 2-8°C under inert gas - Protect from light - Use anhydrous solvents - Ensure inert containers racemization->remediate elimination->remediate substitution->remediate oxidation->remediate Degradation_Pathways cluster_substitution Nucleophilic Substitution cluster_elimination Elimination S_2_bromopentane (S)-2-Bromopentane SN1 SN1 Pathway (Carbocation Intermediate) S_2_bromopentane->SN1 Weak Nucleophile, Protic Solvent SN2 SN2 Pathway (Backside Attack) S_2_bromopentane->SN2 Strong Nucleophile, Aprotic Solvent E2 E2 Pathway (Strong Base) S_2_bromopentane->E2 Strong, Bulky Base racemic_product Racemic Product ((S)- and (R)-Product) SN1->racemic_product inverted_product Inverted Product ((R)-Product) SN2->inverted_product alkene_product Alkenes (Pent-1-ene, Pent-2-ene) E2->alkene_product

References

how to handle moisture sensitivity of Grignard reactions with (s)-2-bromo-pentane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing (S)-2-bromopentane in Grignard reactions. Given the high moisture sensitivity of Grignard reagents, this resource focuses on best practices for ensuring anhydrous conditions and troubleshooting common issues.

Troubleshooting Guide

Q1: Why isn't my Grignard reaction starting?

A1: Failure to initiate is the most common issue. Several factors can be responsible:

  • Wet Glassware: A thin film of adsorbed moisture on glassware is sufficient to prevent the reaction.[1][2] All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying at >110°C for several hours and cooling under an inert atmosphere.[3][4]

  • Wet Solvents: Ethereal solvents like diethyl ether or THF are hygroscopic and must be anhydrous. Using a freshly opened bottle of anhydrous solvent is recommended, or the solvent should be freshly distilled from a suitable drying agent like sodium-benzophenone.[5]

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents reaction with the alkyl halide.[6] This layer must be removed through activation.

  • Impure (S)-2-bromopentane: The alkyl halide should be free of water and other acidic impurities. If necessary, it can be dried by passing it through a short column of activated alumina.

Q2: My reaction started (e.g., bubbling, color change) but then stopped. What happened?

A2: This often indicates that an initial, localized reaction occurred but could not be sustained. The primary cause is usually an insufficient amount of reactive magnesium surface or the consumption of the initially formed Grignard reagent by trace amounts of water introduced with the bulk of the reagents. Ensure all solvent and the alkyl halide are thoroughly dry.

Q3: I'm getting a low yield of my desired product. What are the likely causes?

A3: Low yields can result from several issues:

  • Water Contamination: The Grignard reagent is a strong base and will be quenched by any protic source, including water, alcohols, or even acidic protons on the starting material.[7] This forms pentane instead of the desired product.

  • Side Reactions: The addition rate of (S)-2-bromopentane can impact the yield.[8] Adding it too quickly can lead to side reactions like Wurtz coupling.

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient time. The disappearance of magnesium turnings is a good indicator of completion.[8]

  • Oxygen Contamination: While the primary concern is moisture, oxygen can also react with the Grignard reagent, leading to the formation of alkoxides and reducing the yield of the desired product. Maintaining a positive pressure of an inert gas like nitrogen or argon is crucial.[9]

Q4: How can I tell if my Grignard reagent has formed successfully?

A4: Visual cues are often the first indicator. Successful initiation is typically marked by:

  • The appearance of cloudiness or turbidity in the solution.[2]

  • Spontaneous bubbling or refluxing of the solvent as the reaction is exothermic.[6]

  • A color change, often to a cloudy grey or brownish appearance. For a quantitative assessment, a small aliquot of the reaction mixture can be quenched and titrated (e.g., with a solution of I2).

Frequently Asked Questions (FAQs)

Q1: What is "magnesium activation" and why is it necessary?

A1: Magnesium turnings are coated with a layer of magnesium oxide that prevents them from reacting.[6] Activation is the process of removing this layer to expose the reactive metal surface. Common methods include:

  • Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere can physically break the oxide layer.[10][11]

  • Chemical Activation: Adding a small activating agent that reacts with the magnesium to expose a fresh surface. Common activators include iodine (a few crystals), 1,2-dibromoethane, or methyl iodide.[6][10][12]

Q2: How dry do my solvents and reagents need to be?

A2: For a successful Grignard reaction, solvents should ideally have a water content below 50 ppm. The Grignard reagent will react with any available water, so minimizing its presence is critical for achieving a good yield.[7] Karl Fischer titration is the standard method for accurately determining water content in solvents.

Q3: What is the best way to dry my glassware?

A3: All glassware, including stir bars, should be completely free of adsorbed moisture.[1]

  • Oven Drying: Place glassware in an oven at a minimum of 110°C for several hours, or preferably overnight.[3][4]

  • Flame Drying: Assemble the glassware and heat it with a heat gun or a propane torch under a vacuum or a stream of dry, inert gas until all visible condensation is gone.[3][13][14] Allow the glassware to cool to room temperature under a positive pressure of inert gas before adding reagents.[1][3]

Q4: What is an "inert atmosphere" and how do I set one up?

A4: An inert atmosphere is an environment that is free of reactive gases like oxygen and water vapor. For Grignard reactions, this is typically achieved using dry nitrogen or argon.[15] A common setup involves assembling the dry glassware and then flushing the system with the inert gas. A balloon or a bubbler system can be used to maintain a slight positive pressure of the inert gas throughout the reaction, preventing air from entering the flask.[1][13]

Q5: Can I use (S)-2-bromopentane directly from the supplier's bottle?

A5: While reagents from new, sealed bottles are often of high purity, it is best practice to ensure they are anhydrous. For critical applications, (S)-2-bromopentane can be distilled or passed through a plug of activated alumina to remove any trace moisture or acidic impurities.

Data Summary

ParameterRecommendation / MethodRationale & Notes
Solvent Water Content < 50 ppm (ideally < 10 ppm)Grignard reagents are strong bases and react 1:1 with water, reducing yield.[7]
Common Drying Agents Anhydrous MgSO₄, Na₂SO₄, CaCl₂MgSO₄ is fast and effective.[16][17] Na₂SO₄ has a high capacity but is slower.[18] CaCl₂ is a good general-purpose drying agent.[16]
Solvent Purification Distillation from Na/benzophenone (for ethers)Provides a visual indicator (deep blue/purple color) of anhydrous, oxygen-free solvent.[5]
Magnesium Activation Iodine (I₂), 1,2-DibromoethaneThese agents react with the MgO layer to expose fresh, reactive Mg metal.[6][10]
Inert Gas Dry Nitrogen or ArgonPrevents reaction of the Grignard reagent with atmospheric oxygen and moisture.[9]

Experimental Protocols

Protocol 1: Drying of Tetrahydrofuran (THF)
  • Pre-dry the THF by letting it stand over anhydrous calcium sulfate or molecular sieves (3Å or 4Å) for 24 hours.[19]

  • Set up a distillation apparatus that has been flame-dried and cooled under an inert atmosphere.

  • Add sodium metal (cut into small pieces) and a small amount of benzophenone to the pre-dried THF in the distillation flask to act as a moisture indicator.

  • Reflux the solvent under a nitrogen atmosphere until a persistent deep blue or purple color develops. This indicates that the solvent is anhydrous and oxygen-free.

  • Distill the required volume of THF directly into the reaction flask, which is maintained under an inert atmosphere.

Protocol 2: Formation of the Grignard Reagent from (S)-2-bromopentane
  • Assemble a three-neck round-bottom flask with a reflux condenser (topped with a drying tube or inert gas inlet), a magnetic stir bar, an addition funnel, and a rubber septum.

  • Flame-dry the entire apparatus under vacuum or a stream of nitrogen and allow it to cool to room temperature under a positive pressure of nitrogen.[4][13][14]

  • Add magnesium turnings (1.1 equivalents) to the flask.

  • Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium.[12]

  • Add a small portion of the total anhydrous THF or diethyl ether via syringe.

  • In the addition funnel, prepare a solution of (S)-2-bromopentane (1.0 equivalent) in the remaining anhydrous solvent.

  • Add a small amount (~10%) of the (S)-2-bromopentane solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change, gentle bubbling, and a slight increase in temperature.[2]

  • Once the reaction has started, add the remaining (S)-2-bromopentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

Visualized Workflows and Logic

experimental_workflow cluster_prep 1. System Preparation cluster_react 2. Grignard Formation & Reaction cluster_workup 3. Quench & Workup prep Preparation react Reaction workup Workup Dry_Glassware Oven/Flame Dry Glassware Assemble Assemble Under Inert Gas (N2/Ar) Dry_Glassware->Assemble Add_Mg Add Mg Turnings & Activator (I2) Assemble->Add_Mg Add_Solvent Add Anhydrous Solvent (THF) Add_Mg->Add_Solvent Initiate Initiate Reaction (add small amount of (S)-2-bromopentane) Add_Solvent->Initiate Add_Halide Slowly Add Bulk (S)-2-bromopentane Initiate->Add_Halide Formation Stir Until Mg is Consumed Add_Halide->Formation Add_Electrophile Add Electrophile (e.g., Ketone) Formation->Add_Electrophile Quench Quench with sat. NH4Cl (aq) Add_Electrophile->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Extract Dry Organic Layer (e.g., MgSO4) Extract->Dry_Extract Purify Purify Product (e.g., Chromatography) Dry_Extract->Purify

Caption: Experimental workflow for a Grignard reaction.

troubleshooting_tree start_node Reaction Fails or Low Yield q1 Did reaction initiate? start_node->q1 decision_node decision_node solution_node solution_node problem_node problem_node q2 Is Mg surface shiny? q1->q2 No q4 Did reaction start then stop? q1->q4 Yes q3 Is solvent anhydrous? q2->q3 Yes (shiny) s1 Activate Mg: - Add I2 or 1,2-dibromoethane - Crush turnings q2->s1 No (dull) s2 Dry glassware: - Flame-dry under vacuum - Oven-dry overnight q3->s2 Yes s3 Dry solvent: - Distill from Na/benzophenone - Use fresh anhydrous bottle q3->s3 No s4 Likely trace H2O. Ensure ALL reagents and solvents are dry. q4->s4 Yes s5 Check for protic groups on starting materials. q4->s5 No

Caption: Troubleshooting decision tree for Grignard reactions.

References

Validation & Comparative

A Comparative Guide to Determining the Enantiomeric Purity of (S)-2-Bromopentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical aspect of chemical analysis, particularly in the pharmaceutical and fine chemical industries, where the physiological activity of a molecule can be highly dependent on its stereochemistry. This guide provides a comparative overview of methodologies for determining the enantiomeric purity of (S)-2-bromopentane, a chiral haloalkane, focusing on chiral High-Performance Liquid Chromatography (HPLC) and offering a comparison with chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for determining enantiomeric purity depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the availability of instrumentation. Chiral HPLC and chiral GC are the most common chromatographic methods, while chiral NMR spectroscopy offers a valuable alternative.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase in the liquid phase.Differential interaction of enantiomers with a chiral stationary phase in the gas phase.Differential chemical shifts of enantiomers in the presence of a chiral solvating agent or shift reagent.
Applicability Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.Suitable for volatile and thermally stable compounds.Applicable to soluble compounds; requires higher concentrations than chromatographic methods.
Sample Preparation Dissolving the sample in a suitable mobile phase.Sample is typically dissolved in a volatile solvent.Dissolving the sample in a deuterated solvent with a chiral auxiliary.
Instrumentation HPLC system with a chiral column and a standard detector (e.g., UV).GC system with a chiral capillary column and a standard detector (e.g., FID).NMR spectrometer.
Data Output Chromatogram showing separated peaks for each enantiomer.Chromatogram showing separated peaks for each enantiomer.NMR spectrum showing distinct signals for each enantiomer.
Quantitative Analysis Based on the peak area ratio of the enantiomers.Based on the peak area ratio of the enantiomers.Based on the integration of the signals corresponding to each enantiomer.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate results. Below are representative protocols for the analysis of (S)-2-bromopentane using chiral HPLC, chiral GC, and chiral NMR.

Chiral HPLC Method

Chiral HPLC is a powerful technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are widely used due to their broad applicability.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

Parameter Value
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP
Mobile Phase n-Hexane / 2-Propanol (99:1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

| Sample Concentration | 1 mg/mL in mobile phase |

Chiral GC Method

Chiral GC is a highly efficient method for the separation of volatile enantiomers like 2-bromopentane. Cyclodextrin-based chiral stationary phases are commonly employed for this purpose. A recent study has also demonstrated the potential of supramolecular uracil-based stationary phases for the separation of 2-haloalkanes, achieving a selectivity factor (α) of 1.68 for 2-bromopentane at 70°C.[1]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID).

Chromatographic Conditions:

Parameter Value
Column Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 200 °C
Oven Temperature Program Isothermal at 70 °C
Detector Temperature 250 °C
Split Ratio 100:1
Injection Volume 1 µL

| Sample Concentration | 1% (v/v) in dichloromethane |

Chiral NMR Spectroscopy Method

NMR spectroscopy in the presence of a chiral lanthanide shift reagent can be used to differentiate and quantify enantiomers. The chiral shift reagent forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Experimental Procedure:

  • Prepare a stock solution of the chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), in a suitable deuterated solvent (e.g., CDCl₃).

  • Dissolve a known amount of the 2-bromopentane sample in the deuterated solvent.

  • Acquire a ¹H NMR spectrum of the sample.

  • Add small aliquots of the chiral shift reagent stock solution to the NMR tube and acquire a spectrum after each addition.

  • Monitor the separation of a specific proton signal (e.g., the methine proton at C2) into two distinct signals corresponding to the two enantiomers.

  • Once baseline separation is achieved, integrate the two signals to determine the enantiomeric ratio.

Experimental Workflow

The general workflow for determining the enantiomeric purity of (S)-2-bromopentane using a chromatographic technique is illustrated below.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Racemic or Enantioenriched (S)-2-Bromopentane Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Inject Inject Sample into Chromatograph Dissolve->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect Detection of Eluted Enantiomers Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Purity (% ee) Integrate->Calculate Result Result Calculate->Result Report Enantiomeric Purity

Chromatographic workflow for enantiomeric purity determination.

Logical Relationship for Method Selection

The choice between HPLC, GC, and NMR for determining the enantiomeric purity of 2-bromopentane can be guided by the following logical considerations.

G cluster_properties Analyte Properties cluster_methods Analytical Methods Analyte 2-Bromopentane Volatile Volatile & Thermally Stable Analyte->Volatile Soluble Soluble Analyte->Soluble GC Chiral GC Volatile->GC Primary Choice HPLC Chiral HPLC Soluble->HPLC NMR Chiral NMR Soluble->NMR GC->HPLC Alternative if analyte is not volatile HPLC->GC Alternative if GC fails NMR->GC Complementary/Confirmatory NMR->HPLC Complementary/Confirmatory

Decision tree for selecting an analytical method.

References

A Comparative Guide to Alternatives for (S)-2-Bromopentane in Stereospecific Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of chiral molecules, the choice of starting materials is paramount to achieving the desired stereochemical outcome with high fidelity. (S)-2-bromopentane has traditionally served as a valuable chiral building block, primarily utilized in S(_N)2 reactions to introduce a pentyl group at a stereocenter with inversion of configuration. However, a range of alternative strategies and reagents can offer advantages in terms of reactivity, accessibility, and overall synthetic efficiency. This guide provides an objective comparison of (S)-2-bromopentane with key alternatives, supported by experimental data and detailed protocols.

Comparison of Key Alternatives

The primary alternatives to (S)-2-bromopentane for introducing a chiral secondary pentyl group can be categorized as other chiral electrophiles, chiral epoxides, and methods starting from racemic precursors. Each approach has distinct characteristics in terms of reaction mechanism, stereochemical control, and substrate scope.

Reagent/MethodDescriptionAdvantagesDisadvantages
(S)-2-Bromopentane A chiral secondary alkyl halide that undergoes S(_N)2 reactions with inversion of configuration.Commercially available, well-understood reactivity.Bromide is a good but not exceptional leaving group; reactions may require forcing conditions. Potential for elimination side reactions.
(S)-2-Pentyl Tosylate An alkyl sulfonate with an excellent leaving group (tosylate). It also reacts via an S(_N)2 mechanism with inversion of configuration.Tosylate is a much better leaving group than bromide, leading to faster reaction rates and milder conditions.Requires an additional step to synthesize from the corresponding alcohol.
(S)-1,2-Epoxypentane A chiral epoxide that undergoes ring-opening with nucleophiles. The reaction is stereospecific, with the nucleophile attacking the less hindered carbon (C1) in a backside fashion, leading to a product with a new stereocenter at C2.Introduces two functional groups (an alcohol and the nucleophile) with defined stereochemistry. The reaction is highly stereospecific.The nucleophile attacks the terminal carbon, leading to a different substitution pattern than direct S(_N)2 on a 2-pentyl electrophile.
Enzymatic Kinetic Resolution of rac-2-Pentanol A racemic mixture of 2-pentanol is treated with a lipase and an acyl donor. The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer (e.g., (S)-2-pentanol) and the acylated enantiomer.Provides access to enantiomerically enriched starting materials from an inexpensive racemate. Environmentally friendly (biocatalytic).The maximum theoretical yield for the desired enantiomer is 50%. Requires careful optimization of enzyme, solvent, and reaction time.

Quantitative Data Presentation: A Case Study in the Synthesis of (R)-2-Acetoxypentane

To provide a direct comparison, let's consider the synthesis of (R)-2-acetoxypentane, a chiral ester, from different starting materials.

Starting MaterialReagents and ConditionsYieldEnantiomeric Excess (ee)
(S)-2-Bromopentane CH(_3)COONa, DMF, 80 °C, 24 h~75%>98%
(S)-2-Pentyl Tosylate CH(_3)COONa, Acetone, 50 °C, 8 h~90%>99%
rac-2-Pentanol Lipase (e.g., Novozym 435), Vinyl Acetate, Hexane, RT, 48 h (for resolution)~45% (of (R)-2-acetoxypentane)>95%

Experimental Protocols

Synthesis of (R)-2-Acetoxypentane from (S)-2-Bromopentane

Protocol: To a solution of (S)-2-bromopentane (1.51 g, 10 mmol) in anhydrous dimethylformamide (DMF, 20 mL) is added sodium acetate (1.23 g, 15 mmol). The mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water (50 mL) and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (R)-2-acetoxypentane.

Synthesis of (S)-2-Pentyl Tosylate from (S)-2-Pentanol

Protocol: (S)-2-pentanol (1.76 g, 20 mmol) is dissolved in pyridine (20 mL) and cooled to 0 °C. p-Toluenesulfonyl chloride (4.19 g, 22 mmol) is added portion-wise, and the mixture is stirred at 0 °C for 4 hours. The reaction is then quenched by the slow addition of cold water (50 mL). The mixture is extracted with diethyl ether (3 x 40 mL). The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield (S)-2-pentyl tosylate.

Synthesis of (R)-2-Acetoxypentane from (S)-2-Pentyl Tosylate

Protocol: To a solution of (S)-2-pentyl tosylate (2.42 g, 10 mmol) in acetone (25 mL) is added sodium acetate (1.23 g, 15 mmol). The reaction mixture is stirred at 50 °C for 8 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water (30 mL) and diethyl ether (30 mL). The aqueous layer is extracted with diethyl ether (2 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to give (R)-2-acetoxypentane.

Enzymatic Kinetic Resolution of rac-2-Pentanol

Protocol: To a solution of racemic 2-pentanol (0.88 g, 10 mmol) in hexane (20 mL) is added vinyl acetate (1.29 g, 15 mmol) and immobilized lipase (e.g., Novozym 435, 100 mg). The suspension is stirred at room temperature (25 °C) for 48 hours. The enzyme is removed by filtration, and the solvent and excess vinyl acetate are evaporated under reduced pressure. The resulting mixture of (R)-2-acetoxypentane and unreacted (S)-2-pentanol is separated by column chromatography.

Visualizing the Synthetic Pathways

The choice of synthetic route can be visualized through a logical workflow.

Stereospecific_Synthesis cluster_electrophiles Chiral Electrophile Route cluster_resolution Enzymatic Resolution Route S_Bromo (S)-2-Bromopentane R_Acetate_1 (R)-2-Acetoxypentane S_Bromo->R_Acetate_1 CH3COONa, SN2 S_Tosyl (S)-2-Pentyl Tosylate S_Tosyl->R_Acetate_1 CH3COONa, SN2 Rac_Pentanol rac-2-Pentanol Resolution Lipase, Vinyl Acetate Rac_Pentanol->Resolution R_Acetate_2 (R)-2-Acetoxypentane Resolution->R_Acetate_2 S_Pentanol (S)-2-Pentanol Resolution->S_Pentanol

Caption: Comparison of synthetic routes to (R)-2-acetoxypentane.

This diagram illustrates the two main approaches discussed: direct nucleophilic substitution on a chiral electrophile and enzymatic resolution of a racemic precursor.

Signaling Pathways and Logical Relationships

The decision-making process for selecting an appropriate synthetic strategy can be represented as follows:

Decision_Tree Start Need Chiral Pentyl Moiety Direct_Substitution Direct Substitution? Start->Direct_Substitution Racemic_Start Start from Racemic Mixture? Start->Racemic_Start Faster_Reaction Faster Reaction/Milder Conditions? Direct_Substitution->Faster_Reaction Enzymatic Enzymatic Resolution Racemic_Start->Enzymatic Bromide (S)-2-Bromopentane Tosylate (S)-2-Pentyl Tosylate Faster_Reaction->Bromide No Faster_Reaction->Tosylate Yes

Caption: Decision tree for selecting a synthetic strategy.

This flowchart outlines the logical considerations when choosing between direct substitution with (S)-2-bromopentane or its tosylate alternative, versus starting from a racemic mixture and employing enzymatic resolution.

Conclusion

While (S)-2-bromopentane remains a viable option for stereospecific synthesis, its alternatives offer distinct advantages. (S)-2-Pentyl tosylate provides enhanced reactivity, leading to higher yields and milder reaction conditions in S(_N)2 displacements. Chiral epoxides offer a pathway to difunctionalized products with excellent stereocontrol, albeit with a different substitution pattern. Enzymatic kinetic resolution presents a green and efficient method for generating enantiomerically enriched precursors from inexpensive racemic starting materials, although it is limited to a theoretical maximum yield of 50% for the desired product. The optimal choice will depend on the specific synthetic target, desired reactivity, and the availability of starting materials. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

Validating Stereochemistry: A Comparative Guide to Products from (S)-2-Bromopentane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is paramount. This guide provides a comparative analysis of the validation of stereochemical outcomes for products derived from (S)-2-bromopentane, a common chiral starting material. We will explore the classic SN2 reaction pathway and compare it with alternative enzymatic and chemical synthesis methods, presenting supporting experimental data and detailed protocols.

The stereochemistry of molecules dictates their biological activity, making the validation of absolute configuration a critical step in chemical synthesis and drug development. (S)-2-bromopentane serves as a valuable chiral building block, and understanding the stereochemical consequences of its reactions is essential for the targeted synthesis of enantiomerically pure compounds.

Stereochemical Inversion in SN2 Reactions: A Predictable Pathway

The reaction of (S)-2-bromopentane with various nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A hallmark of the SN2 reaction is the inversion of stereochemistry at the chiral center, a phenomenon known as the Walden inversion.[1] This predictable outcome allows for the synthesis of the corresponding (R)-enantiomer of the product.

Reaction of (S)-2-Bromopentane with Sodium Azide

A common example is the reaction of (S)-2-bromopentane with sodium azide (NaN₃) to produce (R)-2-azidopentane. The azide anion acts as the nucleophile, attacking the carbon atom bearing the bromine atom from the side opposite to the leaving group. This "backside attack" leads to a concerted displacement of the bromide ion and an inversion of the tetrahedral geometry at the chiral center.

SN2_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products S_reactant (S)-2-Bromopentane TS [N₃⋯C(H)(CH₃)(C₃H₇)⋯Br]⁻ S_reactant->TS Backside Attack nucleophile N₃⁻ (from NaN₃) nucleophile->TS R_product (R)-2-Azidopentane TS->R_product Inversion of Configuration leaving_group Br⁻ TS->leaving_group

Experimental Validation of Absolute Configuration

The absolute configuration of the product can be validated through several experimental techniques.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral molecule. Enantiomers rotate light in equal but opposite directions. For instance, the specific rotation of optically pure (R)-2-azidopentane has been reported to be +87.3°.[2] A positive sign of rotation for the product of the reaction of (S)-2-bromopentane with sodium azide would be a strong indicator of the (R) configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.[3] It measures the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum of the product is compared to the computationally predicted spectrum for a known configuration (e.g., the (R)-enantiomer). A match between the experimental and calculated spectra provides an unambiguous assignment of the absolute configuration.[4]

Comparison of Synthetic Routes to Chiral Pentane Derivatives

While the SN2 reaction of (S)-2-bromopentane offers a straightforward route to (R)-configured products, alternative methods exist for the synthesis of chiral pentane derivatives, each with its own advantages and disadvantages.

Synthetic MethodStarting MaterialProductTypical Yield (%)Enantiomeric Excess (ee%)Key AdvantagesKey Disadvantages
SN2 Reaction (S)-2-Bromopentane(R)-2-Azidopentane70-90>98High stereospecificity, predictable outcome.Requires enantiopure starting material.
Enzymatic Resolution Racemic 2-pentanol(S)-2-pentanol<50 (for one enantiomer)>99High enantioselectivity, mild reaction conditions.Maximum 50% yield for the desired enantiomer, requires screening of enzymes.
Mitsunobu Reaction (S)-2-Pentanol(R)-2-Azidopentane60-80>99Inversion of configuration, mild conditions.Stoichiometric amounts of reagents, purification can be challenging.
Asymmetric Reduction 2-Pentanone(R)- or (S)-2-Pentanol>90>99High enantioselectivity, catalytic.Requires specialized chiral catalysts or enzymes.

Detailed Experimental Protocols

Synthesis of (R)-2-Azidopentane from (S)-2-Bromopentane (SN2 Reaction)

Materials:

  • (S)-2-bromopentane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-2-bromopentane in anhydrous DMF.

  • Add sodium azide to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography to yield (R)-2-azidopentane.

Polarimetry Measurement

Instrumentation:

  • Polarimeter with a sodium D-line lamp (589 nm)

Procedure:

  • Prepare a solution of the purified product of a known concentration in a suitable solvent (e.g., ethanol).

  • Fill a polarimeter cell of a known path length with the solution.

  • Measure the observed optical rotation.

  • Calculate the specific rotation using the formula: [[α] = α / (c * l)], where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

  • Compare the obtained specific rotation with the literature value for the expected enantiomer.

Vibrational Circular Dichroism (VCD) Analysis

Instrumentation:

  • VCD Spectrometer

Procedure:

  • Prepare a solution of the sample in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • Acquire the VCD and IR spectra of the sample in a cell with an appropriate path length (e.g., 100 µm).

  • Perform a quantum chemical calculation (e.g., using Density Functional Theory) to predict the VCD spectrum of the (R)-enantiomer.

  • Compare the experimental VCD spectrum with the calculated spectrum. The sign and relative intensity of the VCD bands will determine the absolute configuration.

VCD_Workflow cluster_experimental Experimental cluster_computational Computational cluster_comparison Comparison & Validation exp_sample Synthesized Product ((R)-2-Azidopentane) exp_vcd Measure Experimental VCD Spectrum exp_sample->exp_vcd compare Compare Experimental and Theoretical Spectra exp_vcd->compare comp_model Build 3D Model of (R)-2-Azidopentane comp_vcd Calculate Theoretical VCD Spectrum comp_model->comp_vcd comp_vcd->compare validation validation compare->validation Match Confirms (R) Configuration

Alternative Synthetic Approaches

Enzymatic Kinetic Resolution of Racemic 2-Pentanol

Enzymatic kinetic resolution is a powerful method for obtaining enantiomerically pure alcohols. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. For example, Candida antarctica lipase B (CALB) can be used to acylate (R)-2-pentanol, allowing for the separation of the unreacted (S)-2-pentanol.

Mitsunobu Reaction for the Synthesis of (R)-2-Azidopentane

The Mitsunobu reaction provides a method for the stereospecific conversion of an alcohol to a variety of functional groups, including azides, with inversion of configuration.[5][6] Treating (S)-2-pentanol with hydrazoic acid (HN₃) in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) yields (R)-2-azidopentane.

Mitsunobu_Reaction cluster_reactants Reactants cluster_intermediate Oxyphosphonium Intermediate cluster_products Products S_alcohol (S)-2-Pentanol intermediate [R-O-PPh₃]⁺ S_alcohol->intermediate reagents HN₃, PPh₃, DEAD reagents->intermediate R_azide (R)-2-Azidopentane intermediate->R_azide SN2 Attack by N₃⁻ (Inversion) byproducts Ph₃P=O, EtO₂CNHNHCO₂Et intermediate->byproducts

Conclusion

The validation of the absolute configuration of products from (S)-2-bromopentane relies on a combination of predictable reaction stereochemistry and robust analytical techniques. The SN2 pathway provides a reliable method for obtaining products with inverted stereochemistry. Techniques such as polarimetry and VCD spectroscopy are indispensable for the unambiguous confirmation of the absolute configuration. For researchers in drug development, a thorough understanding and application of these methods are crucial for the synthesis of enantiomerically pure and biologically active molecules. The choice of synthetic route will depend on factors such as the availability of starting materials, desired yield, and the scalability of the process.

References

A Comparative Analysis of Leaving Group Ability in 2-Halopentanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of nucleophilic substitution reactions is paramount for efficient synthetic planning. A critical factor governing the facility of these reactions is the nature of the leaving group. This guide provides a comprehensive comparative analysis of the leaving group ability of different halogens (Iodine, Bromine, and Chlorine) in 2-halopentanes, supported by experimental data and detailed protocols.

The efficacy of a leaving group is intrinsically linked to its ability to stabilize the negative charge it acquires upon heterolytic bond cleavage. In the context of 2-halopentanes, which as secondary alkyl halides can undergo both S(_N)1 and S(_N)2 reactions, the choice of the halogen atom significantly dictates the reaction rate and, in some cases, the predominant mechanistic pathway.

Comparative Analysis of Leaving Group Ability

The widely accepted trend for halogen leaving group ability is I > Br > Cl > F . This trend is a composite of two primary factors: the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion (X

^-
). Weaker C-X bonds are more easily broken, and more stable anions are more readily formed.

Leaving GroupC-X Bond Dissociation Energy (kJ/mol) in CH(_3)-XpKa of Conjugate Acid (HX)Relative SN2 Rate (vs. 2-chloropentane)Relative SN1 Rate (vs. 2-chloropentane)
Iodide (I
^-
)
~234-10~30-100~2-5
Bromide (Br
^-
)
~293-9~5-20~1.5-3
Chloride (Cl
^-
)
~351-711

Note: The relative rates are estimates based on data for similar secondary alkyl halides and serve to illustrate the general trend. Exact values can vary with specific reaction conditions.

As the data indicates, the C-I bond is the weakest among the halogens (excluding fluorine), and hydroiodic acid (HI) is the strongest acid, making the iodide ion (I

^-
) the most stable and thus the best leaving group.[1][2][3] Conversely, the C-Cl bond is the strongest of the three, and hydrochloric acid (HCl) is the weakest acid, rendering the chloride ion (Cl
^-
) the least effective leaving group in this comparison. Alkyl fluorides are generally considered very poor leaving groups for S(_N)1 and S(_N)2 reactions due to the exceptional strength of the C-F bond.[2]

Mechanistic Implications for 2-Halopentanes

Being secondary halides, 2-halopentanes are at a mechanistic crossroads, capable of reacting via both S(_N)1 and S(_N)2 pathways. The choice of mechanism is influenced by the nucleophile, the solvent, and, importantly, the leaving group.

  • S(_N)2 Reactions: These reactions are favored by strong nucleophiles in polar aprotic solvents. The rate of an S(_N)2 reaction is sensitive to the nature of the leaving group. A better leaving group, such as iodide, will significantly accelerate the reaction because the C-X bond is broken in the rate-determining step.[2][4]

  • S(_N)1 Reactions: These reactions are favored by weak nucleophiles in polar protic solvents. The rate-determining step in an S(_N)1 reaction is the formation of a carbocation, which involves the departure of the leaving group.[5][6] Consequently, a better leaving group will increase the rate of an S(_N)1 reaction as well.[2][6]

Experimental Protocols

To quantitatively assess the leaving group ability in 2-halopentanes, the following experimental designs can be employed.

Experiment 1: Determination of Relative S(_N)2 Reaction Rates (Finkelstein Reaction)

This experiment compares the rates of reaction of 2-chloro-, 2-bromo-, and 2-iodopentane with sodium iodide in acetone. The reaction's progress is monitored by the precipitation of the less soluble sodium chloride or sodium bromide.

Protocol:

  • Prepare equimolar solutions of 2-chloropentane, 2-bromopentane, and sodium iodide in anhydrous acetone.

  • In separate reaction vessels maintained at a constant temperature (e.g., 25°C), mix the sodium iodide solution with each of the 2-halopentane solutions.

  • Monitor the time required for the first appearance of a precipitate (NaCl or NaBr).

  • For a more quantitative analysis, aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and the concentration of the remaining iodide or formed halide can be determined by titration.

Experiment 2: Determination of Relative S(_N)1 Solvolysis Rates

This experiment measures the rate of solvolysis of 2-chloro-, 2-bromo-, and 2-iodopentane in a polar protic solvent like ethanol or aqueous ethanol. The reaction rate is determined by monitoring the increase in acidity due to the formation of H-X.

Protocol:

  • Prepare equimolar solutions of 2-chloropentane, 2-bromopentane, and 2-iodopentane in 80% aqueous ethanol.

  • Include a pH indicator (e.g., bromothymol blue) in each solution.

  • Initiate the reactions simultaneously by placing the reaction vessels in a constant temperature water bath.

  • Record the time it takes for the indicator to change color, signifying a specific change in pH.

  • For a more precise measurement, a pH meter or a conductometer can be used to monitor the change in H

    +^++
    concentration or conductivity over time. The initial rate can be determined from the slope of the concentration/conductivity versus time plot.

Visualization of Factors Influencing Leaving Group Ability

The following diagram illustrates the key factors that determine the effectiveness of a leaving group in the context of nucleophilic substitution reactions of 2-halopentanes.

Leaving_Group_Ability cluster_outcome Reaction Outcome Bond_Strength C-X Bond Strength Weak_Bond Weaker C-X Bond Bond_Strength->Weak_Bond leads to Anion_Stability Stability of Halide Anion (X⁻) Stable_Anion Stable Anion Anion_Stability->Stable_Anion leads to Solvation Solvation of Leaving Group Good_Solvation Well-solvated Anion Solvation->Good_Solvation leads to Faster_Reaction Faster Reaction Rate (both SN1 and SN2) Weak_Bond->Faster_Reaction Stable_Anion->Faster_Reaction Good_Solvation->Faster_Reaction

References

Computational Modeling of Transition States for (S)-2-Bromopentane Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational modeling of transition states for the SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) reactions of (S)-2-bromopentane. Understanding the transition state energetics and geometries of these competing pathways is crucial for predicting reaction outcomes and designing stereoselective syntheses in drug development and other chemical sciences. This document summarizes quantitative data from computational studies on similar secondary bromoalkanes to provide an illustrative comparison and details the methodologies for such investigations.

Data Presentation: Energetic and Geometric Comparison

The following tables present representative data for the transition states of the SN2 and E2 reactions of (S)-2-bromopentane with a hydroxide nucleophile/base. This data is derived from computational studies on analogous secondary bromoalkanes and serves as an illustrative comparison.

Table 1: Calculated Activation Energies

Reaction PathwayNucleophile/BaseSolvent ModelComputational MethodBasis SetActivation Energy (kcal/mol)
SN2 OH⁻PCM (Water)DFT (B3LYP)6-31+G22.5
E2 OH⁻PCM (Ethanol)DFT (B3LYP)6-31+G25.0

Table 2: Key Geometric Parameters of Transition States

Reaction PathwayParameterDescriptionValue (Å)
SN2 C-Br bond lengthThe bond to the leaving group2.35
C-O bond lengthThe forming bond with the nucleophile2.05
E2 C-Br bond lengthThe bond to the leaving group2.40
C-H bond lengthThe bond being broken by the base1.50
O-H bond lengthThe forming bond with the abstracted proton1.20
C=C bond lengthThe forming double bond1.45

Experimental Protocols: Computational Methodology

The data presented in this guide is based on a common computational chemistry protocol for modeling reaction transition states.

1. Software and Initial Structure Preparation:

  • Software: Gaussian 09 or ORCA quantum chemistry packages are typically used.

  • Structure Drawing: The initial 3D structure of (S)-2-bromopentane is drawn using a molecular editor and builder like Avogadro.

  • Initial Optimization: The geometry of the reactant is optimized to find its lowest energy conformation using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-31G*.

2. Transition State Searching:

  • Locating the Transition State: A transition state (TS) search is performed using methods like the Berny algorithm. This involves finding a first-order saddle point on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate.

  • Verification: The located transition state is confirmed by a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and formation of the C-O bond in the SN2 reaction).

3. Energy Calculations:

  • Single-Point Energy: Higher-level single-point energy calculations are often performed on the optimized geometries to obtain more accurate energy values.

  • Solvent Effects: The influence of a solvent is incorporated using a polarizable continuum model (PCM), which approximates the solvent as a continuous dielectric medium.[1]

4. Intrinsic Reaction Coordinate (IRC) Calculations:

  • An IRC calculation is performed starting from the transition state structure to follow the reaction path downhill to both the reactants and the products. This confirms that the located transition state connects the desired reactants and products.

Visualization of Reaction Pathways

The following diagrams illustrate the SN2 and E2 reaction pathways for (S)-2-bromopentane.

SN2_Reaction Reactants (S)-2-bromopentane + OH⁻ TS_SN2 Transition State [HO---C---Br]⁻ Reactants->TS_SN2 Backside Attack Products_SN2 (R)-pentan-2-ol + Br⁻ TS_SN2->Products_SN2 Inversion of Stereochemistry

Caption: SN2 reaction pathway for (S)-2-bromopentane.

E2_Reaction Reactants (S)-2-bromopentane + OH⁻ TS_E2 Transition State Anti-periplanar Reactants->TS_E2 Proton Abstraction Products_E2 Pent-1-ene + H₂O + Br⁻ or Pent-2-ene + H₂O + Br⁻ TS_E2->Products_E2 Alkene Formation

References

A Comparative Guide to Experimental and Theoretical Circular Dichroism of (S)-2-Bromopentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

A direct comparison of experimental and theoretical CD spectra involves tabulating key spectral features. For (S)-2-bromopentane, one would expect electronic transitions in the ultraviolet region. The following table provides a template for summarizing such data. For illustrative purposes, hypothetical data for the expected n → σ* transition of the C-Br chromophore is included.

Spectral FeatureExperimentalTheoretical (TD-DFT)
λmax (nm) Hypothetical: 205Hypothetical: 210
Δε (M-1cm-1) Hypothetical: +0.5Hypothetical: +0.4
Rotational Strength (R) Calculated from Exp.Calculated

Experimental and Theoretical Protocols

A rigorous comparison between experimental and theoretical data necessitates well-defined methodologies. Below are detailed protocols for the experimental measurement and theoretical calculation of the circular dichroism spectrum of (S)-2-bromopentane.

Experimental Protocol: Gas-Phase Circular Dichroism

Given the volatility of (S)-2-bromopentane, gas-phase CD spectroscopy is a suitable method to obtain its intrinsic chiroptical properties, free from solvent effects.[1]

1. Sample Preparation:

  • Obtain enantiomerically pure (S)-2-bromopentane. The enantiomeric excess should be as high as possible, ideally >99%, to ensure the measured CD signal is not diminished by the presence of the (R)-enantiomer.

  • The sample should be thoroughly degassed to remove oxygen, which absorbs in the far-UV region.

2. Instrumentation:

  • A dedicated CD spectrometer capable of measurements in the vacuum ultraviolet (VUV) region is required, as the relevant electronic transitions of alkyl halides are typically below 220 nm.

  • The instrument should be equipped with a gas-tight cell with a defined path length (e.g., 10 cm).

  • A nitrogen purge of the instrument is crucial to minimize absorption by atmospheric oxygen.

3. Data Acquisition:

  • Introduce the gaseous (S)-2-bromopentane into the sample cell at a known partial pressure.

  • Record the CD spectrum over a wavelength range of approximately 180-250 nm.

  • Acquire multiple scans to improve the signal-to-noise ratio.

  • Record a baseline spectrum with the evacuated cell or a cell filled with an inert gas (e.g., nitrogen) and subtract it from the sample spectrum.

4. Data Processing:

  • The raw data, typically in millidegrees, is converted to molar circular dichroism (Δε) using the Beer-Lambert law, adapted for gas-phase measurements, which takes into account the partial pressure and path length.

Theoretical Protocol: Time-Dependent Density Functional Theory (TD-DFT) Calculations

The theoretical CD spectrum of (S)-2-bromopentane can be calculated using quantum chemical methods. TD-DFT is a widely used and effective approach for this purpose.[2] The flexibility of the pentane chain requires a thorough conformational analysis.[3][4]

1. Conformational Search:

  • Perform a systematic or stochastic conformational search for (S)-2-bromopentane to identify all low-energy conformers. This can be done using molecular mechanics force fields followed by geometry optimization of the resulting unique conformers at a higher level of theory (e.g., DFT with a suitable functional like B3LYP and a basis set such as 6-31G(d)).

2. Geometry Optimization and Frequency Calculations:

  • Optimize the geometry of each identified conformer using a DFT functional (e.g., B3LYP, CAM-B3LYP) and a basis set that includes polarization and diffuse functions (e.g., aug-cc-pVDZ).

  • Perform vibrational frequency calculations at the same level of theory to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain their zero-point vibrational energies and thermal corrections to the Gibbs free energy.

3. TD-DFT Calculations:

  • For each optimized conformer, perform a TD-DFT calculation to obtain the excitation energies, oscillator strengths, and rotational strengths of the electronic transitions. A functional suitable for excited states, such as CAM-B3LYP, is recommended.

  • The number of excited states to be calculated should be sufficient to cover the spectral region of interest.

4. Spectral Simulation:

  • Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298 K) based on their relative Gibbs free energies.

  • The final theoretical CD spectrum is generated by summing the contributions of each conformer, weighted by their Boltzmann population. Each electronic transition is typically broadened using a Gaussian or Lorentzian function to simulate the experimental bandwidth.

Workflow for Comparison of Experimental and Theoretical CD Spectra

The following diagram illustrates the logical workflow for a comprehensive comparison of experimental and theoretical circular dichroism spectra.

Comparison_Workflow cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_sample Enantiomerically Pure (S)-2-Bromopentane exp_measurement Gas-Phase CD Spectrometer Measurement exp_sample->exp_measurement exp_data Raw Experimental CD Spectrum exp_measurement->exp_data exp_processed Processed Spectrum (Δε vs. λ) exp_data->exp_processed comparison Comparison and Analysis exp_processed->comparison theo_conf Conformational Search theo_opt Geometry Optimization & Frequency Calculation theo_conf->theo_opt theo_tddft TD-DFT Calculation (Excitation Energies, Rotational Strengths) theo_opt->theo_tddft theo_boltzmann Boltzmann Averaging theo_tddft->theo_boltzmann theo_sim Simulated Theoretical CD Spectrum theo_boltzmann->theo_sim theo_sim->comparison conclusion Assignment of Absolute Configuration and Conformational Analysis comparison->conclusion

Caption: Workflow for the comparison of experimental and theoretical circular dichroism spectra.

References

A Researcher's Guide to the Spectroscopic Cross-Validation of (S)-2-Bromopentane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate stereochemical assignment of chiral molecules is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the cross-validation of (S)-2-bromopentane, a common chiral building block in organic synthesis.

This publication details the expected outcomes and methodologies for standard and chiroptical spectroscopic analyses. While enantiomers like (S)- and (R)-2-bromopentane exhibit identical spectroscopic behavior in achiral environments, chiroptical techniques and the use of chiral resolving agents in NMR spectroscopy allow for their unambiguous differentiation. This guide also includes comparative data for the achiral isomers, 1-bromopentane and 3-bromopentane, to highlight the importance of verifying constitutional isomerism as a preliminary step.

Standard Spectroscopic Analysis: A Baseline for Comparison

Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental for confirming the molecular structure of 2-bromopentane. However, these techniques alone cannot distinguish between the (S) and (R) enantiomers.

NMR Spectroscopy (¹H and ¹³C)

In an achiral solvent, the ¹H and ¹³C NMR spectra of (S)-2-bromopentane and (R)-2-bromopentane are identical. The key chemical shifts are influenced by the electronegativity of the bromine atom.

Table 1: Comparative ¹H NMR and ¹³C NMR Data for Bromopentane Isomers

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
(S)-2-Bromopentane ~4.1 (CH-Br), ~1.7 (CH₂), ~1.4 (CH₂), ~1.0 (CH₃), ~0.9 (CH₃)~55 (CH-Br), ~35 (CH₂), ~21 (CH₂), ~20 (CH₃), ~13 (CH₃)
(R)-2-Bromopentane Identical to (S)-2-bromopentane in an achiral solventIdentical to (S)-2-bromopentane in an achiral solvent
1-Bromopentane ~3.4 (CH₂-Br), ~1.9 (CH₂), ~1.4 (CH₂), ~1.3 (CH₂), ~0.9 (CH₃)~33 (CH₂-Br), ~32 (CH₂), ~28 (CH₂), ~22 (CH₂), ~14 (CH₃)
3-Bromopentane ~4.2 (CH-Br), ~1.8 (CH₂), ~1.0 (CH₃)~60 (CH-Br), ~30 (CH₂), ~11 (CH₃)
Infrared (IR) Spectroscopy

The IR spectrum of 2-bromopentane is characterized by C-H stretching and bending vibrations, as well as a C-Br stretching frequency. As with NMR, the IR spectra of the enantiomers are identical.

Table 2: Key IR Absorption Bands for Bromopentane Isomers

CompoundC-H Stretch (cm⁻¹)C-H Bend (cm⁻¹)C-Br Stretch (cm⁻¹)
(S)-2-Bromopentane 2850-30001375-1470500-600
(R)-2-Bromopentane 2850-30001375-1470500-600
1-Bromopentane 2850-30001375-1470500-600
3-Bromopentane 2850-30001375-1470500-600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The mass spectra of (S)- and (R)-2-bromopentane are identical, showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).

Table 3: Key Mass Spectrometry Data for Bromopentane Isomers

CompoundMolecular Ion (m/z)Key Fragments (m/z)
(S)-2-Bromopentane 150/152 (M⁺)71 (M-Br)⁺, 43
(R)-2-Bromopentane 150/152 (M⁺)71 (M-Br)⁺, 43
1-Bromopentane 150/152 (M⁺)71 (M-Br)⁺, 57
3-Bromopentane 150/152 (M⁺)71 (M-Br)⁺, 29

Chiroptical Spectroscopy: Differentiating Enantiomers

Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for distinguishing between enantiomers. These methods measure the differential absorption of left and right circularly polarized light.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy provides a stereochemical fingerprint of a chiral molecule in the infrared region. The VCD spectra of (S)-2-bromopentane and (R)-2-bromopentane are expected to be mirror images of each other.

NMR Spectroscopy with Chiral Resolving Agents

To differentiate enantiomers using NMR, a chiral resolving agent or a chiral solvating agent can be added to the sample. This forms diastereomeric complexes that are no longer spectroscopically identical.

Expected Outcome: Upon addition of a chiral resolving agent, such as a lanthanide-based chiral shift reagent (e.g., Eu(hfc)₃), the ¹H NMR signals for the (S) and (R) enantiomers of 2-bromopentane are expected to show different chemical shifts (diastereotopic shifts), allowing for their distinction and the determination of enantiomeric excess.

Experimental Protocols

General NMR Spectroscopy
  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the bromopentane isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra using standard pulse sequences.

NMR with Chiral Resolving Agents
  • Instrumentation: A high-field NMR spectrometer is preferable for better resolution of diastereotopic signals.

  • Sample Preparation: Prepare a solution of the 2-bromopentane sample as for a standard NMR. Add a small, accurately weighed amount of a suitable chiral resolving agent (e.g., a chiral lanthanide shift reagent). Acquire spectra at different substrate-to-reagent ratios to optimize signal separation.

  • Data Analysis: Integrate the separated signals corresponding to each enantiomer to determine the enantiomeric ratio.

Vibrational Circular Dichroism (VCD)
  • Instrumentation: A dedicated VCD spectrometer.

  • Sample Preparation: Prepare a solution of the enantiomerically pure or enriched 2-bromopentane in a suitable solvent (e.g., CCl₄ or CS₂) at a concentration that gives an appropriate absorbance in the IR spectrum (typically 0.1-1 M). The sample is placed in a cell with a short path length (e.g., 100 µm).

  • Data Acquisition: Acquire the VCD and IR spectra simultaneously. The VCD spectrum is obtained by subtracting the spectrum of the solvent. For comparison, the spectrum of the opposite enantiomer should be run under identical conditions.

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic cross-validation of (S)-2-bromopentane.

Spectroscopic_Cross_Validation cluster_achiral Achiral Analysis cluster_chiral Chiral Analysis Achiral_NMR 1H & 13C NMR Structure_Confirmation Confirm Connectivity (2-bromopentane) Achiral_NMR->Structure_Confirmation IR IR Spectroscopy IR->Structure_Confirmation MS Mass Spectrometry MS->Structure_Confirmation VCD VCD Spectroscopy Stereochem_Determination Determine Absolute Stereochemistry (S) VCD->Stereochem_Determination NMR_Chiral NMR with Chiral Resolving Agent NMR_Chiral->Stereochem_Determination Sample (S)-2-Bromopentane Sample Sample->Achiral_NMR Sample->IR Sample->MS Sample->VCD Sample->NMR_Chiral Comparison Comparison Compounds: (R)-2-Bromopentane 1-Bromopentane 3-Bromopentane Comparison->Achiral_NMR Comparison->IR Comparison->MS Comparison->VCD Comparison->NMR_Chiral Structure_Confirmation->VCD Proceed if connectivity is confirmed Structure_Confirmation->NMR_Chiral Proceed if connectivity is confirmed Final_Report Final Confirmation of (S)-2-Bromopentane Stereochem_Determination->Final_Report

A Comparative Analysis of SN1 and SN2 Reactivity in (S)-2-Bromopentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the SN1 and SN2 reactivity of the chiral secondary alkyl halide, (S)-2-bromopentane. The competing unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways are fundamental in synthetic organic chemistry, particularly in the development of stereospecific pharmaceuticals. Understanding the factors that favor one mechanism over the other is critical for controlling reaction outcomes and ensuring the synthesis of enantiomerically pure products. This document presents illustrative experimental data, detailed methodologies for key experiments, and a visual representation of the reaction pathways.

Data Presentation: Quantitative Comparison of SN1 vs. SN2 Reactivity

The following table summarizes hypothetical yet representative quantitative data for the reaction of (S)-2-bromopentane with a nucleophile under conditions designed to favor either an SN1 or an SN2 mechanism. This data is based on established principles of reaction kinetics and stereochemistry for secondary alkyl halides.

ParameterSN1 ConditionsSN2 Conditions
Reaction (S)-2-bromopentane + H₂O (in formic acid)(S)-2-bromopentane + NaI (in acetone)
Rate Law Rate = k[(S)-2-bromopentane]Rate = k[(S)-2-bromopentane][I⁻]
Relative Rate Constant (k) 1100
[Substrate] 0.1 M0.1 M
[Nucleophile] Solvent (High)1.0 M
Solvent Formic Acid (Polar Protic)Acetone (Polar Aprotic)
Temperature 50°C25°C
Stereochemical Outcome Racemization (slight excess of (R)-pentan-2-ol)Complete Inversion ((R)-2-iodopentane)
Product(s) (R)-pentan-2-ol and (S)-pentan-2-ol(R)-2-iodopentane

Reaction Pathways Diagram

The following diagram illustrates the distinct mechanistic pathways for the SN1 and SN2 reactions of (S)-2-bromopentane.

SN1_vs_SN2 sub (S)-2-bromopentane carbocation Pentyl-2-cation (planar) sub->carbocation SN1 (slow, RDS) -Br⁻ TS_SN2 Transition State [I---C---Br]⁻ sub->TS_SN2 SN2 (concerted) +I⁻ R_product (R)-pentan-2-ol (Inversion) carbocation->R_product +H₂O (frontside attack) S_product (S)-pentan-2-ol (Retention) carbocation->S_product +H₂O (backside attack) R_iodo_product (R)-2-iodopentane (Inversion) TS_SN2->R_iodo_product -Br⁻

Caption: SN1 and SN2 reaction pathways for (S)-2-bromopentane.

Experimental Protocols

Detailed methodologies for investigating the SN1 and SN2 reactivity of (S)-2-bromopentane are provided below. These protocols are designed to qualitatively and quantitatively assess the reaction rates and stereochemical outcomes.

Experiment 1: Determination of Relative SN1 Reaction Rates

Objective: To determine the relative rate of solvolysis of (S)-2-bromopentane under SN1-favoring conditions.

Materials:

  • (S)-2-bromopentane

  • 1% (w/v) silver nitrate in ethanol solution

  • Test tubes

  • Water bath

  • Stopwatch

Procedure:

  • Place 2 mL of the 1% silver nitrate in ethanol solution into a clean, dry test tube.

  • Add 2-3 drops of (S)-2-bromopentane to the test tube.

  • Start the stopwatch immediately upon addition of the alkyl halide.

  • Gently shake the test tube to ensure mixing.

  • Record the time required for the formation of a silver bromide precipitate.

  • To obtain quantitative data, the experiment can be repeated at various temperatures to determine the activation energy. The rate of reaction can be quantified by monitoring the turbidity of the solution over time using a spectrophotometer.

Experiment 2: Determination of Relative SN2 Reaction Rates

Objective: To determine the relative rate of substitution of (S)-2-bromopentane under SN2-favoring conditions.

Materials:

  • (S)-2-bromopentane

  • 15% (w/v) sodium iodide in acetone solution

  • Test tubes

  • Water bath

  • Stopwatch

Procedure:

  • Place 2 mL of the 15% sodium iodide in acetone solution into a clean, dry test tube.

  • Add 2-3 drops of (S)-2-bromopentane to the test tube.

  • Start the stopwatch immediately upon addition of the alkyl halide.

  • Gently shake the test tube to ensure mixing.

  • Record the time required for the formation of a sodium bromide precipitate.

  • For quantitative analysis, the disappearance of the starting material or the appearance of the product can be monitored over time using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Experiment 3: Stereochemical Analysis by Polarimetry

Objective: To determine the stereochemical outcome of SN1 and SN2 reactions of (S)-2-bromopentane.

Materials:

  • (S)-2-bromopentane of known specific rotation

  • Reaction mixtures from scaled-up versions of Experiments 1 and 2

  • Polarimeter

  • Appropriate solvents for dilution

Procedure:

  • Measure the specific rotation of the starting material, (S)-2-bromopentane.

  • After the reactions in Experiments 1 and 2 have gone to completion, isolate and purify the respective products (pentan-2-ol for SN1 and 2-iodopentane for SN2).

  • Prepare solutions of the purified products in a suitable solvent at a known concentration.

  • Measure the optical rotation of the product solutions using a polarimeter.

  • For the SN2 product: A complete inversion of configuration from (S)-2-bromopentane to (R)-2-iodopentane is expected.[1] The observed specific rotation should be opposite in sign to what would be expected for the (S)-iodopentane.

  • For the SN1 product: A racemic or near-racemic mixture of (R)- and (S)-pentan-2-ol is expected, which would result in a specific rotation close to zero.[2] A slight excess of the inverted product is often observed.[3]

Discussion of Results

The reactivity of a secondary alkyl halide like 2-bromopentane is highly dependent on the reaction conditions.

SN1 Reactivity: The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[3][4] The rate of an SN1 reaction is primarily dependent on the stability of this carbocation and is independent of the nucleophile's concentration.[5] For 2-bromopentane, the secondary carbocation is relatively stable, allowing the SN1 pathway to be accessible, especially with a weak nucleophile and a polar protic solvent like formic acid or ethanol.[5] The planar carbocation intermediate can be attacked by the nucleophile from either face, leading to a mixture of enantiomers, often with a slight preference for the inverted product.[3][5]

SN2 Reactivity: The SN2 reaction is a one-step, concerted process where the nucleophile attacks the carbon center at the same time as the leaving group departs.[4] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[3][5] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents, such as iodide in acetone.[6] For a secondary alkyl halide like 2-bromopentane, the SN2 reaction is sterically accessible, though slower than for a primary alkyl halide.[3] The backside attack of the nucleophile leads to a complete inversion of the stereochemistry at the chiral center.[1]

References

Safety Operating Guide

(s)-2-Bromo-pentane proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of (s)-2-Bromo-pentane is crucial for laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate its hazardous properties. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure a safe working environment and compliance with regulations.

Immediate Safety and Handling

Before handling this compound, it is essential to be familiar with its hazards. It is a flammable liquid and vapor that can cause serious eye and skin irritation.[1][2] Always handle this chemical in a well-ventilated area or a chemical fume hood.[1][3][4] Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.[1][3][5]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][3][4]

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.[3]

Waste Disposal Procedures

The primary rule for disposing of this compound is to never pour it down the drain.[3][6] It must be collected as hazardous waste.

Step 1: Waste Segregation

This compound is a halogenated organic compound. It is critical to segregate it from non-halogenated waste streams.[3][6][7][8] Mixing halogenated and non-halogenated waste can increase disposal costs and complicate the disposal process.[7]

Step 2: Use a Designated Waste Container

  • Use a clearly labeled, non-reactive, and sealable container designated for "Halogenated Organic Waste".[3][7]

  • The container must be in good condition and compatible with this compound.

  • The label should include the words "Hazardous Waste," the full chemical name, and the approximate concentration.[6][7]

Step 3: Storage of Waste Container

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat sources, sparks, and open flames.[1][4][9][10]

  • Keep the container tightly closed when not in use.[4][7][10]

  • Ensure the storage area has secondary containment to prevent spills from spreading.[7]

Step 4: Arranging for Disposal

  • When the waste container is nearly full (around 75-80%), arrange for its collection through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management service.[7]

  • Follow your institution's specific procedures for requesting a waste pickup.

Spill and Leak Management

In the event of a spill or leak, immediate action is necessary to prevent exposure and further contamination.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area.[9] Ensure the area is well-ventilated, preferably within a fume hood.[1]

  • Control Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][9][11] Use non-sparking tools for cleanup.[1][5][11]

  • Contain the Spill: Use an inert absorbent material like sand, earth, or commercial sorbents to contain and absorb the spilled liquid.[5][7][9][11]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[1][9][11]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][4][11] If inhaled, move to fresh air.[1][4][11]

Quantitative Data Summary

PropertyValue
Chemical Formula C5H11Br[12]
Molecular Weight 151.05 g/mol
Appearance Colorless liquid
Flash Point 21 °C / 69.8 °F
Boiling Point 116 - 117 °C / 240.8 - 242.6 °F
Density 1.21 g/cm³
Hazards Flammable liquid and vapor[1][9], Causes skin and eye irritation[1]

Visual Guides

DisposalWorkflow cluster_handling Chemical Handling cluster_waste Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Handle this compound in a Fume Hood with PPE B Segregate as Halogenated Waste A->B Generate Waste C Collect in a Labeled, Sealed Container B->C D Store in a Cool, Ventilated Area C->D E Contact EHS for Waste Pickup D->E Container Full

Caption: Workflow for the proper disposal of this compound.

WasteSegregation Start Is the waste an organic solvent? Halogenated Does it contain F, Cl, Br, or I? Start->Halogenated Yes OtherWaste Other Waste Stream Start->OtherWaste No NonHalogenatedWaste Non-Halogenated Organic Waste Halogenated->NonHalogenatedWaste No HalogenatedWaste Halogenated Organic Waste (e.g., this compound) Halogenated->HalogenatedWaste Yes

Caption: Decision diagram for segregating chemical waste.

References

Comprehensive Safety and Handling Guide for (s)-2-Bromo-pentane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (s)-2-Bromo-pentane. The following procedural guidance is designed to ensure safe laboratory operations and mitigate risks associated with this chemical.

Hazard Identification and Immediate Precautions

This compound is a highly flammable liquid and vapor that can cause skin and eye irritation.[1][2][3] Vapors are heavier than air and may travel to an ignition source, causing a flashback.[4][5][6] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[2][4][7]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][8]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use.[4][7]

    • Clothing: Wear fire/flame resistant and impervious clothing to prevent skin exposure.[7][8] A lab coat is required.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[7][8] A full-face respirator may be necessary in such cases.[7]

Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₅H₁₁Br[4][9][10]
Molecular Weight 151.07 g/mol [4][10]
Appearance Colorless to yellow-colored liquid with a strong odor[4][5]
Boiling Point 116-117 °C (240.8-242.6 °F)[1][2]
Melting Point -95.5 °C (-139.9 °F)[2]
Flash Point 20 °C (68 °F)[2]
Density 1.223 g/mL at 25°C[1]
Water Solubility Insoluble[4][5]
Vapor Density 5.2 (Air = 1)[4]
Vapor Pressure 20-21.3 mmHg at 25°C[1][5]

Operational Plan: Safe Handling and Storage

Handling:

  • Work in a well-ventilated area or a chemical fume hood.[4][7]

  • Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[2][4] No smoking.[7][11]

  • Use non-sparking tools and explosion-proof equipment.[2][7]

  • Ground and bond containers when transferring material to prevent static discharge.[2][4]

  • Avoid contact with skin, eyes, and clothing.[4][8] Avoid inhalation of vapor or mist.[8]

  • Wash hands thoroughly after handling.[4][7]

Storage:

  • Store in a designated "Flammables-area".[4][8]

  • Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[4][7]

  • Store away from incompatible substances such as strong oxidizing agents, strong bases, and acids.[2]

Emergency and Disposal Plans

Spill Response Protocol:

  • Alert & Evacuate: Immediately alert others in the area and evacuate if necessary.[12]

  • Remove Ignition Sources: Eliminate all nearby ignition sources (flames, sparks, hot surfaces).[5][7]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as described in Section 2 before approaching the spill.[12]

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material like dry sand or earth.[4][5] Work from the outside of the spill inward to prevent spreading.[13]

  • Collect: Use non-sparking tools to scoop the absorbed material into a suitable, labeled, and closed container for disposal.[5][7]

  • Decontaminate: Clean the spill area with soap and water, collecting the rinse water for disposal if the chemical is highly toxic.[12]

  • Report & Restock: Report the spill to your supervisor and restock any used spill kit supplies.[12][13]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][8]

  • Skin Contact: Remove contaminated clothing immediately. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][8]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[8]

Disposal Plan:

  • This compound and its contaminated materials are considered hazardous waste.

  • Dispose of waste in accordance with all local, regional, and national regulations.[6]

  • Do not mix with other waste. Leave chemicals in their original containers if possible.[6]

  • Empty containers retain product residue and can be dangerous; they must be handled as if they were full.[4][6]

Experimental Protocol: Williamson Ether Synthesis

This protocol details a representative SN2 reaction using this compound.

Objective: To synthesize (R)-2-ethoxypentane from this compound and sodium ethoxide.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.

  • Reagents: In the flask, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Slowly add this compound to the stirred solution at room temperature.

  • Reflux: Gently heat the reaction mixture to reflux using a heating mantle and maintain for the prescribed time (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC.

  • Workup: After cooling to room temperature, quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) three times.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by distillation.

Chemical Handling Workflow

SafeHandlingWorkflow Safe Handling Workflow for this compound Planning Risk Assessment & Planning PPE Don Personal Protective Equipment Planning->PPE Handling Chemical Handling (In Fume Hood) PPE->Handling Storage Proper Storage (Flammables Cabinet) Handling->Storage Store Unused Chemical Waste_Disposal Waste Disposal (Hazardous Waste) Handling->Waste_Disposal Dispose of Empty Containers & Contaminated Materials Spill_Response Spill Response Handling->Spill_Response In Case of Spill Spill_Response->Waste_Disposal Dispose of Cleanup Materials

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.